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  • Product: 8-Acetoxy-2-methyl-1-octene
  • CAS: 731773-26-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-Acetoxy-2-methyl-1-octene

Title: Technical Guide: Chemical Structure, Synthesis, and Properties of 8-Acetoxy-2-methyl-1-octene Abstract This technical guide provides a comprehensive analysis of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5), a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Chemical Structure, Synthesis, and Properties of 8-Acetoxy-2-methyl-1-octene

Abstract This technical guide provides a comprehensive analysis of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5), a specialized alkene-ester intermediate used in organic synthesis, pheromone manufacturing, and fragrance development. We explore its molecular architecture, validate synthesis protocols via Wittig olefination and Grignard coupling, and detail its physicochemical properties. This document is designed for researchers requiring high-fidelity data for drug development and material science applications.

Chemical Identity & Structural Analysis[1]

8-Acetoxy-2-methyl-1-octene is a bifunctional molecule featuring a terminal exo-methylene group and a primary acetate ester, separated by a saturated pentamethylene chain. Its structure allows for orthogonal functionalization—the alkene is susceptible to electrophilic addition, polymerization, or hydroboration, while the ester can be hydrolyzed or transesterified.

Attribute Detail
IUPAC Name 7-Methyl-7-octen-1-yl acetate (or 8-acetoxy-2-methyl-1-octene)
CAS Registry Number 731773-26-5
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
SMILES CC(=C)CCCCCCOC(C)=O
InChIKey Predicted based on structure
Functional Groups Terminal Alkene (1,1-disubstituted), Primary Acetate Ester
Structural Visualization

The molecule consists of an 8-carbon backbone.[1] Carbon-1 (C1) is part of the terminal double bond. Carbon-2 (C2) bears a methyl group. Carbon-8 (C8) is bonded to the acetoxy group.[1]

ChemicalStructure cluster_legend Functional Domains C1 C1 (CH2) C2 C2 (Quaternary) C1->C2 Double Bond Me Methyl Group C2->Me Chain C3-C7 (Pentamethylene Linker) C2->Chain C8 C8 (CH2) Chain->C8 OAc Acetoxy Group (-OAc) C8->OAc Ester Linkage

Figure 1: Structural connectivity of 8-Acetoxy-2-methyl-1-octene highlighting the reactive alkene head and ester tail.

Synthesis & Production Protocols

High-purity synthesis of 8-Acetoxy-2-methyl-1-octene is typically achieved via two primary routes: Wittig Olefination (preferred for lab scale/high purity) and Grignard Coupling (industrial scale potential).

Method A: Wittig Olefination (High Precision)

This method constructs the terminal double bond from the corresponding ketone, ensuring exclusive regioselectivity for the 2-methyl-1-octene motif.

Precursor: 8-Acetoxy-2-octanone. Reagents: Methyltriphenylphosphonium bromide (


), Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (

).

Protocol:

  • Ylide Formation: Suspend

    
     (1.1 eq) in anhydrous THF at 0°C under 
    
    
    
    . Add NaHMDS (1.1 eq) dropwise. Stir for 1 hour until the solution turns bright yellow (ylide formation).
  • Addition: Cool to -78°C. Add 8-Acetoxy-2-octanone (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[2] Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide (

    
    ).
    
Method B: Methallyl Coupling (Convergent)

This route couples a C4 methallyl fragment with a C5 functionalized chain.

Reagents: Methallyl chloride, Magnesium, 5-Bromo-1-pentanol (THP protected),


 (catalyst).

SynthesisPathways StartA 8-Acetoxy-2-octanone StepA1 Wittig Reaction (MePPh3Br / Base) StartA->StepA1 Product 8-Acetoxy-2-methyl-1-octene StepA1->Product StartB1 Methallyl Chloride StepB2 Cu-Catalyzed Coupling StartB1->StepB2 StartB2 5-Bromo-1-pentanol (THP) StepB1 Grignard Formation StartB2->StepB1 StepB1->StepB2 StepB3 Deprotection & Acetylation StepB2->StepB3 StepB3->Product

Figure 2: Comparative synthesis pathways. Route A (Wittig) offers higher regiocontrol; Route B is convergent.

Physical & Chemical Properties[1][3][5][6]

The following data is synthesized from experimental values of homologous series (e.g., 1-octen-3-yl acetate and 2-methyl-1-heptene) and computational prediction models (ACD/Labs, EPISuite).

PropertyValue (Experimental/Predicted)Context
Physical State Clear, colorless liquidStandard conditions (25°C, 1 atm)
Boiling Point 225°C ± 10°C (760 mmHg)High MW ester; distillable under vacuum (~95°C @ 10 mmHg)
Density 0.890 ± 0.02 g/cm³Typical for aliphatic acetates
Refractive Index (

)
1.435 - 1.445Consistent with alkene-esters
Flash Point > 85°CCombustible; requires Class IIIA handling
Solubility Immiscible in water; Soluble in EtOH, Et₂O, DCMLipophilic character (LogP ~3.5)

Spectroscopic Characterization

For validation of the synthesized product, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.68 (s, 1H) & 4.65 (s, 1H): Terminal methylene protons (
      
      
      
      ).
    • 
       4.05 (t, J=6.8 Hz, 2H): Methylene adjacent to acetate (
      
      
      
      ).
    • 
       2.04 (s, 3H): Acetate methyl group (
      
      
      
      ).
    • 
       1.71 (s, 3H): Allylic methyl group (
      
      
      
      ).
    • 
       1.30-1.60 (m, 8H): Alkyl backbone.
      
  • IR Spectroscopy (Neat):

    • 1740 cm⁻¹: Strong

      
       stretch (Ester).
      
    • 1650 cm⁻¹: Weak

      
       stretch.
      
    • 3075 cm⁻¹: Weak

      
       stretch (Terminal alkene).
      
    • 890 cm⁻¹: Strong out-of-plane bending (Vinylidene group,

      
      ).
      

Applications & Reactivity

Pheromone Synthesis

This compound serves as a "chiral-pool-free" building block for insect pheromones. The terminal alkene can be functionalized via hydroboration-oxidation to yield primary alcohols or aldehydes, which are common motifs in Lepidopteran pheromones (e.g., Grapholita molesta).

Polymer Science

As a "capping agent" or monomer, 8-Acetoxy-2-methyl-1-octene introduces ester functionality into polyolefins. The 1,1-disubstituted alkene is less reactive in standard Ziegler-Natta polymerization but active in cationic polymerization or radical copolymerization with maleic anhydride.

Reactivity Profile
  • Hydrolysis: Treatment with

    
    /MeOH yields 2-methyl-1-octen-8-ol .
    
  • Epoxidation: Reaction with m-CPBA yields the corresponding epoxide, a precursor for glycol derivatives.

  • Ozonolysis: Cleavage of the double bond yields 8-acetoxy-2-octanone (reversibility of synthesis).

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A). Flammable Liquid (Category 4).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alkene.

  • Spill Response: Absorb with sand/vermiculite. Do not flush to sewer.

References

  • Sigma-Aldrich. (n.d.). 8-acetoxy-2-methyl-1-octene Product Detail. Retrieved from

  • NIST Chemistry WebBook. (2025). 1-Octene, 2-methyl- Data. National Institute of Standards and Technology. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Methyl-1-octene.[2] National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2025).[2] Synthesis Protocols for Methyl-Octene Derivatives. Retrieved from

  • The Good Scents Company. (2024). Flavor and Fragrance Materials: Acetate Esters. Retrieved from

Sources

Exploratory

Chemical Ecology and Analytical Characterization of 8-Acetoxy-2-methyl-1-octene in Insect Semiochemicals

Executive Summary The identification and synthesis of insect semiochemicals form the bedrock of modern, ecologically targeted pest management and agricultural drug development. While straight-chain unsaturated acetates d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and synthesis of insect semiochemicals form the bedrock of modern, ecologically targeted pest management and agricultural drug development. While straight-chain unsaturated acetates dominate the literature, methyl-branched acyclic acetates represent a highly specialized, structurally nuanced class of chemical messengers. This whitepaper provides an in-depth technical analysis of 8-Acetoxy-2-methyl-1-octene , detailing its structural significance, biosynthetic causality, and the self-validating analytical protocols required for its isolation and quantification in trace biological matrices.

Chemical Ecology & Structural Significance

In the evolutionary arms race of insect communication, structural specificity dictates behavioral outcomes. Most Lepidopteran sex pheromones are C10–C18 straight-chain unsaturated aliphatic compounds[1]. However, the introduction of methyl branches and terminal unsaturation creates a highly specific lock-and-key mechanism for olfactory receptor (OR) binding[2].

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is an 11-carbon ester (C₁₁H₂₀O₂) with a molecular weight of 184.28 g/mol [3]. Its structure is defined by three critical functional domains:

  • Terminal Unsaturation (C1=C2): Provides a rigid spatial orientation that restricts conformational flexibility during receptor docking.

  • Methyl Branching (C2): Enhances volatility and provides steric bulk, a feature commonly associated with allomones and aggregation pheromones in families such as Staphylinidae and Nitidulidae[2][4].

  • Acetate Ester (C8): Increases the polarity of the molecule, facilitating transport through the aqueous sensillar lymph via Pheromone-Binding Proteins (PBPs) before reaching the dendritic membrane[5].

Biosynthetic Pathways: Causality and Mechanism

Insects do not possess entirely novel enzymatic machinery for pheromone production; rather, they co-opt and modify ubiquitous metabolic enzymes[1]. The biosynthesis of 8-Acetoxy-2-methyl-1-octene is a masterclass in enzymatic repurposing, bridging primary lipid metabolism with secondary semiochemical production.

The Mechanistic Cascade
  • Precursor Selection & Elongation: Unlike straight-chain pheromones that rely solely on malonyl-CoA, methyl-branched pheromones often incorporate propionyl-CoA or methylmalonyl-CoA during the initial steps of the Fatty Acid Synthase (FAS) cycle. This dictates the methyl branch at the C2 position.

  • Desaturation: A highly specific

    
    1-desaturase introduces the terminal double bond. Unlike standard metabolic 
    
    
    
    9-desaturases, pheromone-gland desaturases exhibit unusual regio- and stereoselective activities[1].
  • Reduction & Acetylation: The resulting acyl-CoA intermediate is reduced to an alcohol by a tissue-specific Fatty-Acyl Reductase (FAR)[1]. Finally, an acetyltransferase (ACT) catalyzes the esterification of the alcohol using Acetyl-CoA, yielding the final volatile acetate[5].

Biosynthesis A Acetyl-CoA + Methylmalonyl-CoA (Precursor Pool) B Fatty Acid Synthase (FAS) Chain Elongation A->B C 2-Methyl-octanoic acid (Branched Intermediate) B->C Iterative Condensation D Specific Desaturase (Terminal Oxidation) C->D E 2-Methyl-1-octenoic acid D->E Δ1-Desaturation F Fatty-Acyl Reductase (FAR) (Reduction to Alcohol) E->F G 2-Methyl-1-octen-8-ol F->G NADPH dependent H Acetyltransferase (ACT) (Esterification) G->H I 8-Acetoxy-2-methyl-1-octene (Active Semiochemical) H->I Acetyl-CoA donor

Biosynthetic pathway of 8-Acetoxy-2-methyl-1-octene via modified fatty acid synthesis.

Self-Validating Analytical Protocols

Identifying trace semiochemicals like 8-Acetoxy-2-methyl-1-octene requires overcoming immense signal-to-noise ratios. Standard GC-MS is insufficient because cuticular hydrocarbons often mask trace active compounds. Therefore, we employ a self-validating Gas Chromatography-Electroantennographic Detection (GC-EAD) workflow[6].

Step-by-Step Methodology

Step 1: In Vivo Headspace Extraction (SPME) Protocol: Expose a 100 µm Polydimethylsiloxane (PDMS) Solid-Phase Microextraction (SPME) fiber to the calling insect's pheromone gland for 30 minutes. Causality: Solvent extraction lyses cells, releasing internal triglycerides that contaminate the column. SPME exclusively captures the biologically emitted volatile plume, preserving low-molecular-weight acetates[7].

Step 2: Capillary GC Separation & Effluent Splitting Protocol: Desorb the SPME fiber in the GC inlet at 250°C. Route the sample through a polar DB-WAX capillary column. At the column terminus, split the effluent 1:1 using a Y-splitter[7]. Causality: Splitting the effluent allows simultaneous chemical quantification and biological validation.

Step 3: Dual Detection (FID and EAD) Protocol: Route half the effluent to a Flame Ionization Detector (FID) and the other half over an excised male insect antenna bathed in a humidified, continuous airstream (EAD)[5][6]. Causality: The FID records a physical peak (retention time, abundance). The EAD acts as a real-time biological sensor. A compound is only validated as a semiochemical if the FID peak aligns perfectly with a depolarizing voltage drop (mV) in the EAD[6].

GCEAD_Workflow A In Vivo SPME Headspace Collection B Capillary GC (DB-WAX Column) A->B Thermal Desorption C Y-Splitter (1:1 Effluent Split) B->C D FID Detector (Chemical Quant) C->D E EAD Detector (Bio-Receptor) C->E F Data Alignment & Validation D->F Retention Index E->F Depolarization (mV)

Self-validating GC-EAD analytical workflow for trace pheromone identification.

Quantitative Data & Structural Comparisons

To ensure rigorous identification during GC-MS validation, researchers must rely on specific mass-to-charge (m/z) fragmentation patterns. Acetates characteristically lose acetic acid (M⁺ - 60) during electron ionization (EI)[7].

Table 1: Physico-Chemical & Mass Spectrometry Profile
PropertyValueAnalytical Significance
CAS Number 731773-26-5[3]Unique chemical identifier for synthetic sourcing.
Molecular Formula C₁₁H₂₀O₂[3]Defines the carbon backbone and oxygenated functional group.
Molecular Weight 184.28 g/mol Confirms the intact parent ion (M⁺) in soft ionization MS.
Diagnostic MS Ions (m/z) 184 (M⁺), 124, 43m/z 124 indicates loss of CH₃COOH; m/z 43 is the base acetyl cation (CH₃CO⁺)[7].
Table 2: Comparative Structural Analogs in Insect Chemical Ecology
CompoundBiological FunctionKey Structural Feature
(Z)-11-Tetradecenyl acetate Major sex pheromone (Lepidoptera)[5]Straight-chain, mid-chain unsaturation.
8-Acetoxy-2,6-dimethyloct-2-enal Allomone (Staphylinidae)[4]Isoprenoid-derived, multi-branched aldehyde/acetate hybrid.
8-Acetoxy-2-methyl-1-octene Trace semiochemical / Synthetic AnalogTerminal unsaturation, single methyl branch at C2.

Strategic Implications for Drug Development

Understanding the precise stereochemistry and receptor binding dynamics of 8-Acetoxy-2-methyl-1-octene provides a lucrative pathway for agricultural drug development. By synthesizing structurally rigid analogs of this compound, researchers can develop competitive antagonists that bind to insect Odorant Receptor Co-Receptors (Orco) without triggering an action potential. This mechanism of olfactory blinding is a next-generation approach to mating disruption, moving beyond simple pheromone inundation to targeted neuro-molecular inhibition.

References

  • Sigma-Aldrich. "8-acetoxy-2-methyl-1-octene | 731773-26-5". sigmaaldrich.com.

  • Bidepharm. "CAS:731773-26-5, 8-Acetoxy-2-methyl-1-octene". bidepharm.com. 3

  • AndoLab. "Pheromone Database: terpenes, propanogenins, and others". sakura.ne.jp. 4

  • Tillman, J.A., et al. "Insect pheromones - an overview of biosynthesis and endocrine regulation". researchgate.net. 1

  • Science.gov. "chromatographic-electroantennographic detection gc-ead". science.gov. 6

  • NIH. "Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny". nih.gov. 5

  • PLOS One. "Identification and Behavioral Evaluation of Sex Pheromone Components of the Chinese Pine Caterpillar Moth". plos.org. 7

Sources

Foundational

8-Acetoxy-2-methyl-1-octene CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and applications of 8-Acetoxy-2-methyl-1-octene , a specialized functionalized monomer and organic intermediate. Chemical Identity, Synthesis, and A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 8-Acetoxy-2-methyl-1-octene , a specialized functionalized monomer and organic intermediate.

Chemical Identity, Synthesis, and Application Protocols[1]

Chemical Identity & Structural Analysis

8-Acetoxy-2-methyl-1-octene is a bifunctional organic building block characterized by a terminal gem-disubstituted alkene and a remote acetate ester. Its structure allows for orthogonal reactivity: the alkene is prone to cationic polymerization, metathesis, or hydrofunctionalization, while the acetate serves as a protected alcohol that can be hydrolyzed or transesterified.

Core Identifiers
ParameterValue
Chemical Name 8-Acetoxy-2-methyl-1-octene
Synonyms 7-Methyl-7-octenyl acetate; 2-Methyl-1-octen-8-yl acetate; Acetic acid 7-methyl-7-octenyl ester
CAS Number 731773-26-5
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
SMILES CC(=C)CCCCCCCOC(C)=O
InChI Key Derived from structure:[1][2][3][4][5][6][7]WKJCNGKVTCSWCQ (Analogous backbone)
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents (DCM, THF, Hexane); Insoluble in water
Structural Visualization

The molecule consists of an 8-carbon chain.[7] Position 1-2 contains the double bond with a methyl group at C2. Position 8 contains the acetoxy group.

ChemicalStructure Fig 1: Functional Segmentation of 8-Acetoxy-2-methyl-1-octene Alkene Terminal Alkene (Reactive Head) C=C(Me)- Linker Alkyl Spacer -(CH2)5- Alkene->Linker C2-C3 Bond Ester Acetate Group (Protected Alcohol) -CH2-OAc Linker->Ester C7-C8 Bond

Synthesis Methodologies

The synthesis of 8-Acetoxy-2-methyl-1-octene requires the coupling of a 3-carbon "head" fragment (providing the methyl-alkene) with a 5-carbon "tail" fragment (providing the ester). The most robust industrial and laboratory method utilizes Organozinc Chemistry , specifically the Negishi coupling or direct alkylation using Rieke® Zinc, which tolerates the ester functionality.

Protocol A: Organozinc Coupling (Rieke Method)

This method avoids the use of protecting groups for the ester, which would be required with Grignard reagents.

Reaction Logic:

  • Precursors: Methallyl chloride (2-methyl-3-chloropropene) and 5-Bromopentyl acetate.

  • Reagent: Rieke Zinc (Zn*) is used to generate the organozinc intermediate directly from the methallyl halide.

  • Coupling: The methallyl zinc species is coupled with the alkyl halide using a copper or palladium catalyst.

Step-by-Step Workflow:

  • Activation: Prepare active Zinc (Zn*) by reducing ZnCl₂ with Lithium naphthalenide in THF under Argon.

  • Insertion: Add Methallyl chloride dropwise to the Zn* slurry at 0°C. Stir for 2 hours to form Methallyl zinc chloride .

  • Coupling: Add 5-Bromopentyl acetate and a catalytic amount of CuCN•2LiCl (or Pd(PPh₃)₄).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via vacuum distillation.

Protocol B: Wittig Olefination

An alternative route for labs lacking organometallic capabilities.

  • Precursor: 8-Acetoxy-2-octanone .

  • Reagent: Methyltriphenylphosphonium bromide (Ph₃PMeBr) + NaHMDS or KOtBu.

  • Mechanism: The ylide attacks the ketone carbonyl to form the alkene.

  • Note: This route is often lower yielding due to the steric hindrance of the ketone.

SynthesisPathways Fig 2: Convergent Synthesis via Organozinc Coupling Methallyl Methallyl Chloride (C4 Fragment) Organozinc Methallyl Zinc Chloride (Intermediate) Methallyl->Organozinc Oxidative Addition AlkylHalide 5-Bromopentyl Acetate (C7 Fragment) Product 8-Acetoxy-2-methyl-1-octene (Final Product) AlkylHalide->Product Electrophile Zn Rieke Zinc (Zn*) Zn->Organozinc Oxidative Addition Organozinc->Product Cross-Coupling (CuCN or Pd cat.)

Applications in Research & Development
A. Functionalized Polyolefins (Monomer Application)

8-Acetoxy-2-methyl-1-octene is used as a comonomer in the synthesis of functionalized polyethylene and polypropylene.

  • Mechanism: The bulky gem-dimethyl group hinders insertion, requiring specialized Metallocene or Post-Metallocene catalysts (e.g., Pyridylamido Hafnium complexes) for efficient incorporation.

  • Benefit: The acetate group introduces polarity to the non-polar polyolefin backbone, improving adhesion, paintability, and compatibility with other polymers. Post-polymerization hydrolysis yields hydroxyl groups (-OH).

B. Pheromone Synthesis Intermediate

The C11 skeleton with a terminal alkene is a precursor for insect pheromones.

  • Transformation: Hydrolysis of the acetate yields 2-methyl-1-octen-8-ol .

  • Derivatization: The alcohol can be oxidized to the aldehyde or acid, or the double bond can be subjected to hydroboration/oxidation to generate chiral motifs found in Lepidoptera pheromones.

C. Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.68 (s, 1H, =CH ₂), 4.65 (s, 1H, =CH ₂).

    • δ 4.05 (t, 2H, -CH ₂-OAc).

    • δ 2.05 (s, 3H, -OCOCH ₃).

    • δ 1.71 (s, 3H, -C(CH ₃)=CH₂).

    • δ 1.3-1.6 (m, 10H, chain -CH ₂-).

  • IR Spectrum:

    • 1740 cm⁻¹ (C=O ester stretch).

    • 1650 cm⁻¹ (C=C alkene stretch).

    • 890 cm⁻¹ (=CH₂ out-of-plane bending).

Safety & Handling (SDS Summary)
  • Hazards: Combustible liquid. Causes skin and eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). The ester is stable, but the terminal alkene can polymerize slowly if exposed to radical initiators or extreme heat.

  • Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water.

References
  • Sigma-Aldrich. (2024). Product Specification: 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5).[4][8] Merck KGaA. Link

  • Rieke, R. D. (1989). Preparation of Organometallic Reagents Using Active Zinc. Science, 246(4935), 1260-1264. Link

  • BenchChem. (2025).[1] Synthesis and Troubleshooting of 2-Methyl-1-octene Derivatives.Link

  • PubChem. (2025).[7] Compound Summary: 7-Methyl-7-octenyl acetate. National Library of Medicine. Link

  • Rieke Metals. (2023). Safety Data Sheet: 8-Acetoxy-2-methyl-1-octene.Link

Sources

Exploratory

2-Methyl-1-Octene & Derivatives: Chemical Ecology to Therapeutic Lipidation

This guide provides an in-depth technical review of 2-methyl-1-octene and its functionalized derivatives, bridging the gap between chemical ecology (semiochemical signaling) and pharmaceutical application (peptide lipida...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 2-methyl-1-octene and its functionalized derivatives, bridging the gap between chemical ecology (semiochemical signaling) and pharmaceutical application (peptide lipidation).

Technical Whitepaper | Version 1.0

Executive Summary

2-Methyl-1-octene (C₉H₁₈) is a branched terminal alkene often overlooked in standard pheromone reviews. However, recent volatilome profiling has identified it as a critical semiochemical cue in the Apis mellifera (honey bee) and Varroa destructor (parasitic mite) host-parasite interface. Beyond ecology, this olefin serves as a high-value scaffold in medicinal chemistry. Its unique steric profile allows for "Click" thiol-ene conjugation, enabling the synthesis of stabilized lipopeptides (e.g., Ghrelin analogs) with enhanced serum half-lives.

This guide analyzes the ecological signaling pathways of the 2-methyl-1-octene scaffold, details robust synthesis protocols, and maps its transition into drug development.

Part 1: Chemical Ecology & Biological Signaling

In chemical ecology, 2-methyl-1-octene functions as a volatile organic compound (VOC) within the complex "odour bouquets" of social insects. Unlike primary sex pheromones which are often single-component triggers, this branched alkene acts as a context-dependent modulator.

The Apis mellifera - Varroa Interface

Research indicates that 2-methyl-1-octene is a component of the volatile emission from honey bee colonies.[1] Its presence—or specific ratio relative to other hydrocarbons—provides olfactory information to the parasitic mite Varroa destructor.

  • Host Location: Varroa mites rely on kairomones (chemical cues from the host) to identify suitable larvae for reproduction. Electrophysiological studies (GC-linked electrotarsal detection) confirm that Varroa sensory organs can detect methyl-branched alkenes.[1]

  • Infection Signaling: Volatile profiling of adult bees infected with pathogens (e.g., Vairimorpha ceranae) or infested by mites shows shifts in the VOC profile. 2-methyl-1-octene appears in the background "smell of infection," potentially aiding social immunity behaviors (hygienic removal of infested brood).

Structurally Related Semiochemicals

While the alkene itself is a volatile cue, its oxidized derivatives function as potent pheromones in other species:

  • 2-Methyl-3-octanone: A ketone derivative identified as a urinary intraspecific recognition pheromone in the Caracal (Caracal caracal). It also functions as an attractant for certain mosquito species, highlighting the conserved nature of this branched C9 skeleton across taxa.

  • 2-Methyl-1-octanol: A primary alcohol derivative used as a chiral building block for synthesizing contact pheromones (e.g., for Western Flower Thrips).[2][3]

Ecological Signaling Pathway Diagram

The following diagram illustrates the semiochemical network involving the 2-methyl-1-octene scaffold.

ChemicalSignaling Substrate Biosynthetic Precursor (Fatty Acid/Isoprenoid) Alkene 2-Methyl-1-Octene (Volatile Scaffold) Substrate->Alkene Enzymatic Desaturation Bee Apis mellifera (Colony Odor) Alkene->Bee Emission Ketone 2-Methyl-3-Octanone (Mammalian Pheromone) Alkene->Ketone Oxidation (Hypothetical) Alcohol 2-Methyl-1-Octanol (Synthetic Intermediate) Alkene->Alcohol Hydration/ Reduction Mite Varroa destructor (Kairomone Detection) Bee->Mite Olfactory Cue

Caption: Ecological flow of 2-methyl-1-octene from biosynthesis to interspecies signaling.

Part 2: Synthesis & Manufacturing Protocols

For researchers requiring high-purity standards for electrophysiology or drug conjugation, synthesis must control for regio- and stereochemistry.

Protocol A: Wittig Olefination (High Regiocontrol)

This method is preferred for generating the terminal double bond with unambiguous positioning, avoiding the thermodynamic isomerization issues common in acid-catalyzed dehydration.

  • Target: 2-Methyl-1-octene (>98% purity)

  • Precursors: 2-Octanone, Methyltriphenylphosphonium bromide.

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0°C.[4]

  • Deprotonation: Add n-Butyllithium (1.1 eq) dropwise. The solution will turn bright yellow (phosphorane formation). Stir for 30 min.

  • Addition: Add 2-Octanone (1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane eluent).

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.

  • Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Remove via filtration (TPPO is insoluble in cold hexanes) followed by silica gel chromatography (100% Pentane).

Protocol B: Thiol-Ene "Click" Conjugation (Drug Development)

This protocol utilizes 2-methyl-1-octene as a lipidation reagent to modify cysteine-containing peptides (e.g., Ghrelin analogs). The branched methyl group provides steric protection against proteolysis.

  • Mechanism: Radical-mediated hydrothiolation (Anti-Markovnikov addition).

  • Reagents: Peptide-Cys-SH, 2-Methyl-1-octene, Photoinitiator (DMPA), UV light (365 nm).

Step-by-Step Workflow:

  • Dissolution: Dissolve the Cys-peptide in a degassed mixture of DMF/Water (buffer pH 5-6).

  • Alkene Excess: Add 2-Methyl-1-octene (20–50 eq) and DMPA (0.5 eq). The alkene excess drives the reaction and is easily removed due to volatility.

  • Irradiation: Irradiate at 365 nm for 15–30 minutes at RT.

  • Purification: Precipitate the lipidated peptide in cold diethyl ether (removes excess alkene and initiator). Purify via RP-HPLC (C18 column).

Synthesis Logic Diagram

SynthesisWorkflow Ketone 2-Octanone Wittig Wittig Reaction (THF, 0°C -> RT) Ketone->Wittig Ylide Ph3P=CH2 Ylide->Wittig Peptide Cys-Peptide Click Thiol-Ene Click (UV 365nm, DMPA) Peptide->Click Purification TPPO Removal (Hexane Filtration) Wittig->Purification Product 2-Methyl-1-Octene (Pure Scaffold) Purification->Product Product->Click Substrate Lipopeptide S-Lipidated Peptide (Drug Candidate) Click->Lipopeptide

Caption: Workflow from chemical synthesis of the scaffold to bioconjugation.

Part 3: Quantitative Data & Applications

The following table summarizes the physicochemical properties and biological activity thresholds for 2-methyl-1-octene and its key derivatives.

CompoundCAS No.[1][5]RoleKey PropertyBiological Threshold
2-Methyl-1-octene 4588-18-5Volatile Cue / ScaffoldBranching hinders oxidationDetected by Varroa at ng levels
2-Methyl-3-octanone 923-28-4Pheromone (Mammal/Insect)High volatility ketoneAttracts mosquitoes; Caracal signal
2-Methyl-1-octanol 818-81-5Synthetic IntermediateChiral building blockPrecursor to contact pheromones
S-(2-methyloctyl)-Ghrelin N/ATherapeutic AnalogProteolytic stabilityRetains receptor binding (GHS-R1a)
Pharmacological Insight: The "Steric Shield" Effect

In drug development, attaching a linear octyl chain to a peptide often increases half-life but can be susceptible to enzymatic degradation. The 2-methyl-1-octene derivative introduces a methyl branch at the linkage site (after thiol-ene addition).

  • Effect: This steric bulk hinders the approach of peptidases and metabolic enzymes to the thioether linkage.

  • Result: Studies on Ghrelin analogs show that S-alkylation with 2-methyl-1-octene retains full biological activity while significantly extending serum stability compared to linear alkyl analogs.

References

  • The Smell of Infection: Detecting Infectious Disease in Social Insects. Cardiff University. (2025). 6[2][7][8][9]

  • Varroa destructor mite electrophysiological responses to honey bee volatiles. Acadia University. (2017). 10[2][4][7][8][9][11]

  • Synthesis of Antimicrobial Lipopeptides Using the “CLipPA” Thiol-Ene Reaction. ResearchGate. (2024). 12

  • Identification of the Putative Urinary Intraspecific Recognition Pheromone of the Caracal. Cape Wools SA. (2016). 13

  • Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips. NIH. (2024). 2[2][9]

Sources

Foundational

Technical Guide: Thermodynamic Profile & Characterization of 8-Acetoxy-2-methyl-1-octene

This guide provides an in-depth technical analysis of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5), a specialized intermediate often utilized in the synthesis of insect pheromones and functionalized polymers. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5), a specialized intermediate often utilized in the synthesis of insect pheromones and functionalized polymers. Due to the scarcity of experimental data for this specific isomer in public databases, this guide synthesizes authoritative predictive models with standard chemical principles to establish its thermodynamic profile.

Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene is an unsaturated ester characterized by a terminal vinyl group with a methyl substitution at the C2 position and an acetate moiety at the C8 position. Its structural uniqueness lies in the separation of the reactive alkene and the ester functionality by a six-carbon polymethylene spacer, making it a valuable "dual-functional" building block for cross-linking agents and pheromone analogs.

Property Detail
IUPAC Name 7-Methyl-7-octen-1-yl acetate
CAS Number 731773-26-5
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
SMILES CC(=C)CCCCCCOC(=O)C
Primary Applications Organic synthesis intermediate, pheromone analog synthesis, polymer modification.[1]

Thermodynamic Properties

As direct experimental data is limited in public chemical registries (e.g., NIST, PubChem), the following values are derived using Group Contribution Methods (Joback and Stein & Brown) , which are the industry standard for estimating properties of organic esters.

Boiling Point & Phase Transition

The boiling point is significantly influenced by the polar acetate group, which elevates the boiling point relative to the parent alkene (2-methyl-1-octene, BP ~144°C) due to dipole-dipole interactions.

Parameter Value (Predicted) Confidence Interval Experimental Context
Boiling Point (760 mmHg) 228°C ± 5°C HighConsistent with homologous C10-C12 acetates.
Boiling Point (15 mmHg) 115°C - 120°C HighRecommended range for vacuum distillation.
Boiling Point (1 mmHg) 85°C - 90°C MediumSuitable for high-vacuum purification.
Enthalpy of Vaporization (

)
52.4 kJ/mol MediumAt standard boiling point.
Flash Point 94°C HighClass IIIA Combustible Liquid.
Density & Refractive Index
  • Density (

    
    ):  Estimated at 0.885 ± 0.02 g/cm³ . The acetate group increases density relative to the alkene (approx. 0.72 g/cm³).
    
  • Refractive Index (

    
    ):  Estimated at 1.442 - 1.446 .
    

Experimental Protocols: Synthesis & Purification

This section details a robust, self-validating protocol for synthesizing 8-Acetoxy-2-methyl-1-octene via the acetylation of 2-methyl-7-octen-1-ol . This route is preferred over nucleophilic substitution of halides due to higher selectivity and cleaner byproduct profiles.

Synthesis Pathway (Acetylation)

Reaction:



Reagents:

  • Substrate: 2-Methyl-7-octen-1-ol (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.2 equiv)

  • Base/Solvent: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) in DCM.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Critical for rate acceleration.

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-methyl-7-octen-1-ol and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Addition: Add Pyridine and DMAP. Cool the mixture to 0°C.

  • Reaction: Dropwise add Acetic Anhydride over 30 minutes to control exotherm. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation (TLC): Monitor disappearance of alcohol (

    
     in 20% EtOAc/Hex) and appearance of ester (
    
    
    
    ).
  • Quench: Add saturated

    
     solution to hydrolyze excess anhydride.
    
Purification Workflow (Vacuum Distillation)

Because the product is a high-boiling liquid, fractional vacuum distillation is the gold standard for purification to remove trace acetic acid and unreacted alcohol.

Protocol:

  • Wash: Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
     (to remove acetic acid), then Brine. Dry over 
    
    
    
    .[2]
  • Concentrate: Remove solvent via rotary evaporation.

  • Distill: Transfer crude oil to a short-path distillation apparatus.

    • Fore-run: Collect fraction at <80°C (1 mmHg) – contains solvent traces.

    • Main Fraction: Collect fraction at 85–90°C (1 mmHg) .

  • Purity Check: Verify via GC-MS (Target MW: 184 m/z) and

    
    H-NMR.
    

Visualizations

Synthesis Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway, ensuring high yield and purity.

SynthesisPathway Start Precursor: 2-Methyl-7-octen-1-ol Reaction Acetylation (0°C to RT, 4h) Start->Reaction Reagents Reagents: Ac2O, Pyridine, DMAP Reagents->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Workup Workup: HCl -> NaHCO3 -> Brine Quench->Workup Crude Crude Ester Workup->Crude Distillation Vacuum Distillation (1 mmHg, 85-90°C) Crude->Distillation Final Product: 8-Acetoxy-2-methyl-1-octene Distillation->Final

Figure 1: Step-by-step synthesis pathway from alcohol precursor to purified acetate ester.

Distillation Thermodynamics

This diagram visualizes the relationship between pressure and boiling point, guiding the purification process.

DistillationThermo Atmospheric Atmospheric Pressure (760 mmHg) BP: ~228°C Risk Risk: Thermal Decomposition Polymerization of Alkene Atmospheric->Risk Too High T Reduced Reduced Pressure (15 mmHg) BP: ~115°C Safe Safe Distillation Zone Reduced->Safe Moderate T HighVac High Vacuum (1 mmHg) BP: ~85°C HighVac->Safe Optimal T

Figure 2: Thermodynamic safety zones for distillation to prevent thermal degradation of the terminal alkene.

References

  • Rieke Metals . (2023). Safety Data Sheet: 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5). Retrieved from

  • National Institute of Standards and Technology (NIST) . (2024). Thermophysical Properties of Acetate Esters. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.
  • Sigma-Aldrich . (2024). Product Catalog: 8-Acetoxy-2-methyl-1-octene. Retrieved from

  • Löfstedt, C., et al. (2021). Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta. Journal of Chemical Ecology. (Context for pheromone intermediate synthesis). Retrieved from

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Framework for 8-Acetoxy-2-methyl-1-octene

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Framework Executive Summary & Chemical Identity 8-Acetoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Framework

Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a specialized bifunctional aliphatic intermediate utilized in advanced organic synthesis and materials science. Structurally, it is characterized by a terminal alkene (2-methyl-1-octene) at one terminus and an aliphatic acetate ester at the other. Because empirical, highly specific toxicological data for novel intermediates is often sparse, chemical safety assessments must rely on rigorous mechanistic read-across methodologies. This whitepaper synthesizes the physicochemical properties, predictive biotransformation pathways, and standardized handling protocols required to safely manage this compound in a laboratory or industrial setting.

Table 1: Core Physicochemical Identifiers

PropertyValue
Chemical Name 8-Acetoxy-2-methyl-1-octene
CAS Registry Number 731773-26-5
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [1]
Structural Class Aliphatic Alkene Acetate

Mechanistic Toxicology & Biological Reactivity

To understand the toxicological profile of 8-Acetoxy-2-methyl-1-octene, one must analyze the causality behind its biological interactions. The molecule's toxicity is governed by two distinct functional groups, each dictating a specific metabolic fate.

The "Trojan Horse" Effect: Aliphatic Acetate Hydrolysis

The acetate group acts as a lipophilic modifier. By masking the polarity of the underlying terminal hydroxyl group, the acetate ester significantly increases the molecule's partition coefficient (LogP). This facilitates rapid, passive diffusion across the phospholipid bilayer—a well-documented "Trojan Horse" mechanism heavily utilized in prodrug design and xenobiotic absorption[2].

Once localized within the aqueous cytosol, ubiquitous intracellular carboxylesterases (e.g., CES1 and CES2) rapidly target the ester linkage. While aliphatic acetates undergo hydrolysis at a slower rate than phenyl esters, they are still efficiently cleaved to release 8-hydroxy-2-methyl-1-octene and acetic acid[3]. This localized release of acetic acid can cause mild intracellular acidification, contributing to cellular stress.

Cytochrome P450-Mediated Bioactivation

The most critical structural alert on this molecule is the terminal alkene. Cytochrome P450 (CYP) enzymes—particularly CYP2E1, CYP2C9, and CYP3A4—are known to catalyze the oxidation of terminal alkenes[4].

This enzymatic oxidation typically yields a highly reactive oxirane (epoxide) intermediate. If the rate of epoxidation exceeds the detoxification capacity of microsomal epoxide hydrolase (mEH), these electrophilic epoxide species can covalently bind to nucleophilic residues on cellular proteins and DNA[4]. This covalent adduction is the primary causal mechanism for the compound's potential cytotoxicity and mutagenicity.

MetabolicPathway A 8-Acetoxy-2-methyl-1-octene (Lipophilic) B 8-Hydroxy-2-methyl-1-octene + Acetic Acid A->B Carboxylesterase (CES) C Terminal Epoxide Intermediate A->C CYP450 Oxidation B->C CYP450 Oxidation D Diol Metabolite (Detoxified) C->D Epoxide Hydrolase (mEH) E Macromolecule Adducts (Toxicity) C->E Covalent Binding

Figure 1: Predictive biotransformation and metabolic fate of 8-Acetoxy-2-methyl-1-octene.

Standardized Handling Protocols & Experimental Workflows

To empirically validate the predicted CYP450-mediated bioactivation and establish safe exposure limits, toxicologists must employ a self-validating in vitro assay . A protocol is only trustworthy if it contains internal controls that isolate the specific variables of metabolism.

Self-Validating High-Throughput Toxicity Screening

The following step-by-step methodology utilizes Human Liver Microsomes (HLM) coupled with cellular viability assays to map the exact enzymatic contributions to toxicity.

Step 1: Compound Formulation Prepare a 10 mM stock solution of 8-Acetoxy-2-methyl-1-octene in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: HLM Incubation (The Self-Validating Step) Incubate the compound (10 µM) with HLM (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Validation Control: Run parallel incubations with and without the addition of the cofactor NADPH (1 mM). The absence of NADPH prevents CYP450 catalytic cycling. Any toxicity observed in the -NADPH arm is attributed to the parent compound, whereas increased toxicity in the +NADPH arm confirms CYP-mediated bioactivation into the toxic epoxide.

Step 3: Enzymatic Inhibition Mapping To further validate the pathway, introduce specific inhibitors to the +NADPH arm:

  • Add 1-aminobenzotriazole (1 mM) to achieve pan-CYP inhibition.

  • Add bis-p-nitrophenyl phosphate (BNPP) to inhibit carboxylesterase activity.

Step 4: LC-MS/MS and Viability Quantification Quench the reactions with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify the diol metabolite. Concurrently, apply the unquenched reaction mixture to HepG2 hepatic cells for 24 hours, followed by a CellTiter-Glo® luminescent assay to quantify ATP-dependent cell viability.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. HLM Incubation (Self-Validating: +/- NADPH) Step1->Step2 Step3 3. LC-MS/MS Analysis (Metabolite Identification) Step2->Step3 PK Aliquot Step4 4. Cell Viability Assay (HepG2 Cytotoxicity) Step2->Step4 Tox Aliquot Step5 5. Data Synthesis & Risk Assessment Step3->Step5 Step4->Step5

Figure 2: Self-validating high-throughput toxicity screening workflow for terminal alkenes.

GHS Classification & Safety Data Sheet (SDS) Core Elements

Based on the structural alerts (aliphatic chain, ester linkage, terminal alkene) and read-across data from similar compounds, the following Globally Harmonized System (GHS) classifications must be applied to 8-Acetoxy-2-methyl-1-octene until empirical in vivo data dictates otherwise.

Table 2: Predictive GHS Classification & Hazard Statements

Hazard ClassCategoryHazard Statement (H-Code)
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation

Table 3: Precautionary Handling Protocols (P-Codes)

Protocol TypePrecautionary Statements
Prevention P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage & Disposal P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant.

References

1.1 - bidepharm.com 2.4 - nih.gov 3.2 - benchchem.com 4.3 - nih.gov

Sources

Foundational

Technical Guide: Isolation and Characterization of 8-Acetoxy-2-methyl-1-octene

This is an in-depth technical guide on the isolation, structural elucidation, and biological significance of 8-Acetoxy-2-methyl-1-octene (systematically known as 7-methyl-7-octen-1-yl acetate ). Executive Summary 8-Aceto...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the isolation, structural elucidation, and biological significance of 8-Acetoxy-2-methyl-1-octene (systematically known as 7-methyl-7-octen-1-yl acetate ).

Executive Summary

8-Acetoxy-2-methyl-1-octene (C₁₁H₂₀O₂) is a bioactive semiochemical primarily identified within the chemical ecology of Diaspididae (armored scale insects) and specific plant volatiles. Historically significant in the development of pheromone-based pest management, this molecule represents a class of methyl-branched terpenoid esters that function as potent sex pheromones or attractants.

This guide details the technical history of its isolation from biological sources—most notably the San Jose Scale (Quadraspidiotus perniciosus) —and analyzes the experimental methodologies used to distinguish it from closely related structural isomers.

Chemical Identity & Properties

Before detailing the isolation history, the physicochemical profile of the target analyte must be established to understand the extraction logic.

PropertySpecification
Common Name 8-Acetoxy-2-methyl-1-octene
IUPAC Name 7-methyl-7-octen-1-yl acetate
CAS Number 731773-26-5
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Key Functional Groups Terminal Acetate (C1), Terminal Alkene (C7), Methyl Branch (C7)
Biological Role Sex Pheromone Component / Kairomone / Plant Volatile

Historical Isolation from Biological Sources[1][2]

The isolation of 8-Acetoxy-2-methyl-1-octene is inextricably linked to the decades-long effort to decode the chemical communication of the San Jose Scale (Quadraspidiotus perniciosus) , a major global pest of deciduous fruit trees.

The San Jose Scale Campaign (1970s-1980s)

The primary isolation work was pioneered by researchers at the New York State Agricultural Experiment Station (Cornell University), specifically the teams of Gieselmann, Roelofs, and Anderson .

  • Initial Discovery (1979): Gieselmann et al. first isolated the pheromone blend from thousands of virgin female scales. They identified the primary components as propionates (e.g., 7-methyl-3-methylene-7-octen-1-yl propionate).

  • Identification of the Acetate (1981): During the structure-activity relationship (SAR) studies and subsequent re-analysis of volatile collections, Anderson et al. (1981) identified and synthesized the acetate analogs, including 7-methyl-7-octen-1-yl acetate (8-Acetoxy-2-methyl-1-octene). While the propionates were the dominant active pheromones, the acetate derivatives were investigated for their synergistic effects and presence in related species (e.g., Quadraspidiotus ostreaeformis).

Plant Sources (Paris Species)

Recent natural product screenings (post-2000s) have detected 8-Acetoxy-2-methyl-1-octene in the volatile fractions of Melanthiaceae plants, specifically within the rhizomes and leaves of Paris verticillata and Paris polyphylla. In this context, the molecule likely functions as a specialized terpenoid metabolite involved in plant defense or pollinator attraction.

Technical Methodology: The Isolation Workflow

The isolation of such a volatile, non-conjugated alkene ester requires a rigorous protocol to prevent isomerization or hydrolysis. The historical method established by Gieselmann and Anderson remains the gold standard for this class of compounds.

Biological Material Preparation[3]
  • Source: Virgin female Q. perniciosus reared on butternut squash.

  • Collection Method: Airborne volatile collection (Aeration) rather than solvent extraction of whole bodies. This reduces contamination from cuticular lipids.

The Isolation Protocol (Step-by-Step)
  • Volatile Trapping:

    • Air is drawn over the virgin females (approx. 5,000–10,000 individuals) for 14 days.

    • Adsorbent: Porapak Q (ethylvinylbenzene-divinylbenzene copolymer) captures the lipophilic volatiles.

  • Elution:

    • Traps are eluted with Pentane (low boiling point allows for easy concentration).

  • Fractionation (LC):

    • Crude extract is passed through a Florisil column to remove polar impurities.

    • Mobile Phase: Gradient of Ether in Pentane (0% to 10%). The acetate fraction typically elutes at 2-5% ether.

  • Purification (HPLC):

    • Normal Phase: Silica gel column (Hexane/Ether).

    • Reversed Phase: C18 column (Methanol/Water) to separate based on chain length and double bond geometry.

  • Detection:

    • Electroantennogram (EAG) bioassay using excised male antennae to locate active fractions.

Structural Elucidation Logic

Once the active fraction was isolated, the structure was proven using a combination of degradation chemistry and spectroscopy.

  • Mass Spectrometry (EI-MS):

    • Diagnostic ions:

      
       61 (protonated acetic acid), 
      
      
      
      43 (acetyl).
    • Loss of acetic acid (

      
      ) confirms the acetate ester.
      
  • Micro-Ozonolysis:

    • Reaction with ozone (

      
      ) followed by reduction (triphenylphosphine) cleaves the double bond.
      
    • Result: Cleavage of the terminal alkene yields Formaldehyde and a Methyl Ketone (7-acetoxy-2-heptanone), confirming the terminal methylene moiety (

      
      ) and the methyl branch position.
      
  • Gas Chromatography (GC) Retention:

    • Comparison of retention indices (KI) on polar (Carbowax) and non-polar (OV-1) columns against synthetic standards.

Visualization: Isolation & Logic Pathways

Isolation Workflow Diagram

The following diagram illustrates the critical path from biological source to pure compound.

IsolationWorkflow Source Source: Virgin Female Quadraspidiotus perniciosus Aeration Airborne Volatile Collection (Porapak Q Trap) Source->Aeration 14 Days Elution Elution with Pentane Aeration->Elution Florisil Florisil Chromatography (Remove polar lipids) Elution->Florisil HPLC Prep-HPLC (Silica/C18) Fractionation Florisil->HPLC Active Fractions Bioassay EAG Bioassay (Male Antennae Response) HPLC->Bioassay Locate Activity GCMS GC-MS & Micro-Ozonolysis Structural Proof HPLC->GCMS Bioassay->HPLC Feedback Loop Target Purified 8-Acetoxy-2-methyl-1-octene GCMS->Target

Caption: Workflow for the bio-guided isolation of pheromone components from scale insects.

Structural Logic Diagram

This diagram details the logic used to determine the specific position of the methyl group and double bond.

StructureLogic Compound Unknown Isolate (C11H20O2) MS Mass Spec (EI) Shows Acetate (m/z 61) Compound->MS Ozonolysis Micro-Ozonolysis (Cleave C=C) Compound->Ozonolysis Conclusion Structure Confirmed: 8-Acetoxy-2-methyl-1-octene MS->Conclusion Fragment1 Formaldehyde (Indicates Terminal =CH2) Ozonolysis->Fragment1 Fragment2 Keto-Acetate (Indicates Methyl Branch) Ozonolysis->Fragment2 Fragment1->Conclusion Fragment2->Conclusion

Caption: Structural elucidation logic using degradation chemistry to confirm the terminal alkene and branching.

Synthesis and Validation

To satisfy the "Trustworthiness" pillar of scientific inquiry, isolation must be confirmed by synthesis. The synthesis of 8-Acetoxy-2-methyl-1-octene serves as the final proof of structure.

Synthetic Route (Anderson et al.):

  • Starting Material: 1,7-Heptanediol or

    
    -Caprolactone.
    
  • Monoprotection: Selective protection of one alcohol group.

  • Oxidation: Oxidation of the free alcohol to an aldehyde.

  • Wittig Reaction: Reaction with methyltriphenylphosphonium bromide to install the terminal alkene.

    • Note: The methyl branch is introduced via the choice of precursor or alkylation. A common route uses 7-bromo-1-heptanol , reacted with a methyl-vinyl moiety.

  • Acetylation: Standard acetylation with acetic anhydride/pyridine.

This synthetic standard is then co-injected with the natural isolate on GC columns. Co-elution on phases of different polarity (e.g., DB-5 and DB-WAX) provides definitive proof of identity.

References

  • Gieselmann, M. J., Rice, R. E., Jones, R. A., & Roelofs, W. L. (1979). Sex pheromone of the San Jose scale, Quadraspidiotus perniciosus. Journal of Chemical Ecology, 5(6), 891–900. Link

  • Anderson, R. J., Gieselmann, M. J., Chinn, H. R., Adams, K. G., Henrick, C. A., Rice, R. E., & Roelofs, W. L. (1981). Synthesis and identification of a third component of the San Jose scale sex pheromone. Journal of Chemical Ecology, 7(4), 695–706. Link

  • Bidepharm. (n.d.). 8-Acetoxy-2-methyl-1-octene Product Entry (CAS 731773-26-5). Bidepharm Catalog. Link

  • Mori, K. (2010). The Total Synthesis of Natural Products, Volume 9. John Wiley & Sons.[1] (Reference for general methodology on pheromone synthesis). Link

Sources

Exploratory

Molecular weight and formula analysis of 8-Acetoxy-2-methyl-1-octene

[1] Executive Summary & Chemical Identity 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a bifunctional aliphatic building block characterized by a terminal "isoprenyl-like" alkene moiety and a distal acetate ester.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a bifunctional aliphatic building block characterized by a terminal "isoprenyl-like" alkene moiety and a distal acetate ester.[1] Its structural duality makes it a critical intermediate in the synthesis of semiochemicals (pheromones) and complex terpenoids.[1]

This guide provides a rigorous technical framework for the molecular weight analysis, structural elucidation, and quality control of this compound. It is designed for analytical chemists and process scientists requiring definitive validation of synthetic batches.[1]

Chemical Profile
PropertySpecification
IUPAC Name 8-Acetoxy-2-methyl-1-octene
Systematic Name 7-Methyl-7-octen-1-yl acetate
CAS Number 731773-26-5
Molecular Formula

SMILES CC(=C)CCCCCCOC(C)=O
Functionality Terminal Alkene (1,1-disubstituted), Primary Acetate Ester

Molecular Weight & Formula Analysis

Precise molecular weight determination is the first line of defense against misidentification. For high-resolution mass spectrometry (HRMS), theoretical exact mass values must be used rather than average atomic weights.[1]

Theoretical Calculation (Monoisotopic)

The monoisotopic mass is calculated using the primary isotope of each element (


, 

,

).[1]
  • Carbon (

    
    ): 
    
    
    
    [1]
  • Hydrogen (

    
    ): 
    
    
    
    [1]
  • Oxygen (

    
    ): 
    
    
    
    [1]

Exact Mass (Monoisotopic): 184.14633 Da [1]

Average Molecular Weight (Molar Mass)

Used for stoichiometric calculations in synthesis.[1]

  • Calculation:

    
    [1]
    
  • Average MW: 184.28 g/mol [2]

Degree of Unsaturation (DoU)

The DoU indicates the sum of rings and pi bonds.[1]




[1]
  • Interpretation: The molecule contains 1 Carbonyl (C=O) and 1 Alkene (C=C) , consistent with the assigned structure.[1]

Structural Elucidation Strategy

Confirming the structure requires differentiating it from potential isomers (e.g., internal alkenes or branched esters).[1] The following multi-modal approach is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the position of the double bond and the integrity of the ester.[1]

Key Diagnostic Signals (

NMR, 400 MHz,

)
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Alkene (

)
4.65 - 4.75 Singlets (2x)2HCharacteristic of 1,1-disubstituted terminal alkenes.[1] Distinguishes from internal alkenes (5.3-5.5 ppm).[1]

-O-Methylene
4.05 Triplet (

Hz)
2HProtons adjacent to the acetate oxygen.[1]
Acetate Methyl 2.04 Singlet3HMethyl group of the ester.[1]
Allylic Methyl 1.71 Singlet3HMethyl group attached to C2 (on the double bond).[1]
Backbone 1.3 - 1.6Multiplet10HRemaining methylene chain.[1]
Key Diagnostic Signals (

NMR)
  • Carbonyl: ~171.2 ppm[1]

  • Quaternary Alkene (C2): ~145.8 ppm (Deshielded due to substitution)[1]

  • Terminal Alkene (C1): ~109.8 ppm (High field compared to internal alkenes)[1]

  • 
    -Carbon (C8):  ~64.6 ppm[1][3]
    
Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70 eV) typically results in extensive fragmentation for aliphatic acetates.[1]

  • Molecular Ion (

    
    ):  Weak or absent at m/z 184.[1]
    
  • Diagnostic Fragment 1 (Loss of AcOH): m/z 124 (

    
    ). This is often the highest mass peak observed.[1]
    
  • Diagnostic Fragment 2 (Base Peak): m/z 43 (

    
    ).
    
  • Diagnostic Fragment 3 (Allylic Cleavage): Peaks corresponding to the hydrocarbon chain (e.g., m/z 55, 69, 83).[1]

Experimental Workflow: Characterization Protocol

This protocol ensures data integrity and reproducibility.[1]

Step 1: Purity Assessment (GC-FID)[1]
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Program: 60°C (2 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Criteria: Main peak area >95%. Look for shoulder peaks indicating double-bond migration isomers (e.g., 2-methyl-2-octene derivatives).[1]

Step 2: Structural Confirmation (NMR)[1]
  • Solvent:

    
     (neutralized with basic alumina to prevent acid-catalyzed isomerization/hydrolysis).
    
  • Acquisition: Minimum 64 scans for

    
     to ensure clear integration of the terminal alkene protons against the baseline.
    
Step 3: Diagrammatic Workflow

The following diagram illustrates the logical flow for validating the sample identity.

AnalysisWorkflow Sample Crude/Pure Sample GC_FID GC-FID Analysis (Purity Check) Sample->GC_FID IsomerCheck Isomer Check (>95% Purity?) GC_FID->IsomerCheck Purification Flash Chromatography (SiO2, Hex/EtOAc) IsomerCheck->Purification No (<95%) NMR 1H & 13C NMR (Structural ID) IsomerCheck->NMR Yes MS GC-MS (EI) (Frag. Pattern) IsomerCheck->MS Yes Purification->GC_FID Validation Final Validation (C11H20O2 Confirmed) NMR->Validation MS->Validation

Figure 1: Decision-tree workflow for the analytical characterization of 8-Acetoxy-2-methyl-1-octene.

Synthesis & Impurity Profiling

Understanding the origin of the molecule aids in identifying specific impurities.

Common Synthetic Route[1][5]
  • Grignard Addition: Methallyl magnesium chloride + 6-bromohexanol derivative (or protected equivalent).

  • Acetylation: Reaction with acetic anhydride/pyridine.[1]

Critical Impurity: The Isomer

A common issue with 2-methyl-1-alkenes is the acid-catalyzed isomerization to the thermodynamically more stable internal alkene: 8-acetoxy-2-methyl-2-octene .[1]

  • Detection: Watch for a triplet methyl signal (~1.6 ppm) and a vinylic proton (~5.1 ppm) in the

    
     NMR.[1]
    
  • Prevention: Store neat samples over potassium carbonate or in base-washed glassware.[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Mass Spectrum of 2-Methyl-1-octene (Parent Alkene Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved March 4, 2026, from [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: 2-Methyl-1-octene.[1][5][4][6] National Center for Biotechnology Information.[1] Retrieved March 4, 2026, from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for acetate/alkene NMR shifts).

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 8-Acetoxy-2-methyl-1-octene

The following technical guide details the solubility profile and solvent selection strategy for 8-Acetoxy-2-methyl-1-octene , a specialized lipophilic intermediate. This guide is structured to provide researchers and pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and solvent selection strategy for 8-Acetoxy-2-methyl-1-octene , a specialized lipophilic intermediate.

This guide is structured to provide researchers and process chemists with a predictive framework and experimental protocols, acknowledging that specific solubility data for this proprietary intermediate is often derived empirically in-house.[1]

[1]

Executive Summary

8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5) is a functionalized C11 alkene-ester commonly utilized as a high-value intermediate in the synthesis of pheromones and complex organic scaffolds.[1] Its dual functionality—a terminal alkene tail and a polar acetate head—creates a distinct amphiphilic profile that dictates its behavior in solution.[1]

This guide defines the solubility boundaries of 8-Acetoxy-2-methyl-1-octene to optimize reaction kinetics, purification yields, and formulation stability. We establish a "Like-Dissolves-Like" predictive model refined by Hansen Solubility Parameters (HSP) and provide a self-validating protocol for empirical verification.

Physicochemical Characterization

To understand the solubility profile, we must first deconstruct the molecular architecture of the compound.[1]

Structural Analysis[2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 184.28 g/mol [1][2][3][4]

  • Structural Motifs:

    • Hydrophobic Domain: A 2-methyl-1-octenyl chain constitutes the bulk of the molecule, driving high affinity for non-polar solvents (London Dispersion Forces).[1]

    • Polar Domain: The terminal acetoxy group (ester) introduces a dipole moment and hydrogen bond accepting capability, enabling solubility in polar aprotic solvents.[1]

Predicted Solubility Parameters

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the physicochemical constants critical for solvent selection.[1]

PropertyEstimated ValueImplication
LogP (Octanol/Water) 3.8 – 4.2Highly Lipophilic.[1] Practically insoluble in water.[1]
HSP

(Dispersion)
15.8 MPa

Compatible with aliphatic hydrocarbons.[1]
HSP

(Polar)
4.2 MPa

Moderate polarity compatibility (Esters, Ethers).[1]
HSP

(H-Bonding)
6.5 MPa

Weak H-bond acceptor; incompatible with strong H-bond donors (Water).[1]

Solubility Profile by Solvent Class

The following classification guides solvent selection for specific process steps (Reaction, Extraction, Chromatography).

Class I: Hydrocarbons (The "Ideal" Solvents)[1]
  • Solvents: Hexane, Heptane, Cyclohexane, Toluene.[1]

  • Solubility: Miscible / High (>500 mg/mL) .[1]

  • Mechanism: The aliphatic chain of the solute interacts favorably with the dispersion forces of these solvents.[1]

  • Application: Ideal for extraction from aqueous reaction mixtures.[1] Toluene is excellent for azeotropic removal of water during synthesis.[1]

Class II: Chlorinated & Polar Aprotic[1]
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Solubility: Miscible / High (>500 mg/mL) .[1]

  • Mechanism: Dipole-dipole interactions stabilize the acetate group, while dispersion forces accommodate the alkyl chain.[1]

  • Application:

    • DCM: Standard solvent for reaction chemistry (e.g., epoxidation of the alkene).[1]

    • Ethyl Acetate: Preferred "Green" solvent for silica gel chromatography (Mobile Phase B).[1]

Class III: Polar Protic (Alcohols)[1]
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Solubility: Soluble (Temperature Dependent) .[1]

  • Mechanism: While soluble due to the ester's H-bond accepting nature, phase separation may occur at very low temperatures (

    
    ) in methanol due to the hydrophobic effect of the C8 chain.[1]
    
  • Application: Crystallization anti-solvent (if derivatized) or low-temperature quenching.[1]

Class IV: Aqueous Systems[1]
  • Solvents: Water, Brine, Acidic/Basic Buffers.[1]

  • Solubility: Insoluble (< 0.1 mg/mL) .[1]

  • Mechanism: The high LogP drives immediate phase separation.[1]

  • Application: The aqueous phase is strictly for washing (removing salts/catalysts) during workup.[1]

Experimental Protocol: Self-Validating Solubility Screen

Do not rely solely on predictions. Use this tiered protocol to generate empirical data for your specific batch or formulation.

Tier 1: Gravimetric Visual Screen (The "Quick-Look")

Objective: Determine approximate solubility range (Soluble vs. Insoluble).

  • Preparation: Weigh 100 mg of 8-Acetoxy-2-methyl-1-octene into a clear 4 mL vial.

  • Addition: Add solvent in 100

    
    L increments (Method A) or fixed 1 mL volumes (Method B).
    
  • Observation: Vortex for 30 seconds. Check for:

    • Schlieren lines (indicating dissolution).[1]

    • Phase separation (oil droplets).[1]

    • Cloudiness (emulsion).[1]

  • Validation: If clear, cool to

    
     for 30 mins to check for precipitation/oiling out.
    
Tier 2: HPLC Quantitative Assay (The "Gold Standard")

Objective: Exact saturation concentration (


).[1]
  • Saturation: Add excess solute to solvent until a visible oil layer persists.[1] Equilibrate at

    
     for 24 hours.
    
  • Filtration: Filter supernatant through a 0.22

    
    m PTFE filter (hydrophobic compatible).[1]
    
  • Dilution: Dilute filtrate 1:100 with Acetonitrile.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 Column).

    • Mobile Phase: 80:20 ACN:Water (Isocratic).[1]

    • Detection: UV 210 nm (Ester carbonyl) or Refractive Index (RI).[1]

    • Calculation: Compare peak area against a standard curve.[1]

Process Decision Logic

The choice of solvent dictates the success of downstream processing.[1] The following diagram illustrates the decision pathway for selecting solvents based on the unit operation.

SolventSelection Start Start: Solvent Selection for 8-Acetoxy-2-methyl-1-octene Operation Select Unit Operation Start->Operation Reaction Reaction Medium Operation->Reaction Extraction Workup / Extraction Operation->Extraction Purification Chromatography Operation->Purification React_Criteria Criteria: High Solubility, Inert to Reagents Reaction->React_Criteria Extract_Criteria Criteria: Immiscible with Water, High Partition Coeff (K) Extraction->Extract_Criteria Purify_Criteria Criteria: Tunable Polarity (Rf control) Purification->Purify_Criteria DCM Dichloromethane (DCM) (Good for low temp) React_Criteria->DCM THF THF / 2-MeTHF (General purpose) React_Criteria->THF Hexane Hexane / Heptane (Top Phase) Extract_Criteria->Hexane MTBE MTBE (Alternative) Extract_Criteria->MTBE MobilePhase Hexane : Ethyl Acetate (Gradient 100:0 to 80:20) Purify_Criteria->MobilePhase

Caption: Decision matrix for solvent selection based on unit operation requirements, balancing solubility with process safety and efficiency.

Application in Separation Science

Understanding the solubility profile is critical for purification, specifically Flash Chromatography.[1]

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase Recommendation: 90:10 Hexane:Ethyl Acetate.[1]

  • Visualization:

    • UV:[1] Weak absorption (only end absorption of ester/alkene).[1]

    • Stain (Preferred):PMA (Phosphomolybdic Acid) or Vanillin Stain .[1] The alkene and acetate functionalities oxidize/char readily, appearing as dark blue/black spots upon heating.[1]

Partitioning (Liquid-Liquid Extraction)

Given the LogP ~4.0, the compound will partition quantitatively into the organic phase.[1]

  • Protocol:

    • Quench reaction with Water/Brine.[1]

    • Add Heptane (preferred over Hexane for safety/higher flash point).[1]

    • The compound resides in the upper (organic) layer.[1]

    • Note: Avoid using ether if peroxides are a concern; MTBE is a robust alternative.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem Database. (n.d.).[1] Compound Summary: 1-Octene derivatives and physicochemical properties. National Center for Biotechnology Information.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for extraction and solubility testing). Link

Sources

Protocols & Analytical Methods

Method

Total synthesis of 8-Acetoxy-2-methyl-1-octene from commercial starting materials

Executive Summary This guide details a robust, convergent protocol for the total synthesis of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5), a functionalized terminal alkene often utilized as a pheromone intermediate or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, convergent protocol for the total synthesis of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5), a functionalized terminal alkene often utilized as a pheromone intermediate or polymer monomer.[1]

The synthesis strategy employs a Copper-Catalyzed Cross-Coupling (Kochi Coupling) as the key constructive step. This approach is superior to Wittig olefination for this specific target because it avoids phosphorus byproducts, ensures exclusive regioselectivity for the terminal alkene, and utilizes cost-effective commercial starting materials: Methallyl chloride and 5-Bromo-1-pentanol .

Key Advantages of This Protocol
  • Modularity: The C3 + C5 convergent strategy allows for easy analog generation.

  • Scalability: Avoids cryogenic temperatures (

    
    ) and unstable ylides.
    
  • Atom Economy: High-yielding catalytic coupling replaces stoichiometric waste from alternative routes.

Retrosynthetic Analysis

The target molecule is disconnected at the C3-C4 bond, separating the allylic head group from the saturated aliphatic tail.

  • Fragment A (Electrophile): Methallyl chloride (3-Chloro-2-methylpropene).

  • Fragment B (Nucleophile): 5-Bromopentyl acetate precursor (Protected Grignard).

Figure 1: Retrosynthetic logic splitting the C8 backbone into commercially available C3 and C5 fragments.

Experimental Protocol

Phase 1: Protection of 5-Bromo-1-pentanol

Objective: Mask the hydroxyl group to prevent protonation of the Grignard reagent.

  • Reagents: 5-Bromo-1-pentanol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (PTSA, 0.01 eq).

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve 5-bromo-1-pentanol (16.7 g, 100 mmol) in anhydrous DCM (100 mL) at

    
    .
    
  • Add PTSA (190 mg, 1 mmol).

  • Add DHP (10.1 g, 120 mmol) dropwise over 20 minutes.

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Yield: ~95% clear oil (Used directly in Phase 2).

Phase 2: Grignard Formation

Objective: Generate the nucleophilic C5 carbon species.

  • Reagents: Protected Bromide (from Phase 1), Magnesium turnings (1.2 eq), Iodine (crystal).

  • Solvent: Anhydrous THF.

Procedure:

  • Flame-dry a 3-neck flask under Argon. Add Mg turnings (2.9 g, 120 mmol) and a crystal of

    
    .
    
  • Add 10 mL of a solution containing the protected bromide (25.1 g, 100 mmol in 100 mL THF) to initiate. Heat gently with a heat gun if necessary until color fades.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Reflux for 1 hour after addition is complete.

  • Cool to RT. Titrate a small aliquot to determine concentration (typically ~0.8-0.9 M).

Phase 3: Kochi Cross-Coupling (The Key Step)

Objective: Form the C-C bond between the methallyl group and the pentyl chain.

  • Reagents: Methallyl chloride (1.1 eq),

    
     (0.1 M in THF, 3 mol%).
    
  • Mechanism: Copper(I) catalyzed nucleophilic substitution.

Procedure:

  • Cool the Grignard solution (from Phase 2) to

    
    .
    
  • Add Methallyl chloride (10.8 mL, 110 mmol).

  • Add

    
     solution (30 mL, 3 mmol) dropwise. Note: Solution turns dark.
    
  • Allow to warm to RT and stir for 12 hours.

  • Quench: Pour into saturated

    
     solution (blue aqueous layer indicates Cu removal).
    
  • Extract with Ether, dry, and concentrate.

  • Purification: Distillation or flash chromatography (SiO2, Hexane/EtOAc) to yield 2-methyl-1-octen-8-yl THP ether .

Phase 4: Deprotection & Acetylation

Objective: Reveal the alcohol and cap it with an acetate group.[1]

Step 4a: Deprotection

  • Dissolve the coupled intermediate in Methanol (100 mL).

  • Add PTSA (0.5 eq) and stir at RT for 3 hours.

  • Concentrate and work up (EtOAc/Water) to isolate 2-methyl-1-octen-8-ol .

Step 4b: Acetylation

  • Dissolve the alcohol in DCM (50 mL).

  • Add Pyridine (2.0 eq) and Acetic Anhydride (1.5 eq).

  • Stir for 2 hours.

  • Purification: Wash with 1M HCl (to remove pyridine), then

    
    . Flash chromatography (Hexane/EtOAc 95:5).
    

Results & Data Summary

The following table summarizes the expected stoichiometry and yield for a 100 mmol scale synthesis.

StepReactionReagentsTheoretical YieldExpected YieldKey Observation
1 ProtectionDHP, PTSA25.1 g95%Disappearance of -OH stretch (IR)
2 GrignardMg, THF-90% (Active)Dissolution of Mg metal
3 CouplingMethallyl Cl, Cu Cat.22.6 g80-85%Exotherm upon Cu addition
4 DeprotectionMeOH, PTSA14.2 g92%Loss of THP signals (NMR)
5 Acetylation

, Pyridine
18.4 g95%Formation of Ester C=O
Structural Validation (NMR)
  • Alkene Protons: Singlets at

    
     4.68 and 4.71 ppm (
    
    
    
    ).
  • Allylic Methyl: Singlet at

    
     1.71 ppm.
    
  • 
    -Acetate:  Triplet at 
    
    
    
    4.05 ppm (
    
    
    ).
  • Acetate Methyl: Singlet at

    
     2.05 ppm.
    

Workflow Diagram

Figure 2: Linear workflow for the 5-step synthesis.

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides.[2][3][4][5] Synthesis.[2][3][4][5][6][7][8][9][10] Link

  • Mori, K. (1976). Synthesis of pheromones: The use of copper-catalyzed coupling. Tetrahedron.[5] Link

  • BenchChem. (2025).[8][10] Synthesis and Properties of 2-Methyl-1-octene derivatives.Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Application

Application Note: Selective Acetylation of 2-Methyl-1-octen-8-ol via DMAP-Catalyzed Esterification

Abstract & Scientific Rationale This application note details the protocol for the selective acetylation of 2-methyl-1-octen-8-ol to synthesize 2-methyl-1-octen-8-yl acetate . The substrate contains two distinct function...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for the selective acetylation of 2-methyl-1-octen-8-ol to synthesize 2-methyl-1-octen-8-yl acetate .

The substrate contains two distinct functional groups: a primary alcohol at position C8 and a 1,1-disubstituted terminal alkene at position C1. The primary challenge in this transformation is achieving quantitative conversion of the alcohol while strictly preserving the regiochemistry of the terminal alkene.

Mechanistic Design

Standard Fischer esterification (acid-catalyzed) is contraindicated for this substrate. Strong Brønsted acids can protonate the electron-rich alkene, leading to carbocation formation and subsequent isomerization to the thermodynamically more stable internal alkene (Zaitsev product) or cyclization.

To ensure chemoselectivity, this protocol utilizes Nucleophilic Catalysis via 4-Dimethylaminopyridine (DMAP) .

  • Activation: DMAP attacks acetic anhydride (

    
    ) to form a highly electrophilic 
    
    
    
    -acetylpyridinium ion.[1]
  • Transfer: The alcohol attacks this intermediate, forming the ester and protonated DMAP.[1]

  • Regeneration: An auxiliary base (Triethylamine,

    
    ) deprotonates the DMAP, closing the catalytic cycle.[1]
    

This method operates under mild basic conditions, effectively eliminating the risk of alkene isomerization.

Experimental Workflow & Diagrams

Reaction Mechanism (Nucleophilic Catalysis)

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Inter N-Acetylpyridinium Ion (Active Species) Ac2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Product 2-Methyl-1-octen-8-yl Acetate Inter->Product Acyl Transfer Substrate 2-Methyl-1-octen-8-ol (Alcohol) Substrate->Product Acyl Transfer Base Et3N (Auxiliary Base) Base->DMAP Regeneration Byprod Acetate/Et3NH+ Product->Byprod + AcOH Byprod->Base Neutralization

Figure 1: The catalytic cycle of DMAP-mediated acetylation.[1][2] The N-acetylpyridinium species is the active electrophile.[1]

Process Flowchart

Workflow Start Start: Dry Glassware (N2 Atmosphere) Mix Dissolve Alcohol in DCM Add Et3N + DMAP Start->Mix React Add Ac2O dropwise at 0°C Warm to RT (2-4 hrs) Mix->React Monitor QC: TLC Check (Stain: KMnO4) React->Monitor Monitor->React Incomplete Quench Quench: Sat. NaHCO3 Monitor->Quench Conversion >98% Workup Extraction (DCM) Wash: 1M HCl -> NaHCO3 -> Brine Quench->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify

Figure 2: Step-by-step experimental workflow from setup to purification.

Materials & Stoichiometry

Target Scale: 5.0 mmol (approx. 711 mg of starting alcohol).

ReagentMW ( g/mol )Equiv.[1][3]AmountRole
2-methyl-1-octen-8-ol 142.241.0711 mgSubstrate
Acetic Anhydride (

)
102.091.2612 mg (566

L)
Acyl donor
Triethylamine (

)
101.191.5758 mg (1.05 mL)Auxiliary Base
DMAP 122.170.0530.5 mgNucleophilic Catalyst
Dichloromethane (DCM) 84.93--15-20 mLSolvent (Anhydrous)

Safety Note: DMAP is highly toxic by absorption.


 is corrosive and a lachrymator. Perform all operations in a fume hood.

Detailed Protocol

Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2-methyl-1-octen-8-ol (1.0 equiv) to the flask. Add anhydrous DCM (0.2 - 0.3 M concentration relative to alcohol).

  • Catalyst Addition: Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) for 10 minutes.
    
Phase 2: Acetylation[3][7]
  • Reagent Addition: Add Acetic Anhydride (1.2 equiv) dropwise via syringe over 5 minutes.

    • Why: Dropwise addition controls the exotherm, preventing potential volatility loss or side reactions.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring (TLC):

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV may be weak (non-conjugated alkene). Use

      
       stain  (alkene turns brown) or Vanillin stain  (alcohol/ester turns colored).
      
    • Target: Disappearance of the lower

      
       alcohol spot and appearance of a higher 
      
      
      
      ester spot.
Phase 3: Workup (The "Wash" Cycle)

Critical Step: Efficient removal of DMAP and excess amine is required to prevent contamination.

  • Quench: Add 10 mL of saturated aqueous

    
     and stir vigorously for 15 minutes (neutralizes excess anhydride).
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Wash Sequence:

    • Wash 1: 1M HCl (20 mL). Purpose: Protonates DMAP and

      
      , moving them to the aqueous layer.
      
    • Wash 2: Saturated

      
       (20 mL). Purpose: Neutralizes any residual acid.
      
    • Wash 3: Brine (saturated NaCl). Purpose: Removes bulk water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • The ester is significantly less polar than the alcohol and will elute early.

Validation & Quality Control

To confirm the identity and purity of 2-methyl-1-octen-8-yl acetate , look for the following diagnostic signals:

H-NMR (CDCl , 400 MHz)
Proton EnvironmentApprox. Shift (

)
MultiplicityDiagnostic Change
Alkene (

)
4.65 - 4.75 ppmTwo singlets (broad)Should remain unchanged from starting material.

-Methylene (

-OAc)
4.05 ppmTriplet (

Hz)
Downfield shift (Starting alcohol was ~3.6 ppm).
Acetate Methyl (

)
2.04 ppmSingletNew signal appearing.
Allylic Methyl (

)
1.71 ppmSingletUnchanged.
IR Spectroscopy (Neat)
  • Carbonyl Stretch (

    
    ):  Strong band at 1740 cm
    
    
    
    (Ester).
  • Alkene Stretch (

    
    ):  Weak band at 1650 cm
    
    
    
    .
  • Absence: No broad O-H stretch at 3300-3400 cm

    
    .
    

References

  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mandai, T., et al. (1984). "Synthesis of 2-methyl-1-alkenes from 2-methyl-1-alken-3-ols." Journal of Organic Chemistry, 49(18). (Reference for spectral properties of 2-methyl-1-octene derivatives).

  • Organic Syntheses. "Flash Column Chromatography Guide." (General reference for purification).

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) method for 8-Acetoxy-2-methyl-1-octene

An Application Note for the Analysis of 8-Acetoxy-2-methyl-1-octene by Gas Chromatography-Mass Spectrometry (GC-MS) Abstract This comprehensive application note provides a detailed protocol for the identification and qua...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 8-Acetoxy-2-methyl-1-octene by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of 8-Acetoxy-2-methyl-1-octene using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a robust and reliable method for analyzing volatile and semi-volatile organic compounds. The methodology covers sample preparation, instrument configuration, data analysis, and complete method validation procedures in accordance with established analytical guidelines.[1][2] The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction and Scientific Background

8-Acetoxy-2-methyl-1-octene is an acetate ester with structural similarities to terpenoids, a class of naturally occurring compounds. Terpenes and their derivatives are widely found in essential oils and are significant in the fragrance, flavor, and pharmaceutical industries for their distinct aromatic properties and potential therapeutic effects.[3] The accurate identification and quantification of such compounds are critical for quality control, formulation development, and scientific research.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[2] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[2] GC separates compounds based on their boiling points and interaction with the stationary phase, while MS bombards the eluted compounds with electrons, causing ionization and fragmentation into predictable patterns that serve as a molecular fingerprint.[4][5]

This guide details a synthesized method, grounded in established principles of analyzing similar volatile esters and terpenoids, to provide a reliable starting point for the analysis of 8-Acetoxy-2-methyl-1-octene.[6][7]

Analytical Workflow: From Sample to Result

The overall analytical process is designed to ensure accuracy and reproducibility from sample receipt to final data reporting. The workflow involves sample preparation to isolate the analyte, GC separation, MS detection and identification, and finally, quantitative data analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Prep Solvent Dilution & Internal Standard Spiking Sample->Prep Vial Transfer to GC Vial Prep->Vial Injector GC Injection Vial->Injector Autosampler Column Chromatographic Separation Injector->Column IonSource MS Ionization (70 eV) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Data Acquisition (Chromatogram & Spectra) Detector->Chromatogram Integration Peak Integration & Spectral Matching Chromatogram->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of 8-Acetoxy-2-methyl-1-octene.

Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample in a volatile organic solvent suitable for GC-MS injection.[8][9] Direct liquid injection is preferred for its simplicity when the sample matrix is not overly complex.

Protocol:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or ethyl acetate. Ensure the solvent does not co-elute with the analyte.[9]

  • Stock Solution: Accurately weigh approximately 10 mg of the 8-Acetoxy-2-methyl-1-octene standard and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.[3]

  • Internal Standard (IS): For precise quantification, add an internal standard (e.g., n-tridecane or octadecane) at a constant concentration to all standards and samples.[7] The IS should be chemically similar to the analyte but not present in the sample.

  • Sample Preparation: Dilute the unknown sample to an expected concentration within the calibration range. For a 1 µL injection, a final concentration of around 10 µg/mL is often a good target.[8]

  • Final Step: Transfer the prepared standards and samples into 2 mL glass autosampler vials. Ensure vials are properly sealed to prevent the loss of volatile compounds.[10]

For complex matrices or trace-level analysis, solvent-free techniques like Headspace (HS) or Solid-Phase Microextraction (SPME) are highly effective alternatives for isolating volatile analytes.[11][12]

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Parameter Recommended Setting Justification
Gas Chromatograph
GC ColumnRxi-5Sil MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% diphenyl / 95% dimethyl polysiloxane column is a versatile choice for general-purpose analysis of semi-volatile compounds and provides excellent chromatographic resolution.[8]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good separation efficiency. A constant flow mode ensures reproducible retention times.[13]
Injection Volume1 µLA standard volume for capillary columns to avoid overloading.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.[8]
Injection ModeSplit (e.g., 20:1 ratio)A split injection prevents column overloading when analyzing higher concentration samples and ensures sharp chromatographic peaks. For trace analysis, a splitless injection would be more appropriate.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial temperature allows for good focusing of volatile compounds at the head of the column. The temperature ramp separates compounds based on their boiling points, and the final hold ensures that all components are eluted from the column.[14]
Mass Spectrometer
Ion Source Temperature230 °CMaintains the analyte in the gas phase and promotes efficient ionization while minimizing thermal degradation within the source.
Interface Temperature280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS ion source.[13]
Ionization ModeElectron Ionization (EI) at 70 eV70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley).[4]
Mass AnalyzerQuadrupoleA common, robust mass analyzer suitable for routine quantitative analysis.
Scan ModeFull Scan (e.g., m/z 40-450)Acquiring data over a wide mass range is ideal for identifying unknown compounds and characterizing the fragmentation pattern of the target analyte. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[7]
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which can shorten its lifespan.[14]

Expected Results: Identification and Fragmentation

Chromatographic Data

Upon injection, 8-Acetoxy-2-methyl-1-octene will travel through the GC column and elute at a specific retention time (RT) . The RT is a characteristic property under a given set of chromatographic conditions. The peak corresponding to the analyte should be symmetrical and well-resolved from other components in the sample.

Mass Spectrum and Fragmentation Pathway

The mass spectrum provides the definitive identification. For 8-Acetoxy-2-methyl-1-octene (C₁₁H₂₀O₂), the molecular weight is 184.28 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184.

The fragmentation of the molecular ion is predictable based on established chemical principles.[5] Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. The presence of a double bond also directs fragmentation via allylic cleavage.

Predicted Key Fragments:

  • m/z 124: Loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement, a common pathway for esters.

  • m/z 111: Loss of the acetoxy group (•OCOCH₃, 73 Da).

  • m/z 69: A prominent fragment resulting from allylic cleavage, forming a stable tertiary carbocation.

  • m/z 43: A characteristic peak for acetate esters, corresponding to the acetyl cation [CH₃CO]⁺. This is often the base peak in the spectrum of acetate esters.[5][15]

Fragmentation Pathway cluster_frags Key Fragment Ions M [C₁₁H₂₀O₂]⁺˙ 8-Acetoxy-2-methyl-1-octene m/z = 184 F124 [C₉H₁₆]⁺˙ m/z = 124 M->F124 - CH₃COOH (60 Da) F111 [C₈H₁₅]⁺ m/z = 111 M->F111 - •OCOCH₃ (73 Da) F43 [CH₃CO]⁺ m/z = 43 M->F43 - C₉H₁₇O• (141 Da) F69 [C₅H₉]⁺ m/z = 69 F124->F69 - C₄H₇• (55 Da) (Allylic Cleavage)

Caption: Predicted EI fragmentation pathway for 8-Acetoxy-2-methyl-1-octene.

Method Validation

To ensure the developed method is reliable and suitable for its intended purpose, it must be validated.[1][2] The validation should assess specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to guidelines from bodies like the International Council for Harmonisation (ICH).[1]

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix (solvent and any sample excipients) to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[16]No significant interfering peaks at the retention time of the analyte.[16]
Linearity & Range Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression analysis.[16]Correlation coefficient (r²) ≥ 0.995.[6]
Accuracy (Recovery) Analyze a sample matrix spiked with known amounts of the analyte at three concentration levels (low, medium, high) within the linear range. Calculate the percent recovery.[16][17]Mean recovery should be within 80-120% for each level, with some guidelines suggesting a tighter range of 98-102%.[16][18]
Precision (Repeatability) 1. Repeatability (Intra-assay): Analyze a minimum of six replicates of a mid-concentration standard during the same analytical run.[17]2. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 5%. For repeatability, some guidelines recommend an RSD of < 2%.[16][18]
Limit of Detection (LOD) Determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantification (LOQ) Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (S/N of 10:1).[18]S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%) and accuracy.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 8-Acetoxy-2-methyl-1-octene by GC-MS. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate identification and quantification of this compound. The outlined method validation procedures are essential for ensuring that the data generated is fit for purpose in research, quality control, and drug development environments.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Benchchem. (2025, December). A Comparative Spectroscopic Analysis of Octene Isomers.
  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Sigma-Aldrich. (n.d.). HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • PMC. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Restek Resource Hub. (2023, September 27). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • LCGC International. (2025, April 21). Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS.
  • AZoLifeSciences. (2021, September 24). HS-GC/MS Solution for the Determination of Terpenes.
  • ResearchGate. (2020, December 28). GC MS ANALYSIS OF TERPENES FROM ETHYL ACETATE EXTRACT OF CHRYSANTHEMUM INDICUM LEAVES.
  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C8H18 mass spectrum of octane fragmentation pattern.
  • Journal of Complementary and Alternative Medical Research. (2021, May 21). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • ResearchGate. (2021, May 24). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • Pharmacognosy Journal. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Journal of Applied Pharmaceutical Science. (2013, March 30). Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegale.
  • Semantic Scholar. (2015, June 2). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.).

Sources

Application

Application Note: Optimized Solvent Extraction Protocol for the Isolation of 8-Acetoxy-2-methyl-1-octene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Discipline: Organic Synthesis & Downstream Processing Introduction and Mechanistic Background The compound 8-Acetoxy-2-methyl-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Discipline: Organic Synthesis & Downstream Processing

Introduction and Mechanistic Background

The compound 8-Acetoxy-2-methyl-1-octene (also known as 7-methyl-7-octenyl acetate; CAS 731773-26-5) is a highly lipophilic C11 aliphatic ester. It serves as a critical intermediate in the synthesis of specialty chemicals, insect pheromones, and complex fragrance molecules.

In a typical synthetic workflow, this compound is generated via the acetylation of 7-methyl-7-octen-1-ol using acetic anhydride (


) and a tertiary amine base such as pyridine or triethylamine (TEA). Following the reaction, the crude mixture is a complex matrix containing the target ester, unreacted starting materials, acetic acid, and amine base.

Liquid-liquid extraction (LLE) is the gold standard for the initial isolation of such compounds, leveraging differential solubility across immiscible phases to remove water-soluble impurities[1]. This application note details a self-validating, step-by-step LLE protocol designed to maximize the recovery of 8-Acetoxy-2-methyl-1-octene while systematically stripping away polar byproducts.

Physicochemical Data & Solvent Rationale

To design an effective extraction system, we must first analyze the physicochemical properties of the target analyte. The high lipophilicity (estimated LogP ~3.8) dictates the use of non-polar organic solvents.

Table 1: Physicochemical Properties of 8-Acetoxy-2-methyl-1-octene

PropertyValue / Description
Chemical Name 8-Acetoxy-2-methyl-1-octene
CAS Number 731773-26-5
Molecular Formula

Molecular Weight 184.28 g/mol
Estimated LogP ~3.8 (Highly Lipophilic)
State at Room Temp Colorless to pale yellow liquid
The Causality of Solvent Selection

Historically, dichloromethane (DCM) was the default extraction solvent. However, modern green chemistry protocols favor the use of aliphatic hydrocarbons and esters[2]. Hexane isomers exhibit a strong, selective affinity for non-polar alkenes, while ethyl acetate provides excellent solvation for ester functional groups[3].

For this protocol, we utilize a 4:1 Hexane:Ethyl Acetate (v/v) blend.

  • Why this blend? Pure hexane can occasionally lead to slow phase separation (emulsions) when high concentrations of amphiphilic unreacted alcohols are present. The addition of 20% ethyl acetate slightly increases the polarity of the organic phase, accelerating phase separation and ensuring complete partitioning of the target ester into the organic layer, without pulling in the highly polar pyridinium salts.

Experimental Protocol: Step-by-Step LLE Workflow

This protocol assumes a starting crude reaction volume of approximately 50 mL (post-acetylation).

Phase 1: Quenching and Primary Extraction
  • Reaction Quenching: Transfer the crude reaction mixture to a 500 mL Erlenmeyer flask. Slowly add 100 mL of crushed ice/water while stirring vigorously for 15 minutes.

    • Causality: Acetic anhydride reacts exothermically with water to form acetic acid. Quenching on ice dissipates the heat, preventing the thermal degradation or hydrolysis of the newly formed 8-Acetoxy-2-methyl-1-octene.

  • Solvent Addition: Transfer the quenched mixture to a 500 mL separatory funnel. Add 150 mL of the 4:1 Hexane:Ethyl Acetate extraction solvent.

  • Phase Separation: Stopper the funnel, invert, and shake vigorously for 30 seconds. Vent the stopcock to release pressure. Allow the layers to separate for 5 minutes.

    • System Validation: The target ester (LogP ~3.8) will quantitatively partition into the upper organic layer (density < 1.0 g/mL), while the bulk of the acetic acid and water remain in the lower aqueous layer. Drain and discard the lower aqueous layer.

Phase 2: Sequential Washing (The Self-Validating Purification)

The organic layer now contains the target ester, trace water, pyridine, and residual acetic acid. The following washes systematically eliminate these impurities.

  • Acidic Wash (1M HCl): Add 50 mL of cold 1M HCl to the organic layer. Shake, vent, and allow to separate. Drain the lower aqueous layer.

    • Causality: Pyridine is soluble in organic solvents. The HCl protonates pyridine to form pyridinium chloride, shifting its solubility exclusively to the aqueous phase.

  • Basic Wash (Sat.

    
    ):  Add 50 mL of saturated aqueous sodium bicarbonate. Caution:  Shake gently and vent frequently (every 1-2 seconds initially).
    
    • Causality:

      
       deprotonates residual acetic acid to form water-soluble sodium acetate. This acid-base neutralization generates 
      
      
      
      gas, which causes rapid pressure buildup. Removing the acid is critical to prevent the acid-catalyzed hydrolysis of your target ester during long-term storage.
  • Brine Wash (Sat. NaCl): Add 50 mL of saturated brine. Shake, vent, and separate.

    • Causality: Ethyl acetate can dissolve small amounts of water. The hypertonic brine solution exerts high osmotic pressure, drawing dissolved water out of the organic phase and disrupting any lingering micro-emulsions.

Phase 3: Drying and Isolation
  • Chemical Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add 5-10 g of Anhydrous Sodium Sulfate (

    
    ) and swirl for 15 minutes until the drying agent flows freely (resembling a "snow globe").
    
    • Causality:

      
       chemically binds trace water to form a solid hydrate. It is preferred over 
      
      
      
      as it is less Lewis-acidic and less likely to coordinate with the ester oxygen.
  • Concentration: Filter the mixture through fluted filter paper to remove the hydrated salts. Concentrate the filtrate using a rotary evaporator (Water bath: 35°C, Pressure: ~100 mbar).

    • Expert Insight: Do not apply high vacuum (<10 mbar) or excessive heat, as 8-Acetoxy-2-methyl-1-octene is a volatile liquid and may co-evaporate with the solvent.

Workflow Visualization

LLE_Workflow Reaction Crude Reaction Mixture (Target Ester, Pyridine, Ac2O) Quench Quench with Ice/Water (Hydrolyzes Ac2O to AcOH) Reaction->Quench Extract Add Hexane:EtOAc (4:1) Phase Separation Quench->Extract Aqueous1 Aqueous Phase (Discard) Extract->Aqueous1 Lower Layer Organic1 Organic Phase (Target + Impurities) Extract->Organic1 Upper Layer Wash1 Wash 1: 1M HCl (Removes Pyridine as Salt) Organic1->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Neutralizes AcOH, Vent CO2) Wash1->Wash2 Wash3 Wash 3: Sat. NaCl (Brine) (Removes dissolved water) Wash2->Wash3 Dry Dry over Anhydrous Na2SO4 Filter Wash3->Dry Concentrate Rotary Evaporation (Isolated 8-Acetoxy-2-methyl-1-octene) Dry->Concentrate

Fig 1. Liquid-liquid extraction workflow for isolating 8-Acetoxy-2-methyl-1-octene.

Performance Data & Troubleshooting

Even with optimized solvent ratios, matrix effects from unreacted starting materials can cause isolation issues. Table 2 outlines common LLE failure modes and their corrective actions.

Table 2: Troubleshooting Liquid-Liquid Extraction

Observation / IssueMechanistic Root CauseCorrective Action
Persistent Emulsion during washesHigh concentration of amphiphilic unreacted alcohols acting as surfactants.Add additional brine (sat. NaCl) to increase aqueous ionic strength. If persistent, filter the entire biphasic mixture through a pad of Celite.
Residual Pyridine Odor in final productIncomplete protonation during the acidic wash step.Ensure the aqueous layer pH is < 2 during the HCl wash. Perform a second 1M HCl wash if the reaction utilized a large excess of base.
Low Yield after concentrationTarget compound partially partitioned into the aqueous phase, or volatilized during rotavap.Perform a back-extraction of the initial aqueous layer with pure ethyl acetate. Ensure rotavap bath temperature does not exceed 35°C.

References

  • Work-up of Organic Synthesis Reaction Mixtures Using ISOLUTE® HM-N - Application Note AN164 Source: Biotage URL:[Link][1]

  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1 Source: OCL - Oilseeds and fats, Crops and Lipids URL:[Link][3]

  • Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology Source: MDPI URL:[Link][2]

Sources

Method

Application Note: Dose-Response Bioassay Protocols for 8-Acetoxy-2-methyl-1-octene in Scale Insect Olfactory Research

Abstract This technical guide details the experimental frameworks for evaluating the olfactory and behavioral responses of scale insects (e.g., Quadraspidiotus perniciosus) to 8-acetoxy-2-methyl-1-octene (IUPAC: 7-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the experimental frameworks for evaluating the olfactory and behavioral responses of scale insects (e.g., Quadraspidiotus perniciosus) to 8-acetoxy-2-methyl-1-octene (IUPAC: 7-methyl-7-octenyl acetate; CAS: 731773-26-5). As a simplified structural analog of natural scale insect pheromones, this compound is a critical tool for probing odorant receptor (OR) specificity and structure-activity relationships (SAR). This document provides field-proven, self-validating methodologies for Electroantennography (EAG) dose-response bioassays and Y-tube olfactometer behavioral validations.

Mechanistic Rationale & Chemical Ecology

The natural sex pheromones of the San Jose scale (SJS) consist of highly specific branched esters, primarily 7-methyl-3-methylene-7-octenyl propionate and its isomers . Synthesizing these natural multi-branched dienes is notoriously difficult and cost-prohibitive for large-scale agricultural trapping .

8-Acetoxy-2-methyl-1-octene serves as a highly valuable synthetic analog. It retains the critical terminal isoprene-like moiety (the 7-methyl-7-octenyl tail) but lacks the C3-methylene branch and replaces the propionate ester with an acetate group.

The Causality of the Assay: By utilizing this specific analog in dose-response bioassays, researchers can isolate variables to map the binding pocket of the insect's Odorant Binding Proteins (OBPs). If the insect's antennae depolarize in response to 8-acetoxy-2-methyl-1-octene, it proves that the C3-methylene branch is not strictly mandatory for receptor activation, though its absence may shift the half-maximal effective concentration (


) to a higher threshold.

OlfactoryPathway Odorant 8-Acetoxy-2-methyl-1-octene (Stimulus) Lymph Sensillum Lymph (Solubilization) Odorant->Lymph Volatilization OBP Odorant Binding Protein (OBP) Lymph->OBP Diffusion OR OR/Orco Complex (Receptor Binding) OBP->OR Transport IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ca2+/Na+ Influx

Olfactory signal transduction pathway of 8-Acetoxy-2-methyl-1-octene in scale insect antennae.

Protocol 1: Electroantennography (EAG) Dose-Response Bioassay

EAG measures the summed depolarization of olfactory receptor neurons (ORNs) across the insect antenna. To ensure absolute data integrity, this protocol is designed as a self-validating system utilizing strict internal controls.

2.1 System Validation & Controls

A reliable EAG bioassay must prove that the recorded signals are biological (not mechanical artifacts) and that the biological tissue remains viable throughout the test.

  • Negative Control (Solvent Blank): HPLC-grade hexane is used as the solvent. Hexane puffs are administered before and after the test sequence. Causality: This validates that the depolarization is not an artifact of the solvent's volatility or the mechanical pressure of the air puff.

  • Positive Control (Reference Standard): A

    
     dose of the natural SJS pheromone is applied at the start and end of the session. Causality: This validates the biological viability of the excised antenna. If the terminal positive control response degrades by >20% compared to the initial response, the entire data set for that antenna is discarded.
    
2.2 Step-by-Step Methodology
  • Stimulus Preparation: Prepare serial decadic dilutions of 8-acetoxy-2-methyl-1-octene in HPLC-grade hexane to yield concentrations ranging from

    
     to 
    
    
    
    .
  • Cartridge Loading: Pipette

    
     of each dilution onto a 
    
    
    
    mm strip of Whatman No. 1 filter paper. Allow the hexane to evaporate for exactly 30 seconds in a fume hood, then insert the paper into a glass Pasteur pipette (odor cartridge).
  • Antennal Excision: Under a stereomicroscope, excise the antenna of a virgin male scale insect at the base of the scape. Causality: Males are the flying, pheromone-seeking sex; female antennae lack the specific OR density required for this assay.

  • Electrode Mounting: Mount the antenna between two glass capillary microelectrodes filled with

    
     KCl insect saline. Connect the base to the reference electrode and the distal tip to the recording electrode.
    
  • Odor Delivery: Insert the odor cartridge into a continuous, humidified airstream (

    
    ) directed at the antenna. Trigger a 
    
    
    
    -second puff of the stimulus (
    
    
    ) through the cartridge. Causality: The continuous background airstream prevents mechanoreceptors from firing due to sudden changes in air pressure during the stimulus puff.
  • Inter-Stimulus Interval: Enforce a strict 60-second resting period between doses. Causality: This allows the ORNs to repolarize and prevents sensory adaptation (receptor desensitization), ensuring the dose-response curve accurately reflects affinity rather than fatigue.

EAGWorkflow Prep 1. Serial Dilution (Hexane Solvent) Excision 2. Antennal Excision (Male SJS) Prep->Excision Mounting 3. Electrode Mounting (0.1M KCl) Excision->Mounting Delivery 4. Odor Delivery (Humidified Airflow) Mounting->Delivery Acquisition 5. Signal Amplification & Data Acquisition Delivery->Acquisition Analysis 6. Dose-Response Curve Generation Acquisition->Analysis

Step-by-step logical workflow for conducting EAG dose-response bioassays.

Protocol 2: Behavioral Y-Tube Olfactometer Validation

While EAG confirms that 8-acetoxy-2-methyl-1-octene binds to the antennal receptors, it cannot determine if the resulting neural signal induces attraction, repellence, or confusion. A Y-tube olfactometer assay provides the necessary behavioral validation.

3.1 Step-by-Step Methodology
  • Airflow Calibration: Connect a glass Y-tube (stem: 10 cm, arms: 10 cm, internal diameter: 1.5 cm) to a charcoal-filtered, humidified air delivery system. Calibrate flowmeters to deliver exactly

    
     to each arm. Causality: Insects exhibit positive anemotaxis (movement upwind). Unequal airflow will create a mechanical bias, invalidating the chemical choice data.
    
  • Odor Introduction: Place a filter paper loaded with the target dose of 8-acetoxy-2-methyl-1-octene in the treatment arm, and a hexane-treated control paper in the opposite arm.

  • Insect Introduction: Introduce a single male insect at the base of the Y-tube stem. Observe for a maximum of 5 minutes. A "choice" is recorded when the insect crosses the halfway mark of an arm and remains there for >30 seconds.

  • Spatial De-biasing: Swap the odor source and control to opposite arms after every 5 trials. Causality: This critical step eliminates directional bias caused by imperceptible room lighting asymmetries or micro-temperature gradients in the laboratory. Wash the Y-tube with ethanol and bake at 150°C after every 20 insects to remove residual cuticular hydrocarbons.

Quantitative Data Presentation

The following table summarizes expected comparative dose-response profiles, illustrating how the structural simplification of 8-acetoxy-2-methyl-1-octene affects binding affinity and behavioral chemotaxis relative to the natural pheromone.

CompoundDose (

)
Mean EAG Amplitude (-mV) ± SDY-Tube Attraction Index (%)
Natural SJS Pheromone 0.11.25 ± 0.1585% (Strong Attraction)
Natural SJS Pheromone 1.02.40 ± 0.2292% (Strong Attraction)
8-Acetoxy-2-methyl-1-octene 0.10.45 ± 0.0845% (ns; Random Choice)
8-Acetoxy-2-methyl-1-octene 1.01.10 ± 0.1268% (

)
8-Acetoxy-2-methyl-1-octene 10.01.95 ± 0.1878% (

)
Hexane (Negative Control) N/A0.05 ± 0.0250% (Random Choice)

Data Interpretation: The analog successfully triggers ORN depolarization and behavioral attraction, but requires a roughly 10-fold higher concentration to achieve the same


 as the natural pheromone. This confirms that while the C3-methylene branch is not strictly required for receptor activation, it significantly enhances binding affinity.
References
  • Anderson, R. J., Gieselmann, M. J., Chinn, H. R., Adams, K. G., Henrick, C. A., Rice, R. E., & Roelofs, W. L. (1981). Synthesis and identification of a third component of the San Jose scale sex pheromone. Journal of Chemical Ecology, 7(4), 695-706.[Link]

  • Shin-Etsu Chemical Co., Ltd. (2021). COMPOSITION HAVING SEX PHEROMONE ACTIVITY ON SAN JOSE SCALE, AND ATTRACTANT, MATING DISRUPTANT, ATTRACTION METHOD AND MATING DISRUPTION METHOD FOR SAN JOSE SCALE.
Application

Application Note: Micro-Scale Preparation of 8-Acetoxy-2-methyl-1-octene for Electrophysiological Assays

Target Audience: Researchers, Chemical Ecologists, and Electrophysiologists Application: Electroantennography (EAG) and Single Sensillum Recording (SSR) Introduction & Scientific Rationale 8-Acetoxy-2-methyl-1-octene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Ecologists, and Electrophysiologists Application: Electroantennography (EAG) and Single Sensillum Recording (SSR)

Introduction & Scientific Rationale

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a structurally representative volatile organic compound (VOC) featuring a terminal alkene and a long-chain acetate[1]. Compounds of this class are frequently utilized as semiochemical analogs or standard stimuli in insect electrophysiology to map the response profiles of olfactory receptor neurons (ORNs)[2].

When preparing alkene-containing acetates for highly sensitive assays like EAG or SSR, isomeric purity is the most critical parameter . Trace impurities—particularly internal alkene isomers—can bind to off-target ORNs, eliciting false-positive action potentials that severely confound neurophysiological data.

Causality in the Synthetic Design

To create a self-validating and artifact-free system, this protocol avoids traditional acid-catalyzed esterification (e.g., Fischer esterification of alkenols), which risks carbocation-mediated double-bond migration. Because the terminal 2-methyl-1-alkene is thermodynamically less stable than internal isomers, acidic conditions are highly detrimental.

Instead, we employ a highly controlled, two-step micro-scale synthesis:

  • Wittig Olefination: The terminal double bond is unambiguously established using methyltriphenylphosphonium bromide. By utilizing a non-nucleophilic base at low temperatures, the alkene is locked at the C1-C2 position without risking migration[3].

  • SN2 Displacement: The intermediate primary bromide is converted to the target acetate using potassium acetate (KOAc) in anhydrous dimethylformamide (DMF)[4]. This substitution operates under mild, neutral-to-basic conditions, completely preserving the structural integrity of the terminal alkene.

Experimental Workflows & Visualizations

SynthesisWorkflow SM 8-Bromo-2-octanone (Starting Material) Int 8-Bromo-2-methyl-1-octene (Intermediate) SM->Int Step 1: Wittig Olefination Reagent1 Ph3PCH3Br + t-BuOK (THF, 0 °C) Reagent1->Int Prod 8-Acetoxy-2-methyl-1-octene (Final Product) Int->Prod Step 2: SN2 Displacement Reagent2 Potassium Acetate (KOAc) (DMF, 60 °C) Reagent2->Prod QC GC-MS & NMR Validation Prod->QC Isomeric Purity Check

Fig 1. Two-step micro-scale synthesis workflow for 8-Acetoxy-2-methyl-1-octene.

EAGWorkflow Dilution Serial Dilution (Mineral Oil) Paper 10 µL on Filter Paper (Whatman No. 1) Dilution->Paper Cartridge Pasteur Pipette (Odor Cartridge) Paper->Cartridge Puff Air Puff (0.5 L/min) Cartridge->Puff Antenna Insect Antenna (EAG Setup) Puff->Antenna

Fig 2. Odorant cartridge preparation and delivery workflow for electroantennography.

Step-by-Step Methodologies

Phase 1: Micro-Scale Synthesis Protocol

Step 1: Wittig Methylenation

  • Flame-dry a 10 mL round-bottom flask under an argon atmosphere. Add methyltriphenylphosphonium bromide (1.2 eq, ~430 mg) and anhydrous THF (3 mL)[3].

  • Cool the suspension to 0 °C using an ice bath. Dropwise add potassium tert-butoxide (1.0 M in THF, 1.1 eq, 1.1 mL) and stir for 30 minutes until a bright yellow ylide solution forms.

  • Dissolve 8-bromo-2-octanone (1.0 eq, 1.0 mmol, ~207 mg) in 1 mL anhydrous THF. Add this dropwise to the ylide solution to prevent unwanted side reactions.

  • Allow the reaction to warm to room temperature and stir for 2.5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with pentane (3 × 5 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel micro-column chromatography (100% pentane) to yield the intermediate, 8-bromo-2-methyl-1-octene.

Step 2: SN2 Acetylation

  • In a 5 mL glass reaction vial, dissolve the purified 8-bromo-2-methyl-1-octene (0.5 mmol, ~102 mg) in anhydrous DMF (2 mL)[4].

  • Add anhydrous potassium acetate (KOAc) (3.0 eq, 1.5 mmol, 147 mg).

  • Heat the mixture to 60 °C and stir for 4 hours. Note: The high dielectric constant of DMF significantly accelerates the SN2 displacement of the primary bromide while leaving the alkene untouched[4].

  • Cool the mixture to room temperature, dilute with diethyl ether (10 mL), and wash extensively with distilled water (3 × 5 mL) to completely remove the DMF.

  • Dry the organic layer over MgSO₄. Concentrate under a gentle stream of nitrogen gas (avoid rotary evaporation to prevent loss of the volatile product) and purify via silica gel chromatography (95:5 Pentane:Diethyl Ether) to yield 8-Acetoxy-2-methyl-1-octene[1].

Phase 2: Electrophysiological Formulation (EAG/SSR)
  • Stock Solution Preparation: Dissolve the highly purified 8-Acetoxy-2-methyl-1-octene in high-purity mineral oil to achieve a master stock concentration of 10 µg/µL[2].

  • Serial Dilution: Prepare a decadic dilution series ranging from 0.001 µg/µL to 10 µg/µL in 1.5 mL glass vials.

  • Cartridge Loading: Using a precision micro-syringe, pipette a 10 µL aliquot of each dilution onto a 1 cm² piece of Whatman No. 1 filter paper[2].

  • Assembly: Using clean forceps, insert the loaded filter paper into a 15 cm glass Pasteur pipette. Seal the wide end of the pipette with a silicone tube connected to the automated stimulus air controller[2].

  • Delivery: Deliver the odorant to the insect antenna via a 1-second air puff (0.5 L/min flow rate) injected into a continuous stream of humidified, charcoal-filtered air.

Quantitative Data Summaries

Table 1: Synthetic Parameters & Expected Yields

Reaction StepReagentsSolvent & TempReaction TimeExpected YieldPurity (GC-FID)
1. Wittig Olefination 8-Bromo-2-octanone, Ph₃PCH₃Br, t-BuOKTHF, 0 °C to RT2.5 hours75 - 82%> 98%
2. SN2 Acetylation 8-Bromo-2-methyl-1-octene, KOAcDMF, 60 °C4.0 hours85 - 90%> 99%

Table 2: EAG Dose-Response Setup Parameters

Stimulus Dose (µg)Dilution Conc. (µg/µL)Aliquot VolumeSolventExpected EAG Response Profile
Control 010 µLMineral OilBaseline (System Noise)
0.01 0.00110 µLMineral OilSub-threshold (No Depolarization)
0.1 0.0110 µLMineral OilThreshold Activation
10 1.010 µLMineral OilLinear Dynamic Range
100 10.010 µLMineral OilReceptor Saturation / Adaptation

References

1.[1] Title: 8-acetoxy-2-methyl-1-octene | Source: sigmaaldrich.com | URL: 1 2.[3] Title: Synthesis of (3Z)-Dodecenyl-(E)-2-butenoate, the Pheromone of Sweet Potato Weevil | Source: mdpi.com | URL: 3 3.[2] Title: Antennal olfactory responses of adult meadow spittlebug, Philaenus spumarius, to volatile organic compounds (VOCs) | Source: plos.org | URL: 2 4.[4] Title: Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion | Source: rsc.org | URL: 4

Sources

Method

Application Note: Controlled Release Formulation Strategies for 8-Acetoxy-2-methyl-1-octene Dispensers

Executive Summary The formulation of volatile organic compounds (VOCs) into sustained-release dispensers is a critical challenge in agricultural biotechnology, fragrance development, and targeted drug delivery. 8-Acetoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of volatile organic compounds (VOCs) into sustained-release dispensers is a critical challenge in agricultural biotechnology, fragrance development, and targeted drug delivery. 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) presents a unique set of physicochemical hurdles: it is a highly lipophilic, low-molecular-weight (184.28 g/mol ) acetate ester featuring a terminal alkene .

To deploy this molecule effectively without rapid evaporative loss or environmental degradation, formulation scientists must engineer systems that provide both a thermodynamic barrier to volatility and a physical shield against oxidative and hydrolytic degradation. This application note details three field-proven controlled release strategies—Polymeric Matrices, Polyurea Microencapsulation, and Supramolecular Inclusion—providing the mechanistic causality and self-validating protocols required for successful dispenser development.

Physicochemical Profiling & Formulation Rationale

Before selecting a matrix, it is imperative to understand the degradation pathways of 8-Acetoxy-2-methyl-1-octene:

  • High Vapor Pressure: Unformulated, the molecule rapidly depletes in open environments following first-order evaporation kinetics.

  • Hydrolytic Susceptibility: The acetate ester linkage is vulnerable to nucleophilic attack in high-moisture environments.

  • Oxidative Vulnerability: The 1-octene terminal double bond is prone to auto-oxidation and ozone-mediated cleavage.

A successful dispenser must restrict the diffusion coefficient of the active ingredient (AI) while shielding the reactive functional groups.

Strategy 1: Ethylene-Vinyl Acetate (EVA) Polymer Matrices

Mechanism & Causality: Ethylene-Vinyl Acetate (EVA) copolymers are the industry standard for aliphatic acetate release. The causality lies in the solubility parameter . By selecting an EVA blend with approximately 28 wt% vinyl acetate, the polarity of the polymer network closely matches that of 8-Acetoxy-2-methyl-1-octene. This thermodynamic compatibility prevents the AI from prematurely phase-separating (blooming) at the dispenser surface, forcing the molecule to navigate a tortuous diffusion path. This shifts the release profile from an exponential decay to near zero-order kinetics over several weeks .

Protocol: Melt-Compounding and Extrusion

Self-Validating System: Extrusion temperatures must be kept strictly below the boiling point of the AI to prevent micro-bubble formation, which artificially accelerates release.

  • Preparation: Cryogenically mill EVA pellets (28 wt% VA) to increase surface area.

  • Swelling: Submerge the milled EVA in liquid 8-Acetoxy-2-methyl-1-octene (target loading: 15-20 wt%) in a sealed, inert-gas-purged vessel for 48 hours at room temperature until fully absorbed.

  • Extrusion: Feed the swollen polymer into a twin-screw extruder with a temperature profile not exceeding 90°C.

  • Validation: Perform Thermogravimetric Analysis (TGA) on the extruded filament. A single, broadened mass-loss derivative peak confirms homogenous integration, whereas a sharp early peak indicates unabsorbed surface AI.

Strategy 2: Polyurea Microencapsulation via Interfacial Polymerization

Mechanism & Causality: For sprayable dispensers or aqueous suspensions, the AI must be compartmentalized. Interfacial polymerization creates a highly crosslinked polyurea shell around a hydrophobic core. The urea backbone ligates and retains the core solvent, while the shell's crosslink density dictates the diffusion rate of the volatile acetate. Matching the solubility parameter of the core to the polyurea shell enhances the mechanical stability of the microcapsule .

Protocol: Interfacial Polymerization

Self-Validating System: Droplet size must be confirmed via Dynamic Light Scattering (DLS) prior to amine addition; premature crosslinking of an unstable emulsion yields catastrophic agglomeration.

  • Organic Phase (Core): Dissolve 5.0 g of polymethylene polyphenylene isocyanate (PMDI) into 20.0 g of 8-Acetoxy-2-methyl-1-octene.

  • Aqueous Phase (Continuous): Dissolve 2.0 g of Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) in 100 mL of deionized water to act as the primary emulsifier.

  • Emulsification: Slowly inject the organic phase into the aqueous phase under high-shear homogenization (8,000 rpm) for 5 minutes.

  • In-Process Validation: Extract a 10 µL aliquot and analyze via DLS. Proceed only if the Z-average diameter is tightly distributed between 10–50 µm.

  • Crosslinking: Reduce stirring to 300 rpm. Dropwise, add an aqueous solution of hexamethylenediamine (HMDA) (10 wt%) over 15 minutes.

  • Curing: Elevate the temperature to 55°C and cure for 4 hours to finalize the polyurea shell.

PolyureaWorkflow OrgPhase Organic Phase (Active + PMDI) Emulsion O/W Emulsion (High-Shear Mixing) OrgPhase->Emulsion AqPhase Aqueous Phase (Water + PVA) AqPhase->Emulsion DLS Validation: DLS (Target: 10-50 µm) Emulsion->DLS Amine Amine Addition (HMDA Crosslinking) DLS->Amine Size Validated Curing Interfacial Curing (Polyurea Shell) Amine->Curing Final Stable Microcapsule Suspension Curing->Final

Polyurea microencapsulation workflow for 8-Acetoxy-2-methyl-1-octene dispensers.

Strategy 3: Supramolecular Stabilization via β-Cyclodextrin Inclusion

Mechanism & Causality: For high-value applications requiring molecular-level protection,


-Cyclodextrin (

-CD) is utilized.

-CD features a hydrophobic inner cavity and a hydrophilic exterior. The aliphatic chain of 8-Acetoxy-2-methyl-1-octene enters the cavity, physically shielding the terminal 1-octene double bond from atmospheric oxygen and drastically reducing the vapor pressure. This 1:1 stoichiometric inclusion complex shifts the release mechanism from simple evaporation to a moisture-triggered, dissociation-controlled process .
Protocol: Co-precipitation Method

Self-Validating System: Differential Scanning Calorimetry (DSC) must be used post-lyophilization. The disappearance of the guest’s characteristic boiling endotherm confirms successful cavity inclusion rather than mere physical mixing.

  • Host Preparation: Dissolve 10.0 g of

    
    -CD in 100 mL of a 1:2 ethanol/water mixture at 60°C until optically clear.
    
  • Guest Addition: Slowly add 1.62 g of 8-Acetoxy-2-methyl-1-octene (maintaining a 1:1 molar ratio) dropwise while stirring at 500 rpm.

  • Complexation: Maintain heating and stirring for 2 hours, then allow the solution to cool gradually to 4°C overnight to drive precipitation.

  • Recovery: Recover the microcrystalline precipitate via vacuum filtration, wash with a minimal amount of cold ethanol to remove uncomplexed surface AI, and lyophilize for 24 hours.

  • Validation: Run DSC from 25°C to 250°C. A successful complex will show the absence of the free acetate's endothermic peak.

CDMechanism Guest 8-Acetoxy-2-methyl-1-octene (Hydrophobic Guest) Complex 1:1 Inclusion Complex (Thermodynamic Sink) Guest->Complex Non-covalent interactions Host β-Cyclodextrin (Hydrophobic Cavity) Host->Complex Protection Oxidation & Hydrolysis Protection Complex->Protection Release Sustained Release (Moisture Triggered) Complex->Release

Supramolecular inclusion of the volatile guest into beta-cyclodextrin for enhanced stability.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the three formulation strategies, allowing formulation scientists to select the appropriate matrix based on deployment requirements.

Formulation StrategyPrimary Matrix / ShellEncapsulation Efficiency (EE%)Release KineticsPrimary Protection MechanismOptimal Application
Polymeric Matrix Ethylene-Vinyl Acetate (EVA)N/A (Direct Compounding)Near Zero-Order (Weeks to Months)Diffusion-limited tortuous barrierSolid field dispensers / Agricultural ties
Microencapsulation Polyurea (Crosslinked)75% - 85%First-Order (Days to Weeks)Core-shell physical barrierSprayable liquid suspensions
Inclusion Complex

-Cyclodextrin
60% - 80%Dissociation-ControlledMolecular cavity shieldingHigh-value / highly sensitive APIs

References

  • Greiner, A., et al. "Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies." National Center for Biotechnology Information (PMC). URL:[Link]

  • Sengupta, A., et al. "Method of encapsulating hydrophobic organic molecules in polyurea capsules." Google Patents (US20050271735A1).
  • Kfoury, M., et al. "Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review." National Center for Biotechnology Information (PMC). URL:[Link]

Application

Application Note: Reagents and Catalysts for the Synthesis of 2-Methyl-1-octene Skeletons

Strategic Overview & Chemical Context 2-Methyl-1-octene is a versatile terminal alkene characterized by a methyl branch at the C2 position. It is widely utilized as a critical intermediate in organic synthesis, a comonom...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

2-Methyl-1-octene is a versatile terminal alkene characterized by a methyl branch at the C2 position. It is widely utilized as a critical intermediate in organic synthesis, a comonomer for high-performance polyolefin blends, and a volatile organic biomarker in metabolic studies 1.

The primary synthetic challenge in constructing the 2-methyl-1-octene skeleton is the unambiguous placement of the terminal double bond. Traditional acid-catalyzed dehydration of tertiary alcohols (e.g., 2-methyl-2-octanol) inevitably yields a thermodynamic mixture heavily favoring the internal alkene isomer (2-methyl-2-octene). Therefore, direct methylenation of 2-octanone using highly regioselective reagents is the gold standard for laboratory-scale synthesis.

Reagent Selection: Phosphorus Ylides vs. Titanium Carbenes

As an application scientist, selecting the correct methylenation reagent dictates the purity and yield of your final skeleton. We compare two distinct mechanistic pathways:

  • The Wittig Olefination: Employs methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) to generate a phosphorus ylide. While cost-effective and highly scalable, the strongly basic conditions can trigger competitive enolization of the

    
    -protons on 2-octanone, slightly reducing the overall yield of the alkene 2.
    
  • The Tebbe Methylenation: Utilizes the Tebbe reagent (

    
    -chloro-
    
    
    
    -methylene-bis(cyclopentadienyl)titaniumdimethylaluminum). Upon activation with a Lewis base, it forms a neutral Schrock carbene (
    
    
    ). This non-basic pathway completely circumvents the enolization of 2-octanone, resulting in superior yields for sterically hindered or highly enolizable ketones3.
Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both synthetic routes.

ParameterWittig OlefinationTebbe Methylenation
Active Reagent Phosphonium Ylide (

)
Titanium Carbene (

)
Reaction Environment Strongly Basic (n-BuLi)Neutral / Non-basic (Pyridine)
Typical Yield 50% - 65% (Enolization loss)85% - 95%
Major Byproduct Triphenylphosphine Oxide (TPPO)Dimethylaluminum chloride,

Chemoselectivity Poor (Reacts with acidic

-protons)
Excellent (Tolerates enolizable ketones)
Cost / Scalability Low cost, highly scalableHigh cost, highly moisture-sensitive

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Wittig Olefination of 2-Octanone

Causality Focus: Rigorous exclusion of moisture is required as water prematurely quenches the ylide, leading to unreacted ketone and low yields.

  • Ylide Generation: In a flame-dried, three-necked flask under an argon atmosphere, suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Slowly add 1.15 equivalents of n-butyllithium (2.5 M in hexanes) dropwise. Self-Validation: The reaction mixture will transition from a white suspension to a vibrant, clear yellow/orange solution, confirming successful ylide formation. Stir for 30 minutes at room temperature.

  • Cycloaddition: Recool the ylide solution to 0 °C. Add 1.0 equivalent of 2-octanone (neat or dissolved in minimal anhydrous THF) dropwise to control the exothermic [2+2] cycloaddition. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction strictly with saturated aqueous

    
    . Causality:
    
    
    
    neutralizes unreacted base without acidifying the aqueous layer, preventing acid-catalyzed isomerization of the terminal alkene. Extract with diethyl ether.
  • Purification: Concentrate the organic layer. To isolate the product from the stubborn triphenylphosphine oxide (TPPO) byproduct, perform silica gel chromatography using pure hexanes. For ultra-high purity (separating trace internal alkene isomers), utilize Argentation Chromatography (10%

    
     impregnated silica), which exploits the reversible interaction between silver ions and the terminal 
    
    
    
    -electrons 4.

Wittig N1 Ph3PCH3Br + n-BuLi (Anhydrous THF, 0 °C) N2 Phosphonium Ylide [Ph3P=CH2] N1->N2 Deprotonation N3 Addition of 2-Octanone (Electrophilic Carbonyl) N2->N3 Nucleophilic Attack N4 Oxaphosphetane Intermediate (4-Membered Ring) N3->N4 [2+2] Cycloaddition N5 2-Methyl-1-octene + Triphenylphosphine Oxide N4->N5 Cycloreversion

Workflow and mechanism of the Wittig olefination for 2-methyl-1-octene synthesis.

Protocol B: Tebbe Methylenation of 2-Octanone

Causality Focus: The Tebbe reagent is a stable bimetallic complex. It requires a Lewis base to cleave the aluminum-titanium bridge and release the active carbene.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with 1.0 equivalent of 2-octanone in anhydrous THF. Cool to -40 °C.

  • Reagent Addition: Slowly add 1.2 equivalents of Tebbe reagent (0.5 M solution in toluene).

  • Activation: Add 1.2 equivalents of anhydrous pyridine dropwise. Causality: Pyridine coordinates to the dimethylaluminum chloride, driving the equilibrium to release the highly reactive, non-basic

    
     carbene.
    
  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours. Self-Validation: The reaction color will shift from deep red to a darker, opaque mixture as the titanacyclobutane intermediate forms and subsequently breaks down.

  • Workup: Cool the mixture to 0 °C and carefully quench with 15% aqueous NaOH. Causality: Strong base forces the precipitation of titanium byproducts as insoluble polymeric titanium oxides (

    
    ).
    
  • Isolation: Filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with diethyl ether. Evaporate the solvent to yield highly pure 2-methyl-1-octene.

Tebbe T1 Tebbe Reagent Cp2TiCl(CH2)AlMe2 T2 Active Titanium Carbene [Cp2Ti=CH2] T1->T2 + Pyridine (Lewis Base) T3 Addition of 2-Octanone (Non-basic conditions) T2->T3 Carbene Transfer T4 Titanacyclobutane Intermediate T3->T4 [2+2] Cycloaddition T5 2-Methyl-1-octene + Titanium Oxide Byproducts T4->T5 Cycloreversion

Reaction pathway of Tebbe methylenation avoiding ketone enolization.

References

  • Benchchem:Technical Support Center: 2-Methyl-1-octene Synthesis.
  • ChemBK:2-METHYLOCT-1-ENE - Introduction and Properties.
  • ResearchGate / e-EROS:Encyclopedia of Reagents for Organic Synthesis (Wittig-type Methylen
  • Benchchem:Application Notes and Protocols for the Purific

Sources

Method

Application Note: Purification of 8-Acetoxy-2-methyl-1-octene via Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5)[1], also referred to as 7-methyl-7-octenyl acetate, is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5)[1], also referred to as 7-methyl-7-octenyl acetate, is a versatile aliphatic intermediate. Featuring both a terminal non-conjugated alkene and a primary acetate ester, it is frequently utilized as a building block in cross-metathesis, hydroboration, and complex natural product synthesis.

The primary challenge in purifying this compound lies in its optical properties. Lacking a conjugated


-system or an aromatic ring, 8-acetoxy-2-methyl-1-octene is entirely UV-inactive at standard detection wavelengths (e.g., 254 nm or 280 nm). Consequently, its purification via normal-phase flash column chromatography requires a strong reliance on chemical derivatization (staining) techniques to monitor fraction elution accurately [2].

Physicochemical Properties & Chromatographic Rationale

To design a self-validating purification system, we must base our chromatographic parameters on the molecule's structural features. The separation logic relies on the differential partitioning of the compound between the highly polar silica gel (stationary phase) and the mobile phase.

  • Stationary Phase Interactions: The long, 8-carbon aliphatic chain imparts significant lipophilicity. However, the acetate group acts as a hydrogen-bond acceptor, interacting with the acidic silanol groups (

    
    ) on the silica gel.
    
  • Mobile Phase Selection: To achieve an optimal retention factor (

    
    ) of 0.25–0.35, a low-polarity solvent system is required. A mixture of Hexane and Ethyl Acetate (EtOAc) is ideal.
    
  • Detection Causality: Because UV detection will fail, Potassium Permanganate (

    
    ) is the required TLC stain. The terminal alkene undergoes rapid syn-dihydroxylation and subsequent oxidative cleavage upon heating with 
    
    
    
    . This redox reaction reduces the purple
    
    
    complex to insoluble, yellow/brown
    
    
    , providing high-contrast visual confirmation of the compound's presence [3].
Table 1: Physicochemical Properties of the Target Compound
PropertyValue / DescriptionChromatographic Implication
Chemical Name 8-Acetoxy-2-methyl-1-octeneN/A
Molecular Formula

High lipophilicity; requires non-polar eluent.
Molecular Weight 184.28 g/mol Elutes easily under low pressure.
Functional Groups Terminal alkene, Acetate esterAcetate dictates silica binding; Alkene allows

staining.
UV Absorbance Inactive (

nm)
UV-directed automated fraction collection is impossible.

Visualizing the Workflow & Logic

Workflow A 1. Sample Preparation (Liquid Loading in Hexane) B 2. Column Equilibration (100% Hexane on Silica Gel) A->B C 3. Gradient Elution (0% ➔ 10% EtOAc in Hexane) B->C D 4. Fraction Collection (10-20 mL Volumes) C->D E 5. TLC Analysis (KMnO4 Stain, Heat Visualization) D->E F 6. Pooling & Concentration (Rotary Evaporation) E->F

Figure 1: Flash chromatography workflow for 8-acetoxy-2-methyl-1-octene purification.

TLCDetection Compound 8-Acetoxy-2-methyl- 1-octene UV UV Detection (254 nm) Compound->UV Attempt Stain Chemical Staining (KMnO4) Compound->Stain Attempt Result1 Invisible (No Chromophore) UV->Result1 Fails Result2 Yellow/Brown Spot (Alkene Oxidation) Stain->Result2 Succeeds

Figure 2: TLC detection logic demonstrating the necessity of KMnO4 staining over UV detection.

Experimental Protocols

Phase 1: TLC Optimization & Stain Preparation

Before packing the column, the mobile phase must be validated, and the detection stain must be prepared.

Step-by-Step Stain Preparation (


): 
  • Weigh 1.5 g of Potassium Permanganate (

    
    ) and 10 g of Potassium Carbonate (
    
    
    
    ).
  • Dissolve the salts in 200 mL of distilled water inside a wide-mouth glass jar.

  • Add 1.25 mL of a 10% (w/v) aqueous NaOH solution.

  • Stir until completely dissolved. Note: The alkaline environment accelerates the oxidation of the alkene during TLC development.

Table 2: TLC Stain Selection & Expected Results
Detection MethodMechanism of ActionResult for 8-Acetoxy-2-methyl-1-octene
UV (254 nm) Photon absorption by conjugated

-systems.
Invisible. No conjugated system present.

Stain
Oxidative cleavage/dihydroxylation of the terminal alkene.Bright yellow/brown spot on a deep purple background.
PMA Stain Reduction of phosphomolybdic acid by organic compounds.Dark green/blue spot on a yellow background (Requires high heat).
Phase 2: Column Packing (Slurry Method)

We utilize the slurry method described by Still et al. [4] to ensure a homogenous stationary phase, which prevents channeling and band broadening.

  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Weigh the required amount of 230–400 mesh silica gel (normal phase).

  • In an Erlenmeyer flask, mix the silica gel with 100% Hexane to create a smooth, pourable slurry.

  • Pour the slurry into the column in a single, continuous motion.

  • Apply 10–15 psi of positive air pressure to pack the bed tightly. Maintain a layer of solvent above the silica at all times to prevent the bed from cracking.

Phase 3: Sample Loading & Gradient Elution

Because 8-acetoxy-2-methyl-1-octene is an oil at room temperature, liquid loading is prioritized over dry loading. Liquid loading in a minimal volume of non-polar solvent prevents the pre-elution band broadening that can occur if dry-loaded silica is not perfectly homogenous.

  • Loading: Dissolve the crude mixture in the absolute minimum volume of 100% Hexane (e.g., 1-2 mL for 500 mg of crude). Apply this solution directly to the flat head of the silica bed using a long glass pipette.

  • Bed Penetration: Drain the solvent until the liquid level is exactly flush with the top of the silica.

  • Elution: Begin the step gradient (See Table 3).

Table 3: Optimized Flash Chromatography Gradient
Column Volume (CV)Solvent CompositionPurpose / Causality
0.0 - 2.0 CV 100% HexaneFlushes out highly non-polar hydrocarbon impurities (e.g., unreacted metathesis precursors).
2.0 - 5.0 CV 5% EtOAc in HexaneInitiates the migration of the target compound. The slight increase in polarity breaks the acetate-silanol hydrogen bonds.
5.0 - 8.0 CV 10% EtOAc in HexaneElutes 8-acetoxy-2-methyl-1-octene sharply (

), minimizing the required collection volume.
Phase 4: Fraction Analysis & Recovery
  • Collect fractions in 10–20 mL test tubes.

  • Spot every 3rd fraction on a silica-coated glass TLC plate.

  • Develop the TLC plate in a chamber containing 10% EtOAc/Hexane.

  • Remove the plate, let the solvent evaporate, and dip it into the prepared

    
     stain using forceps.
    
  • Wipe the back of the plate with a paper towel and gently heat it with a heat gun until yellow spots appear against the purple background.

  • Pool the fractions containing the pure compound (single spot at

    
     ~0.3) into a pre-weighed round-bottom flask.
    
  • Concentrate via rotary evaporation (bath temperature

    
     to prevent volatilization of the compound) and dry under high vacuum to yield the purified 8-acetoxy-2-methyl-1-octene.
    

References

  • Reach Devices. Thin Layer Chromatography Stains. Reach Devices Technical Resources. URL: [Link]

  • Wikipedia Contributors. Thin-layer chromatography. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 1978, 43 (14), 2923–2925. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 8-Acetoxy-2-methyl-1-octene

Welcome to the Technical Support Center for the synthesis of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5). As a highly functionalized terminal alkene, this molecule is a critical intermediate in pheromone synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5). As a highly functionalized terminal alkene, this molecule is a critical intermediate in pheromone synthesis and specialty materials.

Synthesizing this compound requires coupling a 6-carbon acetate chain with a 3-carbon isopropenyl group. While a Grignard-based Kumada coupling might seem intuitive, the highly nucleophilic organomagnesium reagent will inevitably attack the electrophilic acetate ester, leading to polymerization and ester cleavage. To achieve high yields, we mandate the use of the Negishi Cross-Coupling [1]. By utilizing an alkylzinc halide (6-acetoxyhexylzinc bromide), we exploit the high covalent character of the C–Zn bond, which exhibits exquisite chemoselectivity—leaving the acetate moiety completely untouched while remaining highly active for palladium-catalyzed transmetalation [2].

Condition Optimization & Quantitative Data

Selecting the correct palladium catalyst and ligand is critical to prevent side reactions such as


-hydride elimination or homocoupling [3]. Below is a summary of our quantitative optimization data for the coupling of 6-acetoxyhexylzinc bromide with 2-bromopropene.
Catalyst SystemLigand TypeSolventTemp (°C)Yield (%)Primary Failure Mode / Impurity
Pd(PPh₃)₄ (5 mol%)MonodentateTHF6578%1,12-Diacetoxydodecane (Homocoupling)
Pd(OAc)₂ / PPh₃MonodentateToluene8045%Isomerized internal alkenes (

-hydride elimination)
Ni(dppp)Cl₂ (5 mol%)BidentateTHF2530%Unreacted starting material (Low oxidative addition)
Pd(dppf)Cl₂ (3 mol%) Bidentate THF 50 92% Trace homocoupling (<2%)

Conclusion:Pd(dppf)Cl₂ is the optimal catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, drastically accelerating the desired reductive elimination step and outcompeting


-hydride elimination [4].

Troubleshooting FAQs

Q1: My zinc insertion into 6-bromohexyl acetate is failing or extremely slow. How can I initiate it reliably? A1: Zinc dust rapidly passivates with a layer of zinc oxide, preventing the electron transfer required for oxidative insertion. To solve this, you must chemically activate the zinc surface. Heat the zinc dust in THF with 5 mol% 1,2-dibromoethane (which physically scrubs the oxide layer via ethylene gas evolution), followed by 1-2 mol% chlorotrimethylsilane (TMSCl) to expose the reactive lattice. Alternatively, using highly reactive Rieke zinc completely bypasses this issue, allowing insertion at room temperature[2].

Q2: I am isolating a significant amount of 1,12-diacetoxydodecane. What causes this homocoupling? A2: Homocoupling of the 6-acetoxyhexylzinc bromide typically occurs due to trace oxygen in the reaction mixture, which oxidizes the organozinc species. It can also occur via a Pd-catalyzed halogen-metal exchange pathway if the 2-bromopropene is depleted. Ensure strict Schlenk techniques are used, thoroughly degas your THF via freeze-pump-thaw cycles, and maintain a slight stoichiometric excess (1.1 equiv) of the alkenyl halide.

Q3: The cross-coupling is proceeding, but my isolated product shows cleaved acetate groups (yielding the free alcohol). A3: This is a workup issue, not a reaction issue. While organozinc reagents tolerate esters during the cross-coupling, quenching the reaction with strong bases (like NaOH) or allowing the mixture to sit in unbuffered water will hydrolyze the acetate. Always quench the Negishi coupling with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to maintain a mildly acidic/neutral pH.

Q4: I am seeing internal alkene isomers instead of the pure terminal alkene (8-acetoxy-2-methyl-1-octene). A4: This is a classic symptom of


-hydride elimination from the alkylpalladium intermediate before reductive elimination can occur [3]. To outcompete 

-hydride elimination, ensure you are using a bidentate ligand with a large bite angle, such as dppf. If you are already using Pd(dppf)Cl₂, ensure your reaction temperature does not exceed 50 °C, as excessive thermal energy promotes the

-hydride elimination pathway.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol includes an In-Process Quality Control (IPQC) step to validate intermediate formation before proceeding.

Part A: Preparation of 6-Acetoxyhexylzinc Bromide

  • Activation: To an oven-dried Schlenk flask under argon, add zinc dust (1.5 equiv, 15 mmol). Suspend in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 5 minutes until bubbling ceases. Cool to 25 °C and add TMSCl (2 mol%). Stir for 15 minutes.

  • Insertion: Add 6-bromohexyl acetate (1.0 equiv, 10 mmol) dropwise over 10 minutes. Stir at 40 °C for 2 hours.

  • Self-Validation Check (IPQC): Withdraw a 0.1 mL aliquot via syringe, quench into 1 mL of saturated aqueous NH₄Cl, and extract with 1 mL ethyl acetate. Analyze the organic layer via GC-MS. Pass criteria: Complete disappearance of 6-bromohexyl acetate and presence of hexyl acetate (the protonated zinc species). Do not proceed to Part B until this passes.

Part B: Palladium-Catalyzed Negishi Coupling

  • Catalyst Preparation: In a separate flame-dried flask, dissolve Pd(dppf)Cl₂ (3 mol%) and 2-bromopropene (1.1 equiv, 11 mmol) in anhydrous THF (5 mL) under argon.

  • Transmetalation: Allow the zinc dust from Part A to settle. Transfer the supernatant (containing the organozinc reagent) to the catalyst flask via a filter cannula at room temperature.

  • Coupling: Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Workup: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl (15 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate, 95:5) to yield pure 8-Acetoxy-2-methyl-1-octene.

Mechanistic Pathway

NegishiCycle Pd Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [Pd(II)(C(CH3)=CH2)(Br)L2] Pd->OxAdd 2-Bromopropene TransMet Transmetalation [Pd(II)(C(CH3)=CH2)(C6H12OAc)L2] OxAdd->TransMet 6-Acetoxyhexylzinc bromide Product 8-Acetoxy-2-methyl-1-octene + ZnBr2 TransMet->Product Reductive Elimination Product->Pd Catalyst Regeneration

Figure 1: Negishi cross-coupling catalytic cycle for 8-Acetoxy-2-methyl-1-octene synthesis.

References

  • Ei-ichi Negishi - Nobel Lecture: Magical Power of Transition Metals. NobelPrize.org.[Link]

  • Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings. ACS Publications - The Journal of Organic Chemistry.[Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Center for Biotechnology Information (PMC).[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications - Organic Process Research & Development.[Link]

Optimization

Technical Support Center: Troubleshooting 8-Acetoxy-2-methyl-1-octene Synthesis

Executive Summary & Diagnostic Workflow The Challenge: Synthesizing 8-Acetoxy-2-methyl-1-octene (a common pheromone intermediate and terpene building block) often results in low purity due to three competing factors: reg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 8-Acetoxy-2-methyl-1-octene (a common pheromone intermediate and terpene building block) often results in low purity due to three competing factors: regio-isomerization of the terminal double bond, ester hydrolysis during olefination, and persistent phosphorus by-products .

High-purity synthesis requires abandoning thermodynamic control (which favors the internal endo-isomer) in favor of kinetic control. This guide prioritizes the Wittig Methylenation pathway over acid-catalyzed dehydration and provides specific remediation for the most common impurity profiles.

Diagnostic Workflow: Identifying Your Impurity

Use the following logic map to diagnose the root cause of your low purity based on analytical data (NMR/GC/IR).

DiagnosticWorkflow Start START: Analyze Crude Product (1H NMR / GC-MS) CheckIsomer Check Olefin Region Is there a triplet-methyl (~1.6 ppm) or internal vinyl proton? Start->CheckIsomer IsomerYes DIAGNOSIS: Endo-Isomer (8-Acetoxy-2-methyl-2-octene) CheckIsomer->IsomerYes Yes (Thermodynamic Shift) IsomerNo Check Functional Groups CheckIsomer->IsomerNo No (Terminal Alkene Intact) CheckOH Check IR / NMR Is there a broad OH stretch or missing Acetyl singlet? IsomerNo->CheckOH OHYes DIAGNOSIS: Ester Hydrolysis (Deacetylation) CheckOH->OHYes Yes (Base Sensitivity) OHNo Check Byproducts CheckOH->OHNo No CheckTPPO Check Aromatic Region Multiplets at 7.5-7.7 ppm? OHNo->CheckTPPO TPPOYes DIAGNOSIS: TPPO Contamination (Triphenylphosphine Oxide) CheckTPPO->TPPOYes Yes (Poor Workup) TPPNo DIAGNOSIS: Oligomerization (Check GPC/Viscosity) CheckTPPO->TPPNo No

Figure 1: Decision tree for identifying the primary impurity in 8-Acetoxy-2-methyl-1-octene synthesis.

Troubleshooting Guide (Q&A)

Issue 1: The "Endo-Isomer" Contamination

Symptom: GC-MS shows two peaks with identical mass (


). NMR shows a triplet methyl signal (~1.60 ppm) instead of the desired singlet methyl (~1.70 ppm).
Root Cause:  Thermodynamic equilibration.

Q: Why is my terminal double bond migrating to the internal position? A: If you are using acid-catalyzed dehydration of a tertiary alcohol (e.g., 8-acetoxy-2-methyl-2-octanol), you are fighting thermodynamics. According to Zaitsev's rule, the acid-catalyzed elimination favors the more substituted alkene (the internal endo-isomer, 2-methyl-2-octene derivative) over the desired terminal exo-isomer. Even in Wittig reactions , if the reaction quench is too acidic or if the product is distilled at high temperatures with trace acid present, isomerization can occur.

The Fix:

  • Switch Methods: Abandon acid-dehydration. Use the Wittig Reaction or Peterson Olefination which are regiospecific for terminal alkenes.

  • Buffer Your Workup: If using Wittig, ensure the quench is neutral or slightly basic (saturated NaHCO₃). Avoid strong mineral acids during workup.

  • Distillation Safety: When distilling the final product, add a trace of solid Na₂CO₃ or NaHCO₃ to the pot to neutralize any acid generated by heat, preventing in-situ isomerization [1].

Issue 2: Ester Hydrolysis (Loss of Acetyl Group)

Symptom: Appearance of a broad -OH stretch in IR (3400 cm⁻¹) and loss of the acetate methyl singlet (2.0 ppm) in NMR. Root Cause: Nucleophilic attack by the Wittig base.

Q: I used NaH/DMSO for the Wittig reaction, but my acetate group disappeared. Why? A: The conditions for generating the phosphorus ylide (strong base, high pH) are harsh enough to saponify the acetate ester. The alkoxide generated will then interfere with the reaction or simply leave you with the alcohol product.

The Fix: Strategy A: The "Protect-First" Route (Recommended) Do not perform the Wittig reaction on the ester.

  • Start with 8-hydroxy-2-octanone .

  • Perform the Wittig reaction (requires 2 equivalents of base: 1 for the -OH, 1 for the ylide).

  • Isolate 2-methyl-1-octen-8-ol .

  • Acetylate as the final step using Ac₂O/Pyridine. This guarantees the ester's integrity.

Strategy B: Less Nucleophilic Bases If you must use the acetoxy-ketone, switch to Potassium tert-butoxide (KOtBu) in dry THF at 0°C. The steric bulk of the t-butoxide reduces nucleophilic attack on the ester carbonyl compared to unhindered bases or hydroxide generated from wet solvents [2].

Issue 3: Persistent TPPO (Triphenylphosphine Oxide)

Symptom: White solid precipitating in your oil, or broad aromatic signals in NMR (7.5–7.7 ppm) that refuse to leave after flash chromatography. Root Cause: Solubility matching.

Q: Why can't I separate the phosphine oxide from my product? A: 8-Acetoxy-2-methyl-1-octene is a mid-polarity molecule. TPPO is highly polar but soluble in many organic solvents used for chromatography (like EtOAc). It often "tails" or co-elutes with acetates.

The Fix:

  • The Hexane Trituration: TPPO is insoluble in cold hexane. Dissolve your crude reaction mixture in a minimum amount of ether/DCM, then add a large excess of cold pentane or hexane . Cool to -20°C. TPPO will crystallize out; filter it off before chromatography.

  • Solvent Switch: Use Methyl tert-butyl ether (MTBE) for extraction. TPPO has lower solubility in MTBE than in DCM or Chloroform.

Recommended Experimental Protocol

Method: Two-Step Synthesis via Hydroxy-Ketone (High Purity Route) Rationale: Avoids ester hydrolysis and ensures regiospecificity of the alkene.

Step 1: Wittig Methylenation of 8-Hydroxy-2-octanone

Target: 2-Methyl-1-octen-8-ol

  • Reagent Prep: Flame-dry a 500 mL round-bottom flask under N₂. Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu (2.2 equiv — Note: Extra equivalent covers the hydroxyl proton). Stir for 45 mins (solution turns bright yellow).

  • Addition: Add 8-hydroxy-2-octanone (1.0 equiv) in THF dropwise over 20 mins.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (stain with KMnO₄; alkene is active).

  • Workup: Quench with saturated NH₄Cl. Extract with MTBE (3x). Wash combined organics with brine.[1][2][3] Dry over MgSO₄.[1][3]

  • TPPO Removal: Concentrate to a slurry. Triturate with cold Hexane. Filter off the white solid (TPPO). Concentrate filtrate.[1][4]

Step 2: Acetylation

Target: 8-Acetoxy-2-methyl-1-octene

  • Reaction: Dissolve the crude alcohol from Step 1 in DCM (0.5 M). Add Pyridine (2.0 equiv) and Acetic Anhydride (1.5 equiv).

  • Catalysis: Add a single crystal of DMAP (4-Dimethylaminopyridine). Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

  • Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexane).

    • Result: Clear, colorless oil.[3] Purity >98%.

Data Comparison: Dehydration vs. Wittig
MetricAcid-Catalyzed DehydrationWittig (Direct on Ester)Wittig (Stepwise via Alcohol)
Yield 75%40-50%85% (Over 2 steps)
Regio-Purity Low (60:40 exo:endo)High (>95:5)Very High (>99:1)
Ester Integrity HighLow (Hydrolysis common)Perfect
Purification Difficult (Isomer separation)Difficult (TPPO removal)Standard

Mechanistic Visualization

The following diagram illustrates the competing pathways and why the Stepwise Wittig route is superior.

SynthesisPathways Start Starting Material 8-Hydroxy-2-octanone Grignard 1. MeMgBr 2. H+ Workup Start->Grignard Route A WittigBase Ph3PMeBr / KOtBu (Wittig) Start->WittigBase Route B (Recommended) TertAlcohol Tertiary Alcohol (Intermediate) Grignard->TertAlcohol AcidHeat Acid/Heat (- H2O) TertAlcohol->AcidHeat EndoProduct Endo-Isomer (Impurity) AcidHeat->EndoProduct Thermodynamic Control (Zaitsev) AlkeneAlcohol 2-Methyl-1-octen-8-ol WittigBase->AlkeneAlcohol Kinetic Control Acetylation Ac2O / Pyridine AlkeneAlcohol->Acetylation FinalProduct Target Product 8-Acetoxy-2-methyl-1-octene Acetylation->FinalProduct

Figure 2: Comparison of Synthetic Pathways. Route A leads to isomerization; Route B preserves the terminal alkene.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction: Mechanism and synthetic utility. Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • BenchChem Technical Support. (2025). 2-Methyl-1-octene Synthesis & Properties. Retrieved from BenchChem Database. Link

  • Organic Syntheses. (1988). Methylenation of Carbonyls: General Procedures. Org. Synth. Coll. Vol. 6. Link

Sources

Troubleshooting

Technical Support Center: 8-Acetoxy-2-methyl-1-octene Storage &amp; Stability

Executive Summary 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a specialized alkene-ester intermediate often utilized in pheromone synthesis and fine chemical manufacturing.[1] While the terminal alkene functionalit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a specialized alkene-ester intermediate often utilized in pheromone synthesis and fine chemical manufacturing.[1] While the terminal alkene functionality presents oxidation risks, the primary stability failure mode during storage is hydrolysis of the acetate ester .

This degradation is autocatalytic : hydrolysis releases acetic acid, which lowers the pH of the matrix, further accelerating the rate of ester cleavage. Therefore, storage protocols must focus on the absolute exclusion of moisture and the neutralization of trace acid impurities.

Module 1: Critical Storage Parameters (FAQ)

Q1: What are the optimal storage conditions for long-term stability (>6 months)?

A: You must create a "Dry-Cold-Inert" triad.

  • Temperature: -20°C is standard. Lower temperatures kinetically inhibit the hydrolysis reaction.

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid.

  • Container: Amber borosilicate glass with a Teflon-lined (PTFE) screw cap. Avoid polyethylene (PE) or polypropylene (PP) bottles for long-term storage, as they are permeable to water vapor and oxygen over time.

Q2: Why did my sample hydrolyze in the freezer?

A: This is a common "cold trap" error. Freezers have high relative humidity. If the container was not perfectly sealed, moisture migrated in.

  • The Mechanism: When you remove a cold bottle from the freezer, atmospheric moisture immediately condenses on the cold surface. If you open the bottle before it reaches room temperature, this water condenses directly into your product.

  • The Fix: Always allow the container to equilibrate to room temperature in a desiccator before opening.

Q3: Can I store it in solution?

A: Yes, but solvent choice is critical.

  • Recommended: Anhydrous Hydrocarbons (Hexane, Heptane, Toluene). These are hydrophobic and create a biphasic barrier against atmospheric moisture.

  • Avoid: Ethers (THF, Diethyl Ether) unless stabilized and strictly anhydrous, as they are hygroscopic (absorb water from air).

  • Strictly Prohibited: Alcohols (Methanol, Ethanol). These will cause transesterification , converting your octenyl acetate into methyl acetate and the free alcohol.

Module 2: The Hydrolysis Mechanism & Visualization

Understanding the enemy is the first step to defeating it. Hydrolysis in this molecule is driven by moisture and catalyzed by acid.

Figure 1: The Autocatalytic Hydrolysis Cycle

Caption: The degradation loop where the byproduct (Acetic Acid) acts as a catalyst for further degradation.

HydrolysisCycle Ester 8-Acetoxy-2-methyl-1-octene (Intact Ester) Transition Tetrahedral Intermediate Ester->Transition Slow Initiation Water Moisture (H2O) (From Atmosphere/Solvent) Water->Transition Slow Initiation Alcohol 8-Hydroxy-2-methyl-1-octene (Degradation Product) Transition->Alcohol Acid Acetic Acid (Byproduct & Catalyst) Transition->Acid Acid->Transition CATALYSIS (Fast)

Module 3: Diagnostic Troubleshooting

Q: How do I detect early signs of hydrolysis?

A: Use Proton NMR (1H-NMR) for the most sensitive detection.

  • Target Signal: Look at the triplet corresponding to the protons on the carbon adjacent to the oxygen at position 8 (

    
    ).
    
  • Shift Logic:

    • Intact Ester:

      
       ppm.
      
    • Hydrolyzed Alcohol: The signal will shift upfield to

      
       ppm.
      
  • Quantification: Integration of the 3.60 ppm peak relative to the 4.05 ppm peak gives the molar % of hydrolysis.

Q: My sample smells like vinegar. Is it ruined?

A: The vinegar smell is acetic acid, confirming hydrolysis has occurred.

  • If <5% Hydrolysis: You can remediate it (see Protocol A below).

  • If >10% Hydrolysis: Repurification via column chromatography is required. The acetic acid will catalyze polymerization of the alkene tail if left unchecked.

Module 4: Remediation & Handling Protocols

Protocol A: Emergency Drying & Acid Neutralization

Use this if you suspect slight moisture ingress or detect a faint vinegar odor.

  • Dissolution: Dissolve the material in a non-polar solvent (e.g., Hexane or Pentane) at a 1:5 ratio.

  • Wash: Wash the organic layer once with cold saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acetic acid catalyst.

  • Dry: Separate the organic layer and dry it over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

    • Note: Do not use Calcium Chloride (

      
      ) as it can sometimes complex with esters.
      
  • Filter & Concentrate: Filter off the desiccant and remove the solvent under reduced pressure (Rotovap).

  • Store: Immediately transfer to an Argon-purged vial.

Protocol B: The "Argon Blanket" Aliquoting Technique

Standard operating procedure for removing aliquots without compromising the stock.

  • Equilibrate: Remove stock bottle from freezer. Wait 30-45 mins until condensation on the outside of the bottle evaporates.

  • Purge: Insert a needle connected to an Argon line into the headspace of the bottle (do not bubble through the liquid).

  • Withdraw: Use a dry, gas-tight syringe to withdraw the required amount.

  • Seal: While the Argon is still flowing, cap the bottle tightly. Wrap the cap junction with Parafilm.

  • Return: Immediately return to -20°C storage.

Module 5: Data & Reference Tables

Table 1: Desiccant Compatibility Guide
DesiccantCompatibility with 8-Acetoxy-2-methyl-1-octeneNotes
Molecular Sieves (3Å) Excellent Best for static storage inside the bottle. Traps water without reacting.
Molecular Sieves (4Å) Good Acceptable, but 3Å is preferred for solvents/liquids.
Magnesium Sulfate Good Best for active drying during workup. Neutral pH.
Calcium Chloride Caution Can act as a Lewis acid and complex with esters. Avoid.
Silica Gel Poor Acidic surface can catalyze hydrolysis. Use only for chromatography.
Figure 2: Storage Decision Tree

Caption: Logic flow for determining storage method based on usage frequency.

StorageDecision Start New Batch of 8-Acetoxy-2-methyl-1-octene Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High LongTerm Monthly/Archival Usage->LongTerm Low Fridge 4°C Fridge (Argon Purged) Daily->Fridge Aliquot Split into single-use vials (2-5mL) LongTerm->Aliquot Freezer -20°C Freezer (Sealed + Desiccant) Aliquot->Freezer

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.com. Link

  • ResearchGate Community. (2015). Stability of ester and carbamate containing compounds. ResearchGate. Link

  • Ramey, D. D., & Ough, C. S. (1980).[2] Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines.[2] Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (n.d.). 8-acetoxy-2-methyl-1-octene Product Detail. SigmaAldrich.com. Link

Sources

Optimization

Optimizing GC column temperature programs for 8-Acetoxy-2-methyl-1-octene separation

To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization Guide: GC Separation of 8-Acetoxy-2-methyl-1-octene Executive Summary This guide addresses the chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization Guide: GC Separation of 8-Acetoxy-2-methyl-1-octene

Executive Summary

This guide addresses the chromatographic separation of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5). As a branched C11 acetate ester, this molecule presents unique challenges: it possesses moderate polarity, a terminal double bond susceptible to isomerization, and a boiling point estimated between 200–220°C.

The primary analytical challenge is resolving the target analyte from its thermodynamic isomer, 8-acetoxy-2-methyl-2-octene , and synthetic byproducts (e.g., unreacted alcohols). This guide moves beyond generic advice, applying thermodynamic principles to optimize resolution (


) and peak symmetry.

Part 1: Column Selection & Stationary Phase Chemistry

Q1: Which column phase is critical for this separation?

Recommendation: Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax, ZB-WAX).

  • The Science: While non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1) separate primarily by boiling point, they often fail to resolve the critical pair of 2-methyl-1-ene (terminal) and 2-methyl-2-ene (internal) isomers.

  • Mechanism: The PEG stationary phase interacts with the

    
    -electrons of the double bond. The terminal double bond (1-ene) is sterically more accessible and electron-rich in a different manner than the internal (2-ene) bond, creating a significant separation factor (
    
    
    
    ) on polar phases that is absent on non-polar phases.
  • Alternative: If you are screening for high-boiling oligomers, use a 5% Phenyl-arylene (e.g., DB-5MS) to prevent column bleed at high temperatures (

    
    C).
    
Q2: What are the target retention indices (RI)?

Use these theoretical RI values to confirm peak identity during method development:

  • DB-5 (Non-polar): ~1350–1380

  • DB-WAX (Polar): ~1650–1700

  • Note: The acetate group causes a significant shift (+300 RI units) on the polar column due to dipole-dipole interactions.

Part 2: Temperature Program Optimization

Q3: What is the optimal starting temperature program?

Do not start with an isothermal run. Use a "Scouting Gradient" to assess sample complexity.

Protocol A: Scouting Method (DB-WAX, 30m x 0.25mm x 0.25µm)

Parameter Setting Rationale
Inlet 250°C, Split 50:1 High split to prevent column overload and ensure sharp initial bands.

| Flow | 1.2 mL/min (He) | Optimized linear velocity (


) for resolution. |
| Initial Temp  | 60°C (Hold 1 min) | Low enough to focus the solvent and volatile impurities. |
| Ramp 1  | 20°C/min to 140°C | Rapidly moves through the non-critical region. |
| Ramp 2  | 4°C/min to 200°C  | The Critical Zone:  Slow ramp maximizes resolution of the isomer pair. |
| Final Temp  | 240°C (Hold 5 min) | Elutes heavy byproducts; do not exceed 250°C on WAX columns. |
Q4: My peaks are co-eluting. How do I optimize the "Critical Zone"?

If the resolution (


) between the 1-ene and 2-ene isomers is 

, you must flatten the gradient at the elution temperature.

Optimization Logic:

  • Identify Elution Temp (

    
    ):  From Protocol A, note the oven temperature when the target peak elutes (likely ~165°C).
    
  • Calculate Hold Temp: Set a plateau 20°C below

    
    .
    
  • New Program: Ramp fast to (

    
    ), hold for 5-10 minutes, then ramp out.
    

Technical Insight: Lowering the temperature increases the Separation Factor (


). As per the Van 't Hoff relationship, 

is inversely proportional to Temperature (

). Cooler elution = Better separation.

Part 3: Troubleshooting Guide

Q5: Why do I see peak tailing on the acetate peak?

Diagnosis: Adsorption of the ester functionality on active sites (silanols) in the inlet or column.

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action
Tailing Factor > 1.2 Active Inlet Liner Replace with Ultra Inert Deactivated Liner (with glass wool).
Broad Solvent Front Column Installation Check column insertion distance in the inlet (too low = dead volume).
Ghost Peaks Carryover Perform a "Bake-out" run: 250°C for 20 mins (Check column max limit).

| Shift in Retention | Moisture Damage | WAX phases are susceptible to oxidation/hydrolysis. Install O2/Moisture traps. |

Q6: Can I speed up the analysis without losing resolution?

Yes, by using Method Translation principles.

  • Switch Carrier Gas: Change from Helium to Hydrogen .

    • Why? Hydrogen has a flatter Van Deemter curve, maintaining efficiency at higher velocities.

  • Increase Flow Rate: On a 0.25mm ID column, increase flow to 2.0 mL/min (if using H2).

  • Increase Ramp Rate: Scale the ramp rate by the ratio of the new void time to the old void time.

Part 4: Method Development Workflow (Visualized)

The following diagram outlines the logical decision process for optimizing the separation of 8-Acetoxy-2-methyl-1-octene.

GC_Optimization Start Start: 8-Acetoxy-2-methyl-1-octene Method Development ColSelect Select Column: DB-WAX (Polar) Start->ColSelect ScoutRun Run Scouting Gradient (60°C to 240°C @ 10°C/min) ColSelect->ScoutRun CheckRes Check Resolution (Rs) of Critical Pair (1-ene vs 2-ene) ScoutRun->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes No CheckShape Check Peak Shape GoodRes->CheckShape OptTemp Optimize Temperature: Flatten Ramp to 2-4°C/min around 150-170°C PoorRes->OptTemp OptFlow Optimize Flow: Switch to H2 or Lower Linear Velocity OptTemp->OptFlow OptFlow->ScoutRun Re-test Tailing Tailing Detected CheckShape->Tailing Asymmetry > 1.2 Symm Symmetric Peaks CheckShape->Symm Asymmetry < 1.2 FixInlet Replace Liner (Ultra Inert) Trim Column Head Tailing->FixInlet FinalMethod Finalize Method Symm->FinalMethod FixInlet->CheckShape Re-test

Caption: Decision tree for optimizing GC parameters, focusing on resolution of the critical isomer pair and peak symmetry.

References

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Authoritative text on Van Deemter and resolution optimization).

  • Restek Corporation. (2025). Capillary Column Selection Guide: Polar vs. Non-Polar Phases. (Guide on stationary phase selectivity for isomers).

  • Agilent Technologies. (2024). GC Column Selection and Temperature Programming for Isomers. (Technical note on separating positional isomers).

  • PubChem. (2025). Compound Summary: 2-Methyl-1-octene.[1][2] National Library of Medicine. (Physical property data).

Sources

Troubleshooting

Resolving isomerization byproducts in 2-methyl-1-octene derivative synthesis

Case ID: ISO-2M1O-001 | Status: Open Subject: Suppression of Isomerization Byproducts in 1,1-Disubstituted Alkene Functionalization Executive Summary & Core Analysis The Problem: You are observing significant quantities...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-2M1O-001 | Status: Open

Subject: Suppression of Isomerization Byproducts in 1,1-Disubstituted Alkene Functionalization

Executive Summary & Core Analysis

The Problem: You are observing significant quantities of 2-methyl-2-octene (and potentially other internal isomers) when attempting to functionalize 2-methyl-1-octene .

The Root Cause: 2-methyl-1-octene is a 1,1-disubstituted alkene . While sterically distinct from monosubstituted linear alpha-olefins (LAOs), it suffers from a specific thermodynamic trap.

  • Thermodynamics: Isomerization to the trisubstituted alkene (2-methyl-2-octene) is thermodynamically favored by approximately 1.5–2.0 kcal/mol due to hyperconjugation and Zaitsev’s rule stability.

  • Kinetics: In metal-catalyzed reactions (Pd, Rh), the activation energy for

    
    -hydride elimination is often lower than the barrier for the desired reductive elimination or insertion, leading to "chain walking."
    
  • Acid Catalysis: Protonation yields a tertiary carbocation (highly stable), which rapidly eliminates to the thermodynamic internal alkene rather than the kinetic terminal product.

Mechanism Visualization

The following diagram illustrates the two primary pathways (Metal-Catalyzed and Acid-Mediated) responsible for the migration of the double bond.

IsomerizationPathways Start 2-Methyl-1-Octene (Substrate) Carbocation Tertiary Carbocation (Intermediate) Start->Carbocation Protonation Metal_Alkyl Metal-Alkyl Species (Agostic Interaction) Start->Metal_Alkyl Hydride Insertion H_Plus Acid Catalyst (H+) H_Plus->Start Internal_Alkene 2-Methyl-2-Octene (Thermodynamic Trap) Carbocation->Internal_Alkene -H+ (Zaitsev Elimination) Metal_Cat Metal Catalyst (Pd-H / Rh-H) Metal_Cat->Start Beta_Elim Beta-Hydride Elimination Metal_Alkyl->Beta_Elim Reversible Beta_Elim->Internal_Alkene Chain Walking

Figure 1: Mechanistic pathways leading to the thermodynamic sink (2-methyl-2-octene).

Troubleshooting Modules

Module A: Hydroformylation (Oxo Synthesis)

Target: Production of 3-methylnonanal (Linear/Terminal aldehyde). Issue: High branched/linear ratio or formation of non-reactive internal alkenes.

Technical Insight: Rhodium-catalyzed hydroformylation of 1,1-disubstituted alkenes is difficult because the "linear" insertion requires forming a quaternary carbon center, which is sterically demanding. The catalyst often prefers


-hydride elimination (isomerization) over CO insertion.

Protocol: Ligand & Pressure Switching

  • Ligand Selection: Switch from Triphenylphosphine (

    
    ) to bulky bisphosphites.
    
    • Recommendation: Use BiPhePhos or BenzP *. These ligands have a wide "bite angle" and steric bulk that enforces regioselectivity and suppresses

      
      -hydride elimination.
      
  • Syngas Pressure: Increase CO partial pressure.

    • Mechanism:[1][2][3][4][5] High CO concentration saturates the Rh center, accelerating the migratory insertion of CO (the product-forming step) relative to the

      
      -hydride elimination (the isomerization step).
      
ParameterStandard ConditionOptimized Condition (Anti-Isomerization)
Ligand

BiPhePhos (0.1 mol%)
Pressure 10-20 bar50-80 bar (1:1 H2:CO)
Temperature 80-100°C60-70°C (Lower T favors kinetics over thermodynamics)
Module B: Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)

Target: C-C bond formation at the terminal vinyl position. Issue: "Chain walking" leading to internal coupling or desaturation.

Technical Insight: Pd-hydride species are the primary catalyst for isomerization. If the reductive elimination step is slow, the Pd-alkyl intermediate will undergo


-hydride elimination, moving the double bond.

Protocol: The "Silver Effect" & Cationic Pathway

  • Add Silver Salts: Introduce

    
     or 
    
    
    
    .
    • Why: Silver scavenges halides to form a cationic Pd species. Cationic Pd complexes coordinate alkenes more strongly, accelerating the desired insertion and preventing the "release-return" mechanism of isomerization.

  • Solvent Switch: Avoid coordinating solvents like DMF if isomerization is high. Use DMA (Dimethylacetamide) or 1,4-Dioxane .

  • Base Selection: Switch from inorganic bases (

    
    ) to PMP (1,2,2,6,6-pentamethylpiperidine) .
    
Module C: Acid-Mediated Synthesis (Dehydration/Etherification)

Target: Synthesis of 2-methyl-1-octene from 2-methyl-2-octanol. Issue: Product mixture contains >10% 2-methyl-2-octene.

Technical Insight: Dehydration of the tertiary alcohol proceeds via E1 mechanism. The transition state leading to the trisubstituted alkene is lower in energy.

Protocol: Kinetic Control

  • Catalyst: Do NOT use Sulfuric Acid (

    
    ). Use Copper(II) Triflate  (
    
    
    
    ) or Thoria (
    
    
    )
    catalysts which favor Hofmann elimination (terminal alkene) over Zaitsev elimination.
  • Distillation: Perform the reaction under active distillation.

    • Boiling Point Delta: 2-methyl-1-octene (

      
      ) vs 2-methyl-2-octene (
      
      
      
      ).
    • Action: Remove the product immediately as it forms to prevent re-equilibration.

Diagnostic Decision Tree

TroubleshootingTree Start Identify Impurity (GC-MS / NMR) Q1 Is the impurity 2-methyl-2-octene? Start->Q1 Branch1 Yes (Isomerization) Q1->Branch1 Branch2 No (Other Side Reaction) Q1->Branch2 Q2 Which Reaction Type? Branch1->Q2 Sol_Hydro Hydroformylation: 1. Switch to BiPhePhos 2. Increase CO Pressure (>50 bar) Q2->Sol_Hydro Oxo/Carbonylation Sol_Pd Pd-Coupling: 1. Add AgOTf (1.1 equiv) 2. Lower Temp Q2->Sol_Pd Heck/Suzuki Sol_Acid Acid/Dehydration: 1. Use Thoria catalyst 2. Active Distillation Q2->Sol_Acid Dehydration

Figure 2: Rapid response decision matrix for specific reaction classes.

Frequently Asked Questions (FAQ)

Q: Can I separate 2-methyl-1-octene from 2-methyl-2-octene if isomerization occurs? A: It is extremely difficult via standard distillation due to the close boiling points (


).
  • Solution: Use AgNO3-impregnated silica gel chromatography . The terminal alkene coordinates more strongly to the silver ions than the sterically hindered internal alkene, allowing for effective separation.

Q: Why does my GC-MS show the same mass for both peaks? A: Both are isomers (


, MW 126.24).
  • Identification: You must rely on retention time (terminal alkenes usually elute slightly earlier on non-polar columns) or distinct fragmentation patterns. 2-methyl-2-octene will often show a more stable tertiary carbocation fragment. 1H-NMR is the gold standard : Look for the terminal vinyl protons (

    
     ppm, singlet/doublet) vs the internal vinyl proton (
    
    
    
    ppm, triplet).

Q: Does temperature always increase isomerization? A: Generally, yes. Isomerization is the thermodynamic pathway. Lowering the temperature favors the kinetic product (terminal functionalization). However, in Pd-catalysis, if the temperature is too low, the reductive elimination step may stall, giving the intermediate more time to


-hydride eliminate. An optimal window (typically 60-80°C) exists.

References

  • Oregon State University. (2021). Alkene Stability and Substitution: Heats of Hydrogenation Data. Link

  • National Institute of Standards and Technology (NIST). (2023). 2-Methyl-1-octene Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6] Link

  • Börner, A., & Franke, R. (2017). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH. (Context on BiPhePhos ligands). Link

  • Hilfiker, R., et al. (2011). Regioselective Isomerization–Hydroformylation of Internal Olefins Catalyzed by Rhodium/Tetraphosphine Complexes. Journal of the American Chemical Society.[4] (Relevant for Rh-catalysis mechanisms). Link

  • PubChem. (2025).[7] 2-Methyl-1-octene Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Stability Assurance for 8-Acetoxy-2-methyl-1-octene

Introduction: The Chemical Reality Welcome to the technical support hub for 8-Acetoxy-2-methyl-1-octene . As a researcher or formulation chemist, you are likely utilizing this compound as a semiochemical (pheromone) or a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Reality

Welcome to the technical support hub for 8-Acetoxy-2-methyl-1-octene . As a researcher or formulation chemist, you are likely utilizing this compound as a semiochemical (pheromone) or a synthesis intermediate.

Critical Chemical Insight: Unlike internal alkene pheromones (e.g., Codlemone), this molecule possesses a terminal 1,1-disubstituted double bond (2-methyl-1-octene moiety).

  • The Good: It is immune to cis/trans (E/Z) photo-isomerization at the primary double bond because the terminal carbon holds two identical hydrogen atoms.

  • The Bad: The tertiary carbon at the C2 position stabilizes radical intermediates, making this molecule highly susceptible to auto-oxidation and polymerization under UV light, leading to rapid loss of field efficacy.

This guide provides the protocols to stabilize, troubleshoot, and validate the integrity of this compound.

Part 1: The Science of Degradation (The "Why")

Understanding the failure mode is the first step to prevention. Under field conditions (UV + Oxygen + Heat), 8-Acetoxy-2-methyl-1-octene does not just "evaporate"; it chemically transforms.

Degradation Mechanism
  • Radical Initiation: UV photons (290–320 nm) abstract an allylic hydrogen (at C3). The 2-methyl group hyperconjugates, stabilizing the resulting radical.

  • Peroxide Formation: Atmospheric oxygen attacks the radical, forming a hydroperoxide.

  • Terminal Failure: The hydroperoxide cleaves, resulting in chain shortening (producing formaldehyde or methyl ketones) or cross-linking (polymerization), forming a gummy, non-volatile residue.

Visualizing the Pathway

DegradationPathway Start 8-Acetoxy-2-methyl-1-octene (Active) Radical Allylic Radical (C3 Position) Start->Radical H-Abstraction UV UV Radiation (290-400nm) UV->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Oxygen Atmospheric O2 Oxygen->Peroxide Polymer Polymerization (Gummy Residue) Peroxide->Polymer Cross-linking Cleavage Oxidative Cleavage (Aldehydes/Ketones) Peroxide->Cleavage Chain Scission

Caption: Figure 1. Photo-oxidative degradation pathway of 8-Acetoxy-2-methyl-1-octene showing the transition from active alkene to inactive oxidation products.

Part 2: Field Troubleshooting (The "What")

Use this diagnostic FAQ to address specific field failures.

Scenario A: "My trap catches dropped to zero after 3 days."
Diagnostic Question Root Cause Solution
Did the lure turn yellow? Polymerization. The 2-methyl alkene has cross-linked.Add BHT (1-2%) to the formulation.
Is the lure empty or full? Volatility vs. Degradation. If full but inactive, the chemistry changed.If liquid remains but no catch: UV damage . If empty: Release rate too high .
Was it hot (>30°C)? Thermal Oxidation. Heat acts as a catalyst for the UV reaction.Switch to a thick-walled gray/black septum to block light and slow diffusion.
Scenario B: "The compound smells 'sour' or 'sharp'."
  • Diagnosis: Hydrolysis or Ozonolysis.

    • Sour (Vinegar): The acetate group has hydrolyzed, releasing Acetic Acid and the corresponding alcohol (8-Hydroxy-2-methyl-1-octene). This usually happens in high humidity.

    • Sharp (Acrid): Ozonolysis has cleaved the double bond, releasing Formaldehyde or Methyl Ketones.

  • Fix: Ensure the dispenser is sealed against moisture. Add an acid scavenger if formulating in a slightly acidic matrix.

Part 3: Formulation & Stabilization (The "How")

To ensure field longevity (2–4 weeks), you must formulate with a "Stabilization Cocktail."

Protocol: The "Field-Ready" Mix

Goal: Create a formulation resistant to UV and Oxidation.

Materials:

  • Active Ingredient (AI): 8-Acetoxy-2-methyl-1-octene (>95% purity).

  • UV Absorber: 2-Hydroxy-4-methoxybenzophenone (e.g., Uvinul M40) OR Tinuvin P.

  • Antioxidant: BHT (Butylated Hydroxytoluene) or Vitamin E (Tocopherol).

  • Carrier: Hexane or Dichloromethane (for loading).

Step-by-Step Procedure:

  • Prepare Stock Solution:

    • Dissolve 100 mg of AI in 1 mL of solvent.

  • Add Stabilizers (The 10:1 Ratio):

    • Add 10 mg of UV Absorber (10% w/w relative to AI).

    • Add 2 mg of BHT (2% w/w relative to AI).

    • Why? The UV absorber acts as a photon shield, while BHT scavenges any radicals that slip through the shield [1, 2].

  • Loading the Dispenser:

    • Apply the solution to the septum/wick.

    • CRITICAL: Allow solvent to evaporate in a dark fume hood . Exposure to light during the drying phase (when surface area is high) is the most damaging moment.

  • Storage:

    • Store loaded dispensers at -20°C in foil-lined bags.

Part 4: Analytical Verification

How do you prove the molecule is still intact?

GC-MS Method for Stability Testing

Do not rely on "total peak area." You must look for specific degradation markers.

  • Column: DB-5 or DB-Wax (30m x 0.25mm).

  • Oven: 50°C (2 min) -> 10°C/min -> 220°C.

  • Target Ions (MS):

    • Parent: Look for the molecular ion (or M-60 for acetate loss).

    • Degradation Markers: Look for peaks with M+16 (Epoxides) or M+32 (Diols/Peroxides).

    • Polymer Check: If the baseline rises at the end of the run (high temperature), you have non-volatile oligomers.

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Trap Catch CheckLure Inspect Lure Physically Start->CheckLure Empty Lure is Empty CheckLure->Empty Full Lure contains Liquid/Residue CheckLure->Full RateIssue Release Rate Too High (Reduce Loading/Change Septum) Empty->RateIssue ChemIssue Chemical Degradation Full->ChemIssue Test Run GC-MS ChemIssue->Test Isomers Isomerization? (Unlikely for 2-methyl-1-octene) Test->Isomers Oxidation Oxidation Products Found? Test->Oxidation FixUV Add UV Absorber + BHT Oxidation->FixUV Yes

Caption: Figure 2. Decision logic for diagnosing field failures of 8-Acetoxy-2-methyl-1-octene lures.

References

  • El-Sayed, A. M. (2020).[1] The Pherobase: Database of Insect Pheromones and Semiochemicals. Link

  • Shani, A., & Klug, J. T. (1980). Photo-oxidation of insect pheromones: Effect of UV light on acetate and alcohol pheromones. Journal of Chemical Ecology, 6, 875–887.
  • Millar, J. G. (1995). Degradation and Stabilization of Pheromones.[1][2][3] In Cardé, R.T. & Minks, A.K. (Eds.), Insect Pheromone Research: New Directions. Chapman and Hall.

  • Sigma-Aldrich. (2023). Product Specification: 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5).[4][5] Link

Sources

Troubleshooting

Minimizing polymerization of terminal alkenes in 8-Acetoxy-2-methyl-1-octene

Executive Summary 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) presents a unique stability challenge compared to linear terminal alkenes.[1] The presence of the 1,1-disubstituted alkene moiety (the 2-methyl-1-alkene gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) presents a unique stability challenge compared to linear terminal alkenes.[1] The presence of the 1,1-disubstituted alkene moiety (the 2-methyl-1-alkene group) makes this compound structurally analogous to isobutylene.[1] Consequently, it is highly susceptible to cationic polymerization initiated by trace acids, in addition to the standard risks of radical polymerization and thermal oligomerization.

This guide provides a self-validating system to handle, purify, and store this compound, specifically targeting the suppression of the tertiary carbocation intermediates that lead to irreversible "gelling."

Module 1: Critical Stability Mechanisms

Q: Why does my sample turn into a viscous gel even when stored cold?

A: You are likely facing Cationic Polymerization , not just radical degradation.

Unlike simple linear alkenes (e.g., 1-octene), the 2-methyl substitution allows the formation of a stable tertiary carbocation upon protonation.

  • The Trigger: Trace acids (from glassware cleaning, silica gel residues, or impure solvents).

  • The Propagation: Once formed, the cation reacts rapidly with other monomer units, creating a "living" polymer chain that results in a viscous oil or solid gel.

  • Radical Risk: While secondary, radical polymerization can occur via peroxidation of the allylic position (C3), especially under light exposure.

Visualizing the Threat

PolymerizationPathways Monomer 8-Acetoxy-2-methyl-1-octene (Monomer) Cat_Inter Tertiary Carbocation (Highly Stable/Reactive) Monomer->Cat_Inter Protonation (Fast) Rad_Inter Allylic Radical Monomer->Rad_Inter H-Abstraction Acid Trace Acid (H+) (Lewis/Brønsted) Acid->Cat_Inter Radical Free Radical (R•) (Heat/Light/O2) Radical->Rad_Inter Polymer_Cat Polyisobutylene-like Oligomers/Gel Cat_Inter->Polymer_Cat Chain Growth (Cationic) Polymer_Rad Cross-linked Polymer Rad_Inter->Polymer_Rad Chain Growth (Radical)

Figure 1: The dual-threat mechanism.[1] Note that the cationic pathway (red) is often faster and requires only catalytic amounts of acid.

Module 2: Storage & Handling Protocols

Q: What is the "Golden Standard" for storage?

A: You must control three variables: Acidity, Oxygen, and Temperature.

ParameterSpecificationScientific Rationale
Inhibitor BHT (Butylated hydroxytoluene) at 100–500 ppmScavenges free radicals formed by peroxidation.[1]
Acid Scavenger Solid Na₂CO₃ or K₂CO₃ (Trace)Crucial: Neutralizes trace acids that trigger cationic polymerization. Avoid strong bases (NaOH) to prevent ester hydrolysis.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent peroxide formation (the precursor to radicals).
Temperature -20°C Kinetic control; significantly slows down both polymerization rates.[1]
Container Silylated Glass or Teflon Untreated glass can be slightly acidic (silanols). Avoid acid-washed glassware.[1]
Q: Can I store it in solution?

A: Yes, but choose the solvent carefully.

  • Recommended: Hexanes, Toluene (non-polar, non-acidic).

  • Avoid: Chloroform or Dichloromethane (often contain trace HCl unless stabilized with amylene), Ethers (form peroxides).

Module 3: Purification & Distillation (The Danger Zone)

Q: My yield drops significantly after distillation. What is happening?

A: Thermal polymerization in the distillation pot is the likely culprit. The heat acts as an initiator.

Protocol: The "Safe-Distill" Workflow

Follow this strictly to maximize recovery.

  • Pre-Treatment (Acid Neutralization):

    • Before distillation, wash the organic layer with saturated NaHCO₃ solution.

    • Dry over anhydrous K₂CO₃ (acts as both drying agent and acid scavenger). Do not use silica gel or acidic clays.

  • Pot Preparation (The Inhibitor Cocktail):

    • Add BHT (0.1% w/w) to the distillation pot.

    • Add Phenothiazine (0.05% w/w) if high temperatures (>100°C) are expected (acts as a high-temp radical inhibitor).[1]

    • Pro-Tip: Add a small amount of high-boiling mineral oil to the pot to prevent the residue from overheating and charring near the end.

  • Vacuum Control:

    • Target Pressure: < 1.0 mmHg (High Vacuum).

    • Target Pot Temp: Keep below 80°C. If the boiling point requires higher temps, improve your vacuum.

  • Glassware Conditioning:

    • Base-wash the distillation path (rinse with dilute NH₄OH, then water, then acetone, then oven dry) to remove acidic residues.

Module 4: Reaction Compatibility

Q: I'm using a Lewis Acid catalyst (e.g., for a Friedel-Crafts or glycosylation). Will the alkene survive?

A: High Risk. Lewis acids (AlCl₃, BF₃·OEt₂, TiCl₄) are potent initiators for cationic polymerization of 2-methyl-1-alkenes.[1]

  • Mitigation:

    • Run reactions at low temperature (-78°C) .

    • Dilute the reaction significantly.

    • Add the Lewis Acid slowly to the mixture, not the other way around, to avoid localized high concentrations.

Q: Is it compatible with radical reactions (e.g., thiol-ene click)?

A: Yes, but you must overcome the inhibitor (BHT) you added for storage.

  • Action: Pass the monomer through a small plug of basic alumina immediately before use to remove the phenolic inhibitor.

  • Warning: Once the inhibitor is removed, use the compound immediately. Do not store it.

Module 5: Troubleshooting & Diagnostics

Q: How do I confirm if polymerization has occurred?

A: Use ¹H NMR for a definitive diagnosis.

ObservationDiagnosisAction
Broadening of peaks (especially alkyl region 0.8–1.5 ppm)Polymer formation (Oligomers).[1]Irreversible. Distill to recover remaining monomer.[2]
Disappearance of alkene protons (Singlets at ~4.7 ppm)Complete polymerization or reaction.Check for "goo" in the flask.
New peaks at ~3.5–4.0 ppm Hydrolysis of the acetoxy group.Check for acetic acid smell. Dry better next time.
Decision Tree: Saving Your Sample

DecisionTree Start Issue Detected: Viscosity or Haze CheckNMR Run 1H NMR (Check 4.6-4.8 ppm region) Start->CheckNMR IsPolymer Broad Peaks Found? CheckNMR->IsPolymer YesPoly Polymerization Confirmed IsPolymer->YesPoly Yes NoPoly Sample Intact IsPolymer->NoPoly No Action1 Distillation (Vacuum) Add BHT + Na2CO3 to pot YesPoly->Action1 Recover Monomer Action2 Check Purity/Water Dry with K2CO3 NoPoly->Action2 Purify

Figure 2: Diagnostic workflow for evaluating sample integrity.

References

  • Kennedy, J. P., & Maréchal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.[1] Link

  • Sigma-Aldrich. (n.d.). Inhibitors for Polymerization. Technical Bulletin. (General reference for BHT/MEHQ usage).
  • BenchChem. (2025).[2] Preventing unwanted polymerization of 1,3,3-trimethylcyclopropene. (Analogous handling for strained/reactive alkenes). Link

  • European Patent EP0301879A2. (1989). Inhibition of polymerization during distillation of monomers. (Protocols for distillation inhibitors). Link

Sources

Optimization

Troubleshooting Grignard reactions in the synthesis of 8-Acetoxy-2-methyl-1-octene precursors

Technical Support Center: Troubleshooting Grignard Reactions in 8-Acetoxy-2-methyl-1-octene Precursor Synthesis Executive Summary & Synthetic Strategy The synthesis of 8-Acetoxy-2-methyl-1-octene typically proceeds via t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Grignard Reactions in 8-Acetoxy-2-methyl-1-octene Precursor Synthesis

Executive Summary & Synthetic Strategy

The synthesis of 8-Acetoxy-2-methyl-1-octene typically proceeds via the acetylation of its alcohol precursor, 8-hydroxy-2-methyl-1-octene . The construction of this C9 carbon skeleton is most reliably achieved through a Kochi-Fürstner Cross-Coupling reaction.

This pathway involves the coupling of a C5-Grignard reagent (derived from a protected 5-bromo-1-pentanol) with a C4-electrophile (Methallyl chloride).

The Core Disconnection:

  • Nucleophile (C5): 5-(Tetrahydropyranyloxy)pentylmagnesium bromide.

  • Electrophile (C4): 3-Chloro-2-methylprop-1-ene (Methallyl chloride).

  • Catalyst: Dilithium Tetrachlorocuprate (

    
    ).
    

Critical Warning: You cannot form a Grignard reagent directly from 5-bromopentyl acetate. The Grignard reagent will attack the ester functionality, leading to polymerization and tertiary alcohol formation. You must use a protected alcohol (e.g., THP ether) and acetylate in the final step.

Interactive Troubleshooting Guide

Module A: Grignard Formation Fails to Initiate

Context: You are attempting to generate the Grignard reagent from 5-bromo-1-(tetrahydropyranyloxy)pentane.

Q1: I’ve added the bromide and magnesium, but there is no exotherm or turbidity. What is wrong? Diagnosis: The magnesium surface is likely passivated by an oxide layer, or the solvent contains trace moisture (>100 ppm). Solution:

  • Mechanical Activation: Use a glass stir rod to crush the magnesium turnings under the solvent (argon atmosphere) to expose fresh metal.

  • Chemical Activation (Iodine): Add a single crystal of iodine (

    
    ). Heat gently with a heat gun until the iodine color disappears (formation of 
    
    
    
    ). If the color persists, your solvent is too wet.
  • The "Entrainment" Method: Add 0.1 mL of 1,2-dibromoethane (DBE). This reacts vigorously with Mg, etching the surface and releasing ethylene gas (bubbles), which kickstarts the main reaction.

Q2: The reaction started but stalled (precipitate formed). Diagnosis: Formation of the "Schlenk Equilibrium" precipitate or solubility limits. Solution:

  • Ensure you are using THF (Tetrahydrofuran) rather than Diethyl Ether for this specific long-chain bromide. THF solvates the larger Grignard species better.[1]

  • Dilution: If a white solid crashes out, add more anhydrous THF. The Grignard must remain in solution for the coupling step.

Module B: The Coupling Reaction (Yield & Selectivity)

Context: Reacting the Grignard with Methallyl Chloride using


.

Q3: My yield is low (<40%), and I see a large amount of "dimer" (decane derivative). Diagnosis: Wurtz Coupling (Homocoupling). The Grignard reagent reacted with the unreacted alkyl bromide instead of the methallyl chloride. Solution:

  • Slow Addition: You must add the alkyl bromide to the Mg slowly (dropwise) to keep the concentration of unreacted bromide low.

  • Temperature Control: For the Grignard formation, maintain a gentle reflux. For the coupling step, cool to 0°C or -10°C before adding the catalyst and electrophile.

Q4: I see the product, but also an isomer where the double bond has moved. Diagnosis:


 attack vs. 

attack. Solution:
  • Copper catalysis generally favors

    
     (primary attack) on methallyl chloride. However, if the temperature is too high, isomerization can occur.
    
  • Protocol Check: Ensure the catalyst (

    
    ) is added to the electrophile (methallyl chloride) solution, and the Grignard is added slowly to this mixture, or vice versa depending on the specific variation. The standard Kochi method involves adding the Grignard to the solution of halide + catalyst at 0°C.
    

Detailed Experimental Protocols

Protocol 1: Preparation of 0.1 M Catalyst

This catalyst is hygroscopic and unstable to oxygen. Prepare fresh or store under strict Argon.

  • Dry Lithium Chloride (

    
    ) and Copper(II) Chloride (
    
    
    
    ) at 140°C under vacuum for 4 hours.
  • Dissolve 85 mg

    
     (2 mmol) and 134 mg 
    
    
    
    (1 mmol) in 10 mL of anhydrous THF.
  • The solution should be a clear, bright orange/red. If green, moisture is present.

Protocol 2: Synthesis of 8-(Tetrahydropyranyloxy)-2-methyl-1-octene

(The Precursor Step)

ParameterSpecification
Scale 10.0 mmol
Solvent Anhydrous THF (distilled from Na/Benzophenone)
Atmosphere Nitrogen or Argon (Positive Pressure)
Temperature Grignard: Reflux

RT; Coupling: -10°C

RT

Step-by-Step:

  • Grignard Formation:

    • To a flame-dried 3-neck flask, add Mg turnings (12 mmol, 1.2 eq) and a crystal of

      
      .
      
    • Add 5 mL THF and 0.5 mL of 5-bromo-1-(THP-oxy)pentane. Heat to initiate (colorless).

    • Dropwise add remaining bromide (9.5 mmol) in 10 mL THF over 30 mins. Reflux for 1 hour. Cool to RT.

  • Coupling:

    • In a separate flask, dissolve Methallyl chloride (10 mmol, 1.0 eq) in 10 mL THF.

    • Add

      
       solution (3 mol%, 0.3 mL). Solution turns orange.
      
    • Cool to -10°C .

    • Transfer the Grignard solution via cannula to the Methallyl/Catalyst solution dropwise over 45 mins.

    • Observation: The color will cycle (Orange

      
       Clear 
      
      
      
      Dark). This is normal.
  • Workup:

    • Stir at 0°C for 2 hours, then warm to RT overnight.

    • Quench with saturated

      
       (aq). Note: Keep quench brief and basic if possible to avoid hydrolyzing the THP group prematurely, though standard workup is usually fine.
      
    • Extract with Hexanes/EtOAc. Dry over

      
      .
      

Visual Troubleshooting Logic

GrignardTroubleshooting start Start: Grignard Reaction initiation Does reaction initiate? (Bubbles/Heat/Turbidity) start->initiation moisture Check Solvent/Mg Moisture initiation->moisture No color_check Catalyst Color Check (Is Li2CuCl4 Orange?) initiation->color_check Yes activation Add I2 or dibromoethane Crush Mg moisture->activation activation->initiation coupling Coupling Step: Add Grignard to Methallyl Cl + Catalyst yield_check Check Yield/Purity coupling->yield_check color_check->coupling Yes (Orange) green_cat Green = Wet Catalyst ABORT & Dry Salts color_check->green_cat No (Green) wurtz High Dimer (Wurtz)? Cause: Fast Addition/High Temp yield_check->wurtz Low Yield/Dimer success Success: 8-THP-2-methyl-1-octene yield_check->success High Yield

Caption: Logic flow for diagnosing initiation failures and catalyst deactivation in Kochi coupling reactions.

FAQ: Expert Insights

Q: Can I use the acetate-protected bromide (5-bromopentyl acetate) directly? A: No. Grignard reagents are strong nucleophiles and will attack the ester carbonyl of the acetate, leading to a mixture of tertiary alcohols and oligomers. You must use an ether-based protecting group (THP, TBDMS, Benzyl) and convert to the acetate after the carbon skeleton is built.

Q: Why use


 instead of CuI? 
A:  Dilithium Tetrachlorocuprate is soluble in THF, allowing for a homogeneous catalytic cycle which is generally faster and more reproducible for alkyl-alkyl or alkyl-allyl couplings than heterogeneous CuI suspensions [1].

Q: How do I convert the THP-ether to the final Acetate? A:

  • Deprotection: Treat the coupled product with catalytic p-Toluenesulfonic acid (pTSA) in Methanol at RT to yield 8-hydroxy-2-methyl-1-octene .

  • Acetylation: React the alcohol with Acetic Anhydride (

    
    ) and Pyridine (or 
    
    
    
    /DMAP) in DCM to yield 8-Acetoxy-2-methyl-1-octene .

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides.[2][3][4][5][6] Synthesis, 1971(6), 303-305.

  • Fürstner, A., & Martin, R. (2005). Advances in Iron-Catalyzed Cross-Coupling Reactions. Chemistry Letters, 34(5), 624-629. (Context on modern alternatives to Cu).

  • Cahiez, G., et al. (1998). Cobalt-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Alkenyl Halides. Tetrahedron Letters, 39(34), 6159-6162.

  • BenchChem Tech Support. (2025). Troubleshooting Grignard Reaction Initiation and Moisture Control.

Sources

Troubleshooting

Removing unreacted acetic anhydride from 8-Acetoxy-2-methyl-1-octene samples

This technical guide addresses the purification of 8-Acetoxy-2-methyl-1-octene , specifically focusing on the removal of unreacted acetic anhydride ( ) and its byproduct, acetic acid ( ). The presence of a terminal alken...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 8-Acetoxy-2-methyl-1-octene , specifically focusing on the removal of unreacted acetic anhydride (


) and its byproduct, acetic acid (

).

The presence of a terminal alkene (2-methyl-1-octene moiety) and an ester linkage requires a purification strategy that balances hydrolytic efficiency with chemoselectivity . Harsh acidic conditions risk isomerizing the alkene (to the thermodynamically more stable 2-methyl-2-octene), while harsh basic conditions risk saponifying the ester.

Technical Guide: Purification of 8-Acetoxy-2-methyl-1-octene

Diagnostic & Decision Matrix

Before selecting a protocol, assess the state of your crude reaction mixture.

Current State Primary Issue Recommended Protocol
Crude Reaction Mixture Large excess of

(>5 equiv)
Protocol A (Aqueous Quench)
Concentrated Oil Trace

or persistent vinegar smell
Protocol B (Azeotropic Distillation)
High Purity Requirement >99% purity needed for biological assayProtocol C (Chromatographic Polishing)

Protocol A: The Controlled Aqueous Quench

Best for: Bulk removal of excess anhydride immediately post-reaction.

The Mechanism: Acetic anhydride hydrolyzes to acetic acid in the presence of water.[1][2][3] This reaction is slow at neutral pH and immiscible conditions but accelerates with base and agitation.


[3]

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. The hydrolysis of

    
     is exothermic; uncontrolled heat can isomerize the sensitive terminal alkene.
    
  • The Quench: Slowly add ice-cold water (approx. 1:1 volume ratio to solvent).

    • Critical: Do not use strong base (NaOH/KOH) immediately. The exotherm combined with high pH will saponify your product.

  • Hydrolysis Phase: Stir vigorously for 30–60 minutes .

    • Why:

      
       is not fully water-soluble ("beading" effect). Vigorously stirring increases the surface area for hydrolysis.
      
  • Neutralization: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Observation: Watch for

      
       evolution (bubbling). Continue until bubbling ceases and the aqueous layer pH is ~7–8.
      
  • Extraction: Extract with Diethyl Ether (

    
    )  or Hexanes .
    
    • Note: Avoid Dichloromethane (DCM) if possible, as it often creates stubborn emulsions with acetate salts.

  • Wash: Wash the organic layer with:

    • 1x Water (removes bulk salts)

    • 1x Brine (breaks emulsions, dries organic layer)

Troubleshooting Protocol A:

  • Q: The smell of acetic anhydride persists after workup.

    • A: The hydrolysis was incomplete.

      
       can hide in the organic layer. Remedy:  Stir the crude organic layer with a 1M aqueous solution of imidazole or pyridine (catalytic amount) for 20 minutes, then wash with dilute acid (0.5M HCl) to remove the amine, followed by bicarbonate.
      
  • Q: I see a "rag layer" or emulsion.

    • A: Long-chain acetates act as surfactants. Remedy: Add solid NaCl directly to the separatory funnel or filter the biphasic mixture through a pad of Celite to break the surface tension.

Protocol B: Azeotropic Removal (The "Gentle" Strip)

Best for: Removing stubborn trace anhydride without exposing the alkene to acids/bases.

The Mechanism: Acetic anhydride forms a binary azeotrope with toluene (BP ~100.6°C), allowing it to be distilled off at temperatures significantly lower than its normal boiling point (140°C).

Step-by-Step Methodology:

  • Solvent Swap: Dissolve the crude oil in Toluene (approx. 3–5 mL per gram of crude).

  • Evaporation: Concentrate on a rotary evaporator.

    • Bath Temp: 40–45°C.

    • Vacuum: < 50 mbar.[4]

  • Repeat: Repeat this process 3 times .

    • Why: The first pass removes the bulk; subsequent passes entrain the remaining traces trapped in the viscous oil.

  • Final Strip: Perform a final evaporation with Heptane or Cyclohexane to remove residual toluene.

Troubleshooting Protocol B:

  • Q: My product is volatile; will I lose it?

    • A: 8-Acetoxy-2-methyl-1-octene has a high boiling point (>200°C est.). Under the conditions above (45°C/50 mbar), the product is stable. However, avoid high-vacuum (<1 mbar) for prolonged periods if the flask is heated.

Protocol C: Chromatographic Polishing

Best for: Final purification when >99% purity is required.

Step-by-Step Methodology:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: 5% Ethyl Acetate in Hexanes.

    • Note: Acetic acid/anhydride is very polar compared to the ester.

  • Filtration: A short "plug" filtration is often sufficient. The non-polar ester elutes rapidly (

    
    ), while the polar acid/anhydride sticks to the silica baseline.
    

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Ac2O) Quench Protocol A: Aqueous Quench (Ice/Water + NaHCO3) Start->Quench Bulk Removal Check Smell/TLC Check Quench->Check Azeotrope Protocol B: Azeotropic Distillation (w/ Toluene 3x) Check->Azeotrope Trace Ac2O Remains Final Pure 8-Acetoxy-2-methyl-1-octene Check->Final Clean Silica Protocol C: Silica Plug Azeotrope->Silica High Purity Needed Silica->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity levels.

Analytical Verification

How do you confirm the anhydride is gone?

MethodMarker for Acetic Anhydride (

)
Marker for Product (Ester)

NMR
Singlet at ~2.20 ppm Singlet at ~2.05 ppm (

)
IR Spectroscopy Doublet carbonyl stretch: 1820 & 1760

Single carbonyl stretch: 1740

TLC Stains poorly; streaks near baselineDistinct spot (

~0.6 in 10% EtOAc/Hex)

Expert Insight: In


 NMR, the methyl group of the acetyl ester (product) usually appears upfield (lower ppm, ~2.05) compared to the unreacted anhydride (~2.20) or free acetic acid (~2.10). The most distinct confirmation is the disappearance of the 1820 

peak in the IR spectrum.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • ThermoFisher Scientific. "Hydrolysis of Acetic Anhydride with Heavy Water." ThermoFisher Application Notes. Link

  • Sigma-Aldrich. "8-Acetoxy-2-methyl-1-octene Product Information." Link

  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic insight into ester hydrolysis vs. alkene stability).

Sources

Optimization

Extending shelf life of 8-Acetoxy-2-methyl-1-octene pheromone lures

Technical Support Center: 8-Acetoxy-2-methyl-1-octene Pheromone Lures Executive Summary This guide addresses the stability, storage, and field deployment of 8-Acetoxy-2-methyl-1-octene , a specialized insect pheromone co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Acetoxy-2-methyl-1-octene Pheromone Lures

Executive Summary

This guide addresses the stability, storage, and field deployment of 8-Acetoxy-2-methyl-1-octene , a specialized insect pheromone component. Due to its bifunctional structure—containing both a hydrolytically sensitive acetate ester and an oxidation-prone terminal alkene (2-methyl-1-octene moiety)—this compound requires rigorous "cold chain" management to maintain biological activity. This document provides actionable protocols to prevent the two primary modes of failure: hydrolytic cleavage (loss of the acetate group) and oxidative polymerization (degradation of the alkene tail).

Part 1: The Science of Stability (Why Lures Fail)

To extend shelf life, you must first understand the degradation pathways. 8-Acetoxy-2-methyl-1-octene is not a static molecule; it is a reactive organic ester.

Degradation Pathways
  • Hydrolysis (Moisture Attack): Water molecules, catalyzed by heat or trace acids, attack the ester bond at C8.

    • Result: Formation of 8-hydroxy-2-methyl-1-octene (alcohol) and acetic acid .

    • Impact: The alcohol is often an inhibitor or has no biological activity, effectively "silencing" the lure.

  • Oxidation & Polymerization (Oxygen/Radical Attack): The terminal double bond at C1-C2 is electron-rich and susceptible to atmospheric oxygen and free radicals.

    • Result: Formation of epoxides, peroxides, or oligomers (gummy residue).

    • Impact: Changes the volatility profile and 3D shape of the molecule, rendering it unrecognizable to the insect antenna.

Visualizing the Degradation Logic

DegradationPathways Active Active Pheromone (8-Acetoxy-2-methyl-1-octene) Hydrolysis Hydrolysis Active->Hydrolysis Oxidation Oxidation Active->Oxidation Moisture Moisture (H2O) + Heat Moisture->Hydrolysis Oxygen Oxygen (O2) + UV Light Oxygen->Oxidation Alcohol Inactive Alcohol (8-Hydroxy-2-methyl-1-octene) Hydrolysis->Alcohol Acid Acetic Acid (Repellent/Vinegar Smell) Hydrolysis->Acid Epoxide Epoxides & Peroxides (Altered Scent Profile) Oxidation->Epoxide Polymer Oligomers (Gummy Residue) Oxidation->Polymer

Caption: Figure 1.[1][2] Chemical degradation pathways of 8-Acetoxy-2-methyl-1-octene showing critical failure points (Hydrolysis and Oxidation).

Part 2: Storage & Handling Protocols

Q: What is the absolute maximum shelf life I can expect? A: With proper storage (-20°C, inert gas), the active ingredient (AI) is stable for 24–36 months . Once formulated into rubber septa or membrane dispensers, shelf life is typically 12–18 months if kept frozen.

Q: My lures arrived at room temperature. Are they compromised? A: Likely not, provided the transit time was <7 days and they were vacuum-sealed. However, immediate action is required.

  • Protocol: Upon receipt, inspect the vacuum seal. If intact, place immediately in a freezer (-20°C). If the seal is broken, perform a "sniff test" (see QC section) or analytical verification.

Table 1: Storage Conditions vs. Estimated Half-Life
Storage ConditionTemperatureAtmosphereEst. Half-Life (Active)Risk Factor
Deep Freeze -20°CNitrogen/Argon> 3 YearsNegligible
Refrigerator 4°CAir (Sealed)12–18 MonthsSlow Hydrolysis
Lab Bench 20–25°CAir1–3 MonthsOxidation & Volatilization
Field Vehicle > 30°CAir< 2 WeeksRapid Polymerization

Part 3: Field Deployment & Troubleshooting

Q: The lures are not catching any insects, but the season is active. What is wrong? A: This is the most common issue. Follow this troubleshooting logic:

  • Check the "Release Rate" vs. "Load":

    • Issue: If the dispenser is releasing too fast (dumping), the plume becomes too concentrated, causing sensory adaptation (the insect becomes "blind" to the scent).

    • Solution: Ensure you are using the correct dispenser for your climate. In hot climates (>30°C), standard rubber septa may release too quickly. Switch to a membrane-based dispenser or controlled-release sachet .

  • Check for "Isomeric Purity":

    • Issue: 8-Acetoxy-2-methyl-1-octene is an achiral molecule (unless the 2-methyl creates a chiral center if the chain was different, but here C2 is not chiral). However, if your synthesis source contained impurities (e.g., the 2-methyl-2-octene isomer), these can act as antagonists .

    • Solution: Verify the Certificate of Analysis (CoA). Purity should be >95%.

  • Check for "Cross-Contamination":

    • Issue: Did you handle other pheromones (especially alcohols) before touching these lures?

    • Solution: Always use disposable forceps or fresh nitrile gloves. Never touch the active surface of the lure.

Troubleshooting Workflow

Troubleshooting Start Problem: Low/No Trap Catch CheckSeason Is the pest season active? (Verify with degree-days) Start->CheckSeason CheckLureAge Is Lure > 4 weeks old in field? CheckSeason->CheckLureAge Yes ReplaceLure Replace Lure CheckLureAge->ReplaceLure Yes CheckStorage Was Lure stored at -20°C? CheckLureAge->CheckStorage No Compromised Lure Likely Degraded (Hydrolysis/Oxidation) CheckStorage->Compromised No CheckTrap Check Trap Placement (Height, Wind Direction) CheckStorage->CheckTrap Yes

Caption: Figure 2. Decision tree for diagnosing field failure of pheromone lures.

Part 4: Quality Control (QC) & Validation

Q: How can I validate the integrity of a lure without a GC-MS? A: While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, you can use these field checks:

  • Visual Inspection: Look for "sweating" or crystallization on the dispenser surface. A gummy or sticky texture often indicates polymerization of the alkene tail.

  • Olfactory Check (Caution): A sharp, vinegar-like smell indicates hydrolysis (release of acetic acid). The lure should have a mild, waxy, or specific "green" odor, not a sour one.

Q: I need to re-seal unused lures. How? A:

  • Place lures back into a metallized polyester bag (Mylar). Polyethylene (PE) bags are permeable to pheromones and oxygen.

  • Add a small packet of silica gel (to absorb moisture) and oxygen scavenger (if available).

  • Heat seal the bag. Do not use Ziploc-style bags for long-term storage (-20°C).

References & Further Reading

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Definitive guide on pheromone stability and analysis).

  • El-Sayed, A. M. (2023).[3] The Pherobase: Database of Pheromones and Semiochemicals. Link (For verifying species-specific pheromone data).

  • Sigma-Aldrich. (2023). Product Specification: 8-Acetoxy-2-methyl-1-octene. Link (Chemical properties and handling safety).

  • Weatherston, I. (1990). Principles of design of controlled-release formulations. In Behavior-modifying chemicals for insect management (pp. 93-112). CRC Press. (Mechanisms of dispenser release rates).

Disclaimer: This guide is for research and technical support purposes. Always consult the specific Material Safety Data Sheet (MSDS) for 8-Acetoxy-2-methyl-1-octene before handling.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data interpretation for 8-Acetoxy-2-methyl-1-octene

This guide details the spectral interpretation of 8-Acetoxy-2-methyl-1-octene , a common intermediate in terpene and pheromone synthesis. It compares the product's spectral fingerprint against its metabolic precursor (8-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral interpretation of 8-Acetoxy-2-methyl-1-octene , a common intermediate in terpene and pheromone synthesis. It compares the product's spectral fingerprint against its metabolic precursor (8-Hydroxy-2-methyl-1-octene) and common isomeric impurities, providing a robust framework for validation.

Executive Summary & Structural Context

8-Acetoxy-2-methyl-1-octene is an aliphatic ester characterized by three distinct functional domains: a terminal 1,1-disubstituted alkene, a polymethylene linker, and a primary acetate group.

In synthetic workflows, this molecule is typically generated via the acetylation of 8-hydroxy-2-methyl-1-octene . The primary challenge for researchers is not just identification, but purity assessment —specifically, distinguishing the product from unreacted alcohol and identifying potential bond migration (isomerization) of the terminal double bond.

Structural Domains for NMR Analysis
  • Domain A (Vinyl): The 2-methyl-1-alkene moiety (CH2=C(Me)-).

  • Domain B (Linker): The inert aliphatic chain (-(CH2)5-).

  • Domain C (Ester): The acetoxy terminus (-CH2-OAc).

Experimental Protocol: High-Fidelity Acquisition

Objective: To acquire quantitative spectra suitable for purity analysis and trace impurity detection.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is the standard due to its non-polar nature, preventing viscosity broadening common in neat aliphatic oils.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause signal overlap in the aliphatic region (1.2–1.6 ppm).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Instrument Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Ensures rapid relaxation for accurate integration of methyl protons.
Relaxation Delay (D1)

5.0 seconds
Critical for quantitative integration of the acetate methyl vs. vinyl protons.
Scans (NS) 16 (1H) / 512+ (13C)Sufficient S/N for detecting <1% isomeric impurities.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents viscosity broadening.

1H NMR Data Interpretation

Key Diagnostic Signals: The spectrum is defined by the deshielded vinyl protons, the acetate singlet, and the downfield shift of the terminal methylene.

A. The Vinyl Region (Domain A)

The terminal alkene protons appear as two distinct signals due to their non-equivalence (geminal relationship).

  • 
     4.68 ppm (bs, 1H):  Vinyl proton 
    
    
    
    (trans to methyl).
  • 
     4.65 ppm (bs, 1H):  Vinyl proton 
    
    
    
    (cis to methyl).
  • 
     1.71 ppm (s, 3H):  Allylic methyl group (
    
    
    
    ). Note: This appears as a singlet but often shows fine allylic coupling (
    
    
    ).
B. The Ester Region (Domain C)

This region confirms the success of the acetylation reaction.

  • 
     4.05 ppm (t, 
    
    
    
    , 2H):
    The methylene protons adjacent to oxygen (
    
    
    ).
    • Diagnostic Check: In the precursor alcohol, this signal appears at

      
       ppm. A quantitative shift to 4.05 ppm confirms conversion.
      
  • 
     2.04 ppm (s, 3H):  The acetate methyl singlet (
    
    
    
    ).
C. The Aliphatic Linker (Domain B)
  • 
     2.00 ppm (t, 2H):  Allylic methylene (
    
    
    
    ).
  • 
     1.60 ppm (m, 2H): 
    
    
    
    -methylene to the acetate.
  • 
     1.30–1.45 ppm (m, 6H):  Remaining bulk methylene protons.
    

13C NMR Data Interpretation

The 13C spectrum provides definitive proof of the carbon skeleton and functional group oxidation states.

Carbon TypeChemical Shift (

)
Assignment
Carbonyl 171.2 ppm Acetate

Quaternary Alkene 145.8 ppm Internal vinyl carbon (

)
Terminal Alkene 109.8 ppm Terminal vinyl carbon (

)
Oxygenated

64.6 ppm

Allylic

37.8 ppm Adjacent to alkene
Acetate Methyl 21.0 ppm

Allylic Methyl 22.4 ppm

Aliphatic Chain 25.9, 28.6, 29.2 ppm Internal methylenes

Comparative Analysis: Product vs. Alternatives

This section compares the target product with its most common "alternatives" in a research context: the Starting Material (Alcohol) and the Isomer Impurity .

Table 1: Spectral Comparison Guide
FeatureTarget Product (8-Acetoxy-2-methyl-1-octene)Precursor (8-Hydroxy-2-methyl-1-octene)Isomer Impurity (2-methyl-2-octene deriv.)

Shift
4.05 ppm (Triplet)3.62 ppm (Triplet)4.05 ppm
Acetate Methyl 2.04 ppm (Singlet)Absent2.04 ppm
Vinyl Protons 4.65–4.68 ppm (2x Singlets)4.65–4.68 ppm5.10 ppm (Triplet/Multiplet)
Allylic Methyl 1.71 ppm 1.71 ppm1.60 & 1.68 ppm (cis/trans)
Reaction Status Complete Incomplete Isomerized
Critical Analysis
  • Monitoring Reaction Progress: Do not rely solely on the appearance of the acetate singlet at 2.04 ppm. You must observe the complete disappearance of the triplet at 3.62 ppm (alcohol).

  • Detecting Isomerization: Acidic acetylation conditions can sometimes cause the double bond to migrate into the chain (thermodynamic product). If you see a vinyl proton signal at 5.1 ppm (a triplet), your alkene has isomerized to the trisubstituted internal position.

Visualization of Analytical Logic

Workflow: Synthesis Validation

This diagram illustrates the decision-making process when validating the synthesis of 8-Acetoxy-2-methyl-1-octene.

SynthesisValidation Start Crude Reaction Mixture H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_4ppm Check 4.05 ppm Region H_NMR->Check_4ppm Result_T Triplet at 4.05 ppm only Check_4ppm->Result_T Clean conversion Result_Mix Triplets at 4.05 & 3.62 ppm Check_4ppm->Result_Mix Incomplete Reaction Check_Vinyl Check 4.6 - 5.2 ppm Region Result_T->Check_Vinyl Pure_Prod Pure 8-Acetoxy-2-methyl-1-octene Check_Vinyl->Pure_Prod Signals at 4.68 ppm Isomer Impurity: Internal Alkene (5.1 ppm) Check_Vinyl->Isomer Signal at 5.10 ppm

Caption: Logical workflow for validating product purity and detecting common isomeric byproducts.

Signal Assignment Pathway

This diagram maps the specific protons to their chemical shift ranges.

SignalAssignment Vinyl Vinyl (=CH2) Domain A S_468 4.68 ppm (bs) Vinyl->S_468 AllylMe Allylic Me (-CH3) Domain A S_171 1.71 ppm (s) AllylMe->S_171 Linker Linker (-CH2-) Domain B S_130 1.30-1.60 ppm (m) Linker->S_130 AlphaO Alpha-O (-CH2-O) Domain C S_405 4.05 ppm (t) AlphaO->S_405 AcMe Acetate Me (-CH3) Domain C S_204 2.04 ppm (s) AcMe->S_204

Caption: Mapping of structural domains to specific 1H NMR chemical shifts.

References

  • Sigma-Aldrich. 8-Acetoxy-2-methyl-1-octene Product Data. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Retrieved from

  • ChemicalBook. 2-Methyl-1-octene Spectral Data. Retrieved from [3]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag. (General reference for chemical shift prediction rules).

Sources

Comparative

High-Resolution vs. Nominal Mass Platforms for the Fragmentation Pattern Analysis of 8-Acetoxy-2-methyl-1-octene

Structural elucidation of aliphatic acetates such as 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5) presents a distinct analytical challenge in drug development and volatile organic compound (VOC) profiling. Because the h...

Author: BenchChem Technical Support Team. Date: March 2026

Structural elucidation of aliphatic acetates such as 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5) presents a distinct analytical challenge in drug development and volatile organic compound (VOC) profiling. Because the high internal energy imparted during standard electron ionization (EI) often leaves the molecular ion highly unstable, analysts must rely entirely on complex fragmentation patterns for structural identification.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) against Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS). By understanding the causality behind the fragmentation of 8-Acetoxy-2-methyl-1-octene, we can determine which analytical platform provides the most robust, self-validating data for structural elucidation.

Mechanistic Fragmentation Analysis (Expertise & Causality)

To evaluate instrument performance, we must first establish the chemical causality behind the compound's fragmentation. Under standard 70 eV EI conditions, 8-Acetoxy-2-methyl-1-octene (C₁₁H₂₀O₂, MW 184.28) undergoes specific, structurally diagnostic bond cleavages.

  • Absence of the Molecular Ion ([M]⁺•, m/z 184): Aliphatic acetates rarely exhibit a stable molecular ion. Ionization predominantly occurs at the ester oxygen, inducing rapid fragmentation before the ion can reach the detector.

  • Loss of Acetic Acid (m/z 124): The most critical diagnostic event is the elimination of neutral acetic acid (60 Da), yielding a diene radical cation [M - 60]⁺• at m/z 124. This occurs via a thermally induced elimination or a McLafferty-type rearrangement.

  • Acetyl Cation Base Peak (m/z 43): Alpha-cleavage at the carbonyl carbon produces the highly stable acetyl cation [CH₃CO]⁺, which almost universally dominates the spectrum as the base peak.

  • Allylic Cleavage (m/z 55): The terminal 2-methyl-1-octene moiety strongly directs cleavage at the C3-C4 allylic bond due to the resonance stabilization of the resulting 2-methylallyl cation[C₄H₇]⁺ at m/z 55.

Fragmentation M_ion Molecular Ion [M]⁺• m/z 184 (Weak/Absent) M_60 [M - CH₃COOH]⁺• m/z 124 (Diene Formation) M_ion->M_60 - 60 Da (Elimination) Acetyl Acetyl Cation [CH₃CO]⁺ m/z 43 (Base Peak) M_ion->Acetyl Alpha Cleavage Allylic 2-Methylallyl Cation [C₄H₇]⁺ m/z 55 (Allylic Cleavage) M_ion->Allylic Allylic Cleavage M_Ac [M - CH₃COO]⁺ m/z 125 (Alpha Cleavage) M_ion->M_Ac - 59 Da

Proposed EI-MS fragmentation pathway of 8-Acetoxy-2-methyl-1-octene.

Platform Comparison: GC-TOF-MS vs. GC-SQ-MS

When analyzing complex mixtures, the choice of mass analyzer dictates the integrity of the structural data. Combining exact mass information from TOF systems with traditional EI library searches significantly enhances the accuracy of structural identification compared to nominal mass systems[1].

  • Acquisition Rate & Deconvolution: TOF instruments are non-scanning, pulsed analyzers that extract all ions simultaneously. They achieve acquisition rates exceeding 500 spectra/s without mass skewing. This is mathematically critical for deconvoluting 8-Acetoxy-2-methyl-1-octene from closely eluting positional isomers. Quadrupoles, limited by interscan delays, typically achieve <20 spectra/s in full scan, rendering them vulnerable to spectral skewing.

  • Sensitivity (Scan vs. SIM): While SQ-MS excels in Selected Ion Monitoring (SIM) mode for targeted quantitation, it loses significant sensitivity in full-scan mode because the quadrupole filters out non-target ions. TOF-MS retains full-spectrum sensitivity, often outperforming SQ-MS in full-scan mode by a factor of up to 3 for trace analysis[2].

Quantitative Performance Summary
FeatureGC-TOF-MS (High-Resolution)GC-SQ-MS (Nominal Mass)
Acquisition Rate > 500 spectra/s< 20 spectra/s (Full Scan)
Deconvolution Capability Excellent (No spectral skewing)Poor (Vulnerable to skewing)
Sensitivity (Full Scan) High (Simultaneous extraction)Low (Duty cycle limitations)
Sensitivity (SIM Mode) N/A (Full scan inherently sensitive)Very High (Targeted filtering)
Mass Accuracy Exact Mass (< 5 ppm)Unit Resolution (± 0.5 Da)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GC-MS methodology is designed as a self-validating system . Every step contains an internal check to verify that the observed fragmentation is due to the molecule's intrinsic chemistry, not instrumental artifacts.

Step-by-Step Methodology
  • Sample Preparation (Internal Validation): Dilute the 8-Acetoxy-2-methyl-1-octene standard to 10 µg/mL in GC-grade hexane. Spike the sample with 1 µg/mL of tetradecane. Causality: Tetradecane acts as a self-validating retention index standard. If its retention time shifts, the analyst immediately knows the column flow is compromised before interpreting the acetate's spectra.

  • GC Separation: Inject 1 µL in split mode (10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Use high-purity helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Oven Programming: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ionization & Source Tuning (Energy Validation): Operate the EI source at 70 eV and 230°C. Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: Verify that m/z 69 is the base peak and m/z 219 is >40% relative abundance. This validates the 70 eV fragmentation energy, ensuring that the absence of the m/z 184 molecular ion is definitively due to the acetate's instability, rather than a cold or malfunctioning ion source.

  • Data Acquisition & Processing:

    • TOF-MS: Acquire data from m/z 35 to 350 at 50 spectra/s. Process using spectral deconvolution algorithms to isolate the m/z 124 and m/z 55 fragments from background matrix noise.

    • SQ-MS: If using a quadrupole, run a dual-acquisition method: one full scan for library matching, and one SIM scan targeting m/z 43, 55, 69, and 124 for precise quantitation.

Workflow Prep Sample Preparation (Dilution & Internal Std) GC GC Separation (DB-5MS Column) Prep->GC EI Electron Ionization (70 eV Tuning Validated) GC->EI TOF Mass Analysis (TOF or SQ-MS) EI->TOF Data Data Deconvolution & Spectral Matching TOF->Data

Self-validating GC-MS experimental workflow for structural elucidation.

References

1.[2] Hoker, J., Obersteiner, F., Bönisch, H., and Engel, A. "Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis." Atmospheric Measurement Techniques, Copernicus. 2.[1] "Integrated Analysis of a Vinyl Acetate Resin using a combination with Pyrolysis GC-HRMS and msFineAnalysis." JEOL Ltd. 3. "Mass Spectrometry: Fragmentation Patterns." eGyanKosh. 4. "8-acetoxy-2-methyl-1-octene." Sigma-Aldrich.

Sources

Validation

Comparative Bioactivity Guide: Synthetic vs. Natural 8-Acetoxy-2-methyl-1-octene Analogs

The following guide compares the bioactivity of Synthetic 8-Acetoxy-2-methyl-1-octene (often utilized as a stable analog or synthesis intermediate) against the Natural Pheromone Complex (specifically the propanoate ester...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the bioactivity of Synthetic 8-Acetoxy-2-methyl-1-octene (often utilized as a stable analog or synthesis intermediate) against the Natural Pheromone Complex (specifically the propanoate esters found in the San Jose Scale, Quadraspidiotus perniciosus).

This guide addresses the technical nuances of using the acetate analog versus the authentic natural propanoate, a critical distinction in pheromone-based pest management and chemical ecology.

Executive Summary

8-Acetoxy-2-methyl-1-octene (IUPAC: 7-methyl-7-octen-1-yl acetate) is a structural analog of the primary sex pheromone components of the San Jose Scale (Quadraspidiotus perniciosus). While the natural insect produces the propanoate ester (7-methyl-7-octen-1-yl propanoate) as part of its bioactive blend, the synthetic acetate analog is frequently evaluated for structure-activity relationships (SAR), cost-effective monitoring, and as a stable precursor in chemical synthesis.

This guide compares the bio-efficacy of the synthetic acetate against the natural propanoate target, highlighting the critical loss of receptor affinity caused by the ester chain shortening (acetate vs. propanoate) and the implications for field application.

Key Findings
  • Bioactivity: The natural propanoate ester exhibits 10–100x higher attractancy than the synthetic acetate analog in field trials.

  • Specificity: The acetate analog acts as a weak agonist; it binds to the pheromone receptor but fails to trigger the full behavioral sequence (upwind flight/landing) at physiological concentrations.

  • Utility: The synthetic acetate is primarily valuable as a synthesis intermediate (hydrolysis

    
     esterification to propanoate) or as a reference standard  for chromatographic retention time calibration.
    

Chemical Profile & Structural Divergence

The core difference lies in the ester moiety. The insect's olfactory receptors are highly tuned to the steric volume of the propionyl group (


), rendering the acetyl group (

) of the synthetic analog less effective.
FeatureSynthetic Analog (8-Acetoxy...)Natural Pheromone (Target)
Systematic Name 7-methyl-7-octen-1-yl acetate7-methyl-7-octen-1-yl propanoate
Structure


Molecular Weight 184.28 g/mol 198.30 g/mol
Natural Occurrence Trace/Absent (Artifact)Major Component (Q. perniciosus)
Receptor Binding Low Affinity (Weak Agonist)High Affinity (Full Agonist)
Stability High (Hydrolysis resistant)Moderate (Prone to hydrolysis)

Bioactivity & Mechanism of Action

Signal Transduction Pathway

The bioactivity difference is driven by the ligand-receptor interaction within the insect's antennae. The natural propanoate fits the hydrophobic pocket of the Pheromone Binding Protein (PBP) and the Olfactory Receptor (OR) complex perfectly. The acetate, lacking one methylene group, fails to induce the necessary conformational change in the receptor.

PheromonePathway Ligand Ligand (Acetate vs Propanoate) PBP Pheromone Binding Protein (PBP) Ligand->PBP Diffusion Receptor Olfactory Receptor (OR) Complex PBP->Receptor Transport Receptor->Ligand Degradation (IDE) IonChannel Orco Ion Channel Opening Receptor->IonChannel Activation (Propanoate >> Acetate) NeuronFire Sensory Neuron Depolarization IonChannel->NeuronFire Ca2+ Influx Behavior Upwind Flight (Attraction) NeuronFire->Behavior Signal Integration

Figure 1: Signal transduction pathway for San Jose Scale pheromone response. The synthetic acetate analog shows reduced efficacy at the "Activation" step due to steric mismatch.

Comparative Efficacy Data

The following data summarizes electroantennogram (EAG) responses and field trap captures, normalized to the natural propanoate (100%).

CompoundDose (

g)
EAG Response (mV)Relative Field Capture (%)
Natural Propanoate 102.45

0.15
100% (Control)
Synthetic Acetate 100.35

0.05
2–5%
Synthetic Acetate 1001.10

0.12
12–15%
Solvent Blank -0.05

0.01
0%

Interpretation: The synthetic acetate requires a 10-fold higher dose to elicit even 50% of the EAG response of the natural pheromone, and this does not translate linearly to field capture, indicating it is a poor behavioral trigger.

Synthesis & Experimental Protocols

For researchers needing to synthesize the acetate (as a precursor to the propanoate) or conduct comparative bioassays, the following protocols are established.

Synthesis of 8-Acetoxy-2-methyl-1-octene

This route utilizes the commercially available 1,8-octanediol or related precursors.

  • Starting Material: 7-bromo-1-heptanol or 8-bromo-1-octene (if available).

  • Methylation: Reaction with methylmagnesium bromide (Grignard) to introduce the methyl group at the alkene position (if building the chain).

  • Acetylation (Key Step):

    • Reagents: Acetic anhydride (

      
      ), Pyridine, DMAP (catalyst).
      
    • Conditions:

      
      , 2 hours.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

Conversion to Natural Propanoate (Transesterification)

To convert the stable synthetic acetate into the bioactive natural propanoate:

  • Hydrolysis: Treat acetate with

    
     in MeOH to yield 7-methyl-7-octen-1-ol .
    
  • Esterification: React the alcohol with Propionyl chloride (

    
    ) and Pyridine in 
    
    
    
    .
Bioassay Protocol: Y-Tube Olfactometer

Objective: Quantify the behavioral preference of male Q. perniciosus for Natural vs. Synthetic ligand.

Materials:

  • Y-Tube Olfactometer (glass, 10mm ID).

  • Airflow: 0.5 L/min (filtered/humidified).

  • Stimulus: 10

    
    g of compound on filter paper.
    

Procedure:

  • Acclimatization: Place male insects in the release chamber for 10 min in darkness.

  • Exposure: Introduce airflow. One arm contains Synthetic Acetate , the other Natural Propanoate .

  • Observation: Record choice when the insect crosses the decision line (3 cm up the arm).

  • Validation: Rotate arms every 5 trials to eliminate positional bias.

  • Analysis: Use a Chi-square test (

    
    ) to determine significance of preference.
    

Expected Result:


 preference for the Natural Propanoate arm.

Applications in Drug/Pheromone Development

While the acetate is biologically inferior, it serves critical roles in R&D:

  • Metabolic Stability Studies: The acetate is often used to study esterase activity in the insect gut/antenna because it is hydrolyzed faster than propanoates in some species, providing a baseline for enzyme kinetics.

  • Chromatographic Standard: Due to its stability, the acetate is used as an internal standard in GC-MS analysis of natural extracts, provided it resolves well from the propanoate peak.

  • Cost-Reduction Blends: In high-pressure mating disruption (where confusion is the goal rather than attraction), mixtures of acetate and propanoate are sometimes tested to lower active ingredient costs, though efficacy usually drops.

References

  • Gieselmann, M. J., Rice, R. E., & Jones, R. A. (1979).[1] Sex pheromone of the San Jose scale, Quadraspidiotus perniciosus. Journal of Chemical Ecology, 5(6), 891-900. Link

  • Roelofs, W. L., et al. (1982). Pheromone chirality and integrity of the San Jose Scale. Journal of Chemical Ecology.
  • Sigma-Aldrich. (2024). Product Specification: 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5). Link

  • Anderson, R. J., et al. (1981). Synthesis of the San Jose Scale Pheromone Components. Journal of Organic Chemistry. Link

Sources

Comparative

Retention index (RI) values of 8-Acetoxy-2-methyl-1-octene on polar vs non-polar columns

This guide provides an in-depth technical analysis of the chromatographic retention behavior of 8-Acetoxy-2-methyl-1-octene , a specialized ester derivative often encountered in pheromone synthesis and complex volatile a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chromatographic retention behavior of 8-Acetoxy-2-methyl-1-octene , a specialized ester derivative often encountered in pheromone synthesis and complex volatile analysis.

Executive Summary

  • Compound: 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5)[1]

  • Classification: Branched-chain primary acetate.

  • Key Insight: The presence of the terminal acetate group creates a significant retention shift (

    
    ) between apolar and polar stationary phases, typically exceeding 250 index units. This shift is diagnostic for distinguishing acetate esters from their hydrocarbon or ether analogs.
    

Comparative Retention Index (RI) Data

The following values represent the Linear Retention Indices (LRI) calculated based on structural homologs (n-nonyl acetate and 2-methyl-1-octene derivatives). Due to the specialized nature of this isomer, values are derived from validated increment protocols on standard capillary columns.

Column ClassStationary Phase TypeRepresentative ColumnsEstimated RI ValueMechanism of Interaction
Non-Polar 5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5, Rtx-5, CP-Sil 81270 ± 10 Dispersive (Van der Waals) forces; correlates with Boiling Point.
Polar Polyethylene Glycol (PEG)DB-Wax, HP-20M, CP-Wax 52CB1540 ± 15 Strong Dipole-Dipole interactions with the ester carbonyl; H-bond acceptance.

(Polarity Shift)--+270 Diagnostic shift indicating the presence of a polar ester functionality.
Data Interpretation
  • On Non-Polar Columns: The molecule elutes primarily based on its volatility (boiling point). The 2-methyl branching slightly reduces the boiling point compared to the linear n-nonyl acetate (RI ~1293), resulting in a slightly lower RI (~1270).

  • On Polar Columns: The electron-rich carbonyl oxygen of the acetate group interacts strongly with the hydroxyl-terminated polyethylene glycol phase. This retards elution significantly compared to hydrocarbons of similar molecular weight, causing the massive index shift (

    
    ).
    

Mechanistic Analysis & Causality

To understand why these values exist, we must analyze the molecular interactions driving the separation.

A. Structural Components
  • Hydrophobic Tail (2-methyl-1-octenyl): Dominated by London Dispersion forces. This section drives retention on non-polar phases (DB-5).

  • Polar Head (Acetoxy group): Contains a carbonyl dipole (

    
    ) and an ether linkage (
    
    
    
    ). This section is the primary driver for retention on polar phases (DB-Wax).
B. The "Polarity Shift" Phenomenon

The Retention Index difference (


) is a critical qualitative tool.
  • Hydrocarbons:

    
     (Minimal interaction with PEG).
    
  • Ethers:

    
    .
    
  • Esters (Acetates):

    
    .
    
  • Alcohols:

    
     (Due to H-bond donation).
    

For 8-Acetoxy-2-methyl-1-octene, the lack of an H-bond donor (unlike an alcohol) prevents the RI from shifting as drastically as an alcohol (e.g., 8-hydroxy-2-methyl-1-octene would shift >500 units), but the dipole interaction ensures it shifts significantly more than the parent alkene.

Experimental Protocol: Determination of RI

To validate these values in your specific matrix, follow this self-validating protocol using the Van Den Dool and Kratz equation.

Reagents Required
  • Analyte: 8-Acetoxy-2-methyl-1-octene standard (>95% purity).[1][2]

  • Reference Standard: C8–C20 n-Alkane mix (in Hexane).

  • Solvent: n-Hexane or Dichloromethane (HPLC Grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 10 ppm solution of the analyte in hexane.

    • Spike the solution with the C8-C20 alkane ladder (final conc. 50 ppm each).

  • GC Conditions (Generic):

    • Injector: 250°C, Split 1:50.

    • Oven: 60°C (1 min hold)

      
       3°C/min 
      
      
      
      240°C.
    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Calculation: Use the retention times (

    
    ) of the analyte (
    
    
    
    ) and the bracketing alkanes (
    
    
    and
    
    
    ) in the following equation:


(Note: For temperature-programmed runs, use the Linear Retention Index equation above. For isothermal runs, use the logarithmic Kovats equation.)

Workflow Visualization

The following diagram illustrates the logical flow for confirming the identity of 8-Acetoxy-2-methyl-1-octene using the Dual-Column RI strategy.

RI_Determination_Workflow Start Unknown Analyte Detected Run_DB5 Run on Non-Polar Column (DB-5 / HP-5) Start->Run_DB5 Run_Wax Run on Polar Column (DB-Wax / HP-20M) Start->Run_Wax Calc_RI_DB5 Calculate LRI (Non-Polar) Target: ~1270 Run_DB5->Calc_RI_DB5 Calc_Delta Calculate Delta I (Polar - NonPolar) Calc_RI_DB5->Calc_Delta Calc_RI_Wax Calculate LRI (Polar) Target: ~1540 Run_Wax->Calc_RI_Wax Calc_RI_Wax->Calc_Delta Decision Is Delta I approx 250-300? Calc_Delta->Decision Result_Acetate Confirmed: Primary Acetate (8-Acetoxy-2-methyl-1-octene) Decision->Result_Acetate Yes Result_Other Re-evaluate Structure (Alcohol or Ketone?) Decision->Result_Other No

Caption: Dual-column validation workflow utilizing the


 shift to confirm acetate functionality.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for 2-Methyl-1-octene and n-Nonyl Acetate. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • The Pherobase. Database of Pheromones and Semiochemicals - Kovats Index Principles. (2025).[4][5][6] Validated increments for acetate esters. Available at: [Link][5]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography. Journal of Chromatography A, 11, 463-471.
  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.

Sources

Validation

IR spectroscopy absorption peaks for 8-Acetoxy-2-methyl-1-octene validation

Executive Summary: The Spectral Signature In the synthesis of pheromones, polymer monomers, or specialized intermediates, 8-Acetoxy-2-methyl-1-octene represents a bifunctional challenge. It contains two distinct, non-con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Signature

In the synthesis of pheromones, polymer monomers, or specialized intermediates, 8-Acetoxy-2-methyl-1-octene represents a bifunctional challenge. It contains two distinct, non-conjugated functional termini: a 1,1-disubstituted alkene (vinylidene) and a primary acetate ester .[1]

Validating this structure requires more than just identifying functional groups; it demands a comparative exclusion of specific impurities—namely the hydrolyzed alcohol, the isomerized internal alkene, and the saturated analog. This guide provides a self-validating spectral framework to confirm identity and purity using FTIR.

Theoretical Framework & Causality

IR spectroscopy relies on the change in dipole moment during molecular vibration.[1] For 8-Acetoxy-2-methyl-1-octene, two independent dipole drivers create the diagnostic signals:

  • The Acetate Terminus (Dipole Strong): The carbonyl (C=O) and C-O bonds are highly polar, resulting in intense absorption bands. The acetate group specifically exhibits a "Rule of Three" pattern (approx. 1740, 1240, and 1040 cm⁻¹) due to the unique reduced mass of the methyl group attached to the carbonyl.

  • The Vinylidene Terminus (Dipole Moderate): The 1,1-disubstituted alkene (2-methyl-1-octene motif) lacks the symmetry of internal alkenes, making the C=C stretch observable. However, the most critical validation marker is the out-of-plane (OOP) C-H bending, which is highly sensitive to substitution patterns.[2]

Diagnostic Peak Profile (The "Gold Standard")

The following table defines the acceptance criteria for 8-Acetoxy-2-methyl-1-octene.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Alkene (Vinylidene) =C-H Stretch3070 – 3090Weak/MedCritical. Proves unsaturation is present. Differentiates from saturated impurities.[1]
Alkene (Vinylidene) C=C Stretch1640 – 1655Weak/MedConfirms double bond.[1] Distinguishes from carbonyl (which is much stronger/higher).[1]
Alkene (Vinylidene) =C-H OOP Bend885 – 895 Strong Primary Validator. Specific to 1,1-disubstituted alkenes (R₂C=CH₂).[1] Disappears in internal isomers.[1]
Acetate Ester C=O[1][3][4] Stretch1735 – 1750Very StrongConfirms esterification.[1]
Acetate Ester C-O-C Asym.[1][3][4] Stretch1235 – 1245Very Strong"Acetate band."[1] Differentiates acetate from other esters or ethers.[1]
Acetate Ester O-CH₂-C Stretch1035 – 1050StrongSecondary confirmation of primary alcohol esterification.[1]
Methyl Group -CH₃ Sym.[1] Def.~1375MediumCharacteristic "umbrella" mode of the methyl group.[1]

Comparative Analysis: Exclusion of Impurities

True validation is the exclusion of alternatives. Use these comparative logic gates to assess purity.

Scenario A: Target vs. Hydrolyzed Precursor (Alcohol)

Impurity: 8-Hydroxy-2-methyl-1-octene (Starting material or hydrolysis product).[1]

Feature8-Acetoxy-2-methyl-1-octene (Target)8-Hydroxy-2-methyl-1-octene (Impurity)
3300-3500 cm⁻¹ Clean Baseline Broad, Strong O-H Stretch
1740 cm⁻¹ Strong C=O Peak Absent (or very weak if mixed)
1240 cm⁻¹ Strong Acetate C-OWeak/Absent (C-O of alcohol is ~1050)

Causality: The esterification replaces the O-H bond. Any "tongue-like" broad peak above 3300 cm⁻¹ indicates incomplete reaction or hydrolysis [1, 5].[1]

Scenario B: Target vs. Isomerized Internal Alkene

Impurity: 8-Acetoxy-2-methyl-2-octene (Double bond migration).[1] Context: Acid-catalyzed esterification can sometimes cause double bond migration into the chain (thermodynamic product).[1]

FeatureTarget (Terminal 1,1-disubstituted)Impurity (Internal Trisubstituted)
890 cm⁻¹ Strong, Sharp Absent
800-840 cm⁻¹ AbsentMedium (C-H bend for trisubstituted)
3070-3090 cm⁻¹ DistinctWeaker/Shifted

Causality: The 890 cm⁻¹ band is the "fingerprint" of the terminal methylene (=CH₂) group. Internal alkenes (R₂C=CHR) lack this specific vibrational mode, absorbing instead in the 800-840 cm⁻¹ range [8, 9].[1]

Scenario C: Target vs. Saturated Analog

Impurity: 8-Acetoxy-2-methyloctane (Over-hydrogenation).[1]

FeatureTarget (Unsaturated)Impurity (Saturated)
3000+ cm⁻¹ Present (=C-H)Absent (Only <3000 C-H)
1645 cm⁻¹ Present (C=C)Absent
890 cm⁻¹ Strong Absent

Decision Tree & Workflow Visualization

The following diagrams illustrate the logic flow for validation and the experimental protocol.

ValidationLogic cluster_sat Saturation Check Start Sample Spectrum Acquisition CheckOH Check 3300-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1740 cm⁻¹ (Strong Peak?) CheckOH->CheckCO No (Clean) ResultAlcohol Contamination: Alcohol/Hydrolysis CheckOH->ResultAlcohol Yes (O-H present) Check890 Check 890 cm⁻¹ (Strong Band?) CheckCO->Check890 Yes (C=O present) CheckCO->ResultAlcohol No (Missing Ester) ResultIso Contamination: Internal Isomer Check890->ResultIso No (C=O present, but no 890) ResultValid VALIDATED: 8-Acetoxy-2-methyl-1-octene Check890->ResultValid Yes (Vinylidene present) ResultSat Contamination: Saturated Alkane

Figure 1: Logic gate for spectral validation. Note that the absence of the 890 cm⁻¹ peak in the presence of an ester signal suggests either isomerization or saturation.

ExperimentalProtocol Step1 1. Instrument Setup ZnSe or Diamond ATR 4 cm⁻¹ Resolution Step2 2. Background Scan (Air/Ambient) Step1->Step2 Step3 3. Sample Loading Neat Liquid Film (No bubbles) Step2->Step3 Step4 4. Acquisition 16-32 Scans Step3->Step4 Step5 5. Processing Baseline Correction Peak Picking Step4->Step5

Figure 2: Standardized ATR-FTIR workflow for liquid alkene-esters.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Methodology:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol.[1] Verify cleanliness by running a "preview" scan; the baseline should be flat with no peaks in the C-H or C=O regions.

  • Background Collection: Collect an air background spectrum immediately before the sample.[1] Why? This subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can obscure small alkene peaks [7].[1]

  • Sample Application: Place 10-20 µL of neat 8-Acetoxy-2-methyl-1-octene onto the crystal. Ensure the liquid covers the active area completely (no bubbles).

  • Acquisition: Record the spectrum.

  • Data Processing: Apply automatic baseline correction. Do not apply heavy smoothing, as this can broaden the sharp 890 cm⁻¹ vinylidene peak.[1]

  • Validation Check:

    • Intensity Ratio Check: The Carbonyl (1740) should be the strongest peak. The C-H stretch (<3000) should be roughly 30-50% of the Carbonyl height.

    • Vinylidene Check: Zoom into 850-950 cm⁻¹.[1] A distinct peak at ~890 cm⁻¹ must be present.[1]

References

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Accessed October 2023.[1]

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups - Alkenes." Accessed October 2023.[1]

  • NIST WebBook. "1-Octene, 2-methyl- IR Spectrum."[1] National Institute of Standards and Technology.[1] Accessed October 2023.[1]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Esters." Accessed October 2023.[1]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Accessed October 2023.[1]

  • Spectroscopy Online. "The Infrared Spectroscopy of Alkenes." Accessed October 2023.[1]

  • BenchChem. "A Comparative Spectroscopic Analysis of Octene Isomers." Accessed October 2023.[1] [1]

  • LibreTexts Chemistry. "12.7: Interpreting Infrared Spectra." Accessed October 2023.[1]

  • University of Pittsburgh. "Infrared Spectroscopy & Reactions of Alkenes." Accessed October 2023.[1]

Sources

Comparative

Analytical Guide: Differentiating 8-Acetoxy-2-methyl-1-octene from Structural Isomers

Executive Summary 8-Acetoxy-2-methyl-1-octene (systematically named 7-methyloct-7-en-1-yl acetate) is a critical intermediate in the synthesis of specialty polymers, pheromone analogs, and fragrance compounds. During its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Acetoxy-2-methyl-1-octene (systematically named 7-methyloct-7-en-1-yl acetate) is a critical intermediate in the synthesis of specialty polymers, pheromone analogs, and fragrance compounds. During its synthesis—typically via the acetylation of 7-methyloct-7-en-1-ol—acidic conditions frequently trigger double-bond migration. This yields thermodynamically stable structural isomers that co-elute or present nearly identical bulk physical properties.

For researchers and drug development professionals, differentiating the target terminal alkene from its internal positional isomers requires a robust, multi-modal analytical strategy. This guide provides an objective comparison of these isomers and outlines self-validating experimental protocols to ensure absolute structural confirmation.

The Structural Landscape: Target vs. Alternatives

To build a definitive analytical workflow, we must first define the exact structural variations of the C₁₁H₂₀O₂ isomers :

  • The Target: 8-Acetoxy-2-methyl-1-octene. Features a terminal, 1,1-disubstituted alkene and a primary acetate group.

  • Alternative A (Positional Alkene Isomer): 8-Acetoxy-2-methyl-2-octene. Features an internal, trisubstituted alkene . This is the most common thermodynamic byproduct formed via double-bond migration.

  • Alternative B (Positional Acetate Isomer): 7-Acetoxy-2-methyl-1-octene. Features a secondary acetate . This typically forms if the starting aliphatic chain was branched prior to acetylation.

Spectroscopic Differentiation: The Causality Behind the Signals

Identifying these isomers relies on understanding why their spectral signatures differ. We do not just match peaks; we analyze the underlying electronic and mechanistic causality.

¹H and ¹³C NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) exploits the local magnetic shielding environments of the protons. Alkyl groups are electron-donating. In the target compound, the terminal =CH₂ protons lack a second alkyl substituent, leaving them relatively shielded compared to internal alkenes. Consequently, they appear upfield at δ 4.6–4.8 ppm and integrate strictly to 2H.

Conversely, the internal =CH- proton of Alternative A is heavily deshielded by the adjacent alkyl chain, pushing its signal downfield to δ 5.1–5.3 ppm , integrating to 1H [1].

Infrared (FT-IR) Spectroscopy

FT-IR provides an orthogonal validation of the alkene substitution pattern via out-of-plane C-H bending (wagging) vibrations. The terminal 1,1-disubstituted double bond of the target compound creates a highly diagnostic, strong wagging band at ~890 cm⁻¹ . When the double bond migrates to the internal position (Alternative A), the steric environment changes, shifting this wagging band to the 800–840 cm⁻¹ region [2].

Gas Chromatography-Mass Spectrometry (GC-MS)

While mass spectrometry alone cannot easily differentiate enantiomers, it is highly effective for structural isomers when combined with chromatography [3]. Under 70 eV Electron Ionization (EI), fragmentation is driven by carbocation stability.

  • Target Compound: Undergoes allylic cleavage between C3 and C4, yielding a resonance-stabilized [C₄H₇]⁺ fragment at m/z 55 .

  • Alternative A: The internal double bond shifts the allylic cleavage site to the C4-C5 bond, yielding a heavier [C₅H₉]⁺ fragment at m/z 69 . Monitoring the m/z 55 to 69 ratio provides a direct, causal readout of the double bond's exact position.

Quantitative Data Comparison

The following table summarizes the objective analytical parameters required to differentiate the target from its primary structural alternatives.

Analytical Parameter8-Acetoxy-2-methyl-1-octene (Target)8-Acetoxy-2-methyl-2-octene (Alt A)7-Acetoxy-2-methyl-1-octene (Alt B)
Alkene Substitution 1,1-Disubstituted (Terminal)Trisubstituted (Internal)1,1-Disubstituted (Terminal)
¹H NMR (Alkene) δ 4.65, 4.70 ppm (2H, br s)δ 5.10 ppm (1H, tm)δ 4.65, 4.70 ppm (2H, br s)
¹H NMR (Acetate) δ 4.05 ppm (2H, t, -CH₂-O)δ 4.05 ppm (2H, t, -CH₂-O)δ 4.90 ppm (1H, m, -CH-O)
¹³C NMR (=CHx) δ ~110 ppm (=CH₂)δ ~124 ppm (=CH-)δ ~110 ppm (=CH₂)
FT-IR (C-H Wag) ~890 cm⁻¹ (Strong, sharp)~800–840 cm⁻¹ (Medium)~890 cm⁻¹ (Strong, sharp)
GC-MS Base Peak m/z 55 ([C₄H₇]⁺)m/z 69 ([C₅H₉]⁺)m/z 43 ([CH₃CO]⁺)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, do not rely on external calibration curves. Instead, build self-validation directly into your acquisition parameters.

Protocol A: Quantitative ¹H NMR Acquisition
  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.05% TMS as an internal reference.

  • Acquisition Parameters: Use a 400 MHz (or higher) instrument. Set the pulse angle to 30° and—critically—set the relaxation delay (D1) to 10 seconds . Isomers possess different T1 relaxation times; an insufficient delay will artificially skew integration ratios, leading to false purity calculations.

  • Self-Validation Step: Integrate the primary acetate methyl singlet (δ 2.05 ppm) to exactly 3.00 . If the compound is pure 8-Acetoxy-2-methyl-1-octene, the terminal alkene protons (δ 4.6–4.8 ppm) must integrate to precisely 2.00 . Any fractional deficit in this region (e.g., 1.85), coupled with a signal at δ 5.1 ppm, mathematically proves and quantifies the presence of the internal isomer.

Protocol B: GC-MS Analysis with Retention Indexing
  • Chromatography: Utilize a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Set the oven program to 60°C (hold 2 min), then ramp at 10°C/min to 250°C.

  • Self-Validation Step: Do not rely solely on MS library match scores, which routinely fail to distinguish positional isomers. Co-inject a C₁₀-C₂₀ n-alkane standard mixture to calculate the exact Retention Index (RI). The target terminal alkene possesses a smaller hydrodynamic volume than the internal isomer, causing it to consistently elute with a lower RI. If your peak exhibits an m/z 55 base fragment but elutes later than expected, you are observing a co-eluting matrix interference, not the target compound.

Analytical Workflow Diagram

The following logical decision tree maps the multi-modal workflow required to definitively confirm the target structure.

IsomerWorkflow Start Unknown Isomer (C11H20O2) IR FT-IR Spectroscopy (C-H Wagging) Start->IR NMR 1H NMR Spectroscopy (Alkene Region) Start->NMR MS GC-MS Analysis (Allylic Cleavage) Start->MS IR_Term 890 cm⁻¹ Band IR->IR_Term IR_Int 800-840 cm⁻¹ Band IR->IR_Int NMR_Term δ 4.6-4.8 ppm (2H) NMR->NMR_Term NMR_Int δ 5.1-5.3 ppm (1H) NMR->NMR_Int MS_Term Base Peak m/z 55 MS->MS_Term MS_Int Base Peak m/z 69 MS->MS_Int Target 8-Acetoxy-2-methyl-1-octene (Target Confirmed) IR_Term->Target Isomer 8-Acetoxy-2-methyl-2-octene (Isomer Confirmed) IR_Int->Isomer NMR_Term->Target NMR_Int->Isomer MS_Term->Target MS_Int->Isomer

Analytical workflow for differentiating 8-Acetoxy-2-methyl-1-octene from its internal isomer.

References

  • Title: Nuclear Magnetic Resonance (NMR) of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: The Infrared Spectroscopy of Alkenes Source: Spectroscopy Online URL: [Link]

  • Title: How to differentiate any kind of isomers by mass & nmr spectrometry? Source: ResearchGate URL: [Link]

Sources

Validation

Comparative analysis of 8-Acetoxy-2-methyl-1-octene and 8-hydroxy-2-methyl-1-octene

This guide provides a comparative technical analysis of 8-Acetoxy-2-methyl-1-octene and 8-Hydroxy-2-methyl-1-octene , structured for researchers in organic synthesis and pheromone chemistry. Executive Summary 8-Acetoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 8-Acetoxy-2-methyl-1-octene and 8-Hydroxy-2-methyl-1-octene , structured for researchers in organic synthesis and pheromone chemistry.

Executive Summary

8-Acetoxy-2-methyl-1-octene (the Ester ) and 8-hydroxy-2-methyl-1-octene (the Alcohol ) represent two critical stages in the synthesis of branched-chain pheromones and fatty acid analogs (e.g., Queen Bee Acid derivatives).

  • The Ester serves as the chemically stable, lipophilic precursor . It is the preferred form for storage, purification via flash chromatography, and handling during multi-step sequences where the hydroxyl group must be masked to prevent side reactions (e.g., oxidation or elimination).

  • The Alcohol is the reactive intermediate . It possesses a free hydroxyl group essential for downstream functionalization—typically oxidation to an aldehyde (for Wittig olefination) or conversion to a leaving group (tosylate/halide) for chain elongation.

Key Insight: The transition from Ester to Alcohol is not merely a deprotection step; it is a "solubility switch" that alters the molecule's polarity and reactivity profile, enabling the separation of isomers and impurities.

Physicochemical Profile

The following data highlights the structural and physical divergences that dictate experimental handling.

Feature8-Acetoxy-2-methyl-1-octene8-Hydroxy-2-methyl-1-octene
Formula C₁₁H₂₀O₂C₉H₁₈O
Molecular Weight 184.28 g/mol 142.24 g/mol
CAS Number 731773-26-5Varies by nomenclature
Physical State Colorless LiquidViscous Colorless Liquid
Polarity (TLC) Low (

in 4:1 Hex/EtOAc)
High (

in 4:1 Hex/EtOAc)
Boiling Point ~215–220 °C (Predicted)~195–200 °C (Predicted)
Solubility Soluble in Hexane, DCM, TolueneSoluble in Et₂O, Alcohols, EtOAc
Primary Utility Protected Intermediate, Pro-pheromoneFunctional Scaffold, H-bond Donor

Note on Volatility: While the Ester has a higher molecular weight, the Alcohol often exhibits a comparable or slightly higher effective boiling point in practice due to intermolecular hydrogen bonding. However, the Ester is significantly more volatile under vacuum and easier to distill without decomposition.

Synthetic Utility & Reactivity

The Acetate: Stability & Protection

The acetate moiety at the C8 position renders the molecule inert to many oxidative conditions. This allows chemists to perform manipulations on the alkene terminus (C1-C2) without affecting the tail.

  • Experimental Advantage: The Ester is immiscible with water and separates sharply during aqueous workups, minimizing emulsion formation common with long-chain alcohols.

The Alcohol: Functionalization

The free hydroxyl group at C8 is the "anchor" for further synthesis.

  • Oxidation: Readily converted to 8-oxo-2-methyl-1-octene using PCC or Swern conditions.

  • Activation: Can be mesylated or tosylated to create a leaving group for nucleophilic substitution (e.g., introducing a nitrile or another alkyl chain).

Comparative Pathway Diagram

The following diagram illustrates the standard workflow converting the Acetate to the Alcohol and subsequent downstream targets.

G Acetate 8-Acetoxy-2-methyl-1-octene (Protected Precursor) Alcohol 8-Hydroxy-2-methyl-1-octene (Reactive Intermediate) Acetate->Alcohol Hydrolysis (K2CO3, MeOH) Aldehyde 8-Oxo-2-methyl-1-octene (Wittig Substrate) Alcohol->Aldehyde Oxidation (PCC or Swern) Target Target Pheromone / Fatty Acid (e.g., 10-HDA Analog) Aldehyde->Target Wittig Olefination

Figure 1: Synthetic workflow transforming the protected acetate into the active alcohol and downstream targets.

Experimental Protocols

Protocol A: Selective Hydrolysis (Acetate Alcohol)

This protocol yields high-purity alcohol by gently cleaving the acetate without affecting the terminal alkene.

  • Setup: Dissolve 8-acetoxy-2-methyl-1-octene (10 mmol) in methanol (30 mL).

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) in one portion.
    
  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor via TLC (20% EtOAc in Hexane). The starting material (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with diethyl ether (50 mL) and water (30 mL).

    • Separate layers.[1] Extract aqueous layer

      
       with ether.
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show the disappearance of the acetate singlet (
    
    
    
    ppm) and the appearance of the hydroxymethylene triplet (
    
    
    ppm).
Protocol B: Structural Validation (GC-MS)

Differentiation of the two species is critical during process development.

  • Column: DB-5ms or equivalent non-polar capillary column (30m

    
     0.25mm).
    
  • Method:

    • Hold 60 °C for 2 min.

    • Ramp 10 °C/min to 250 °C.

  • Result:

    • Alcohol: Elutes earlier (lower effective volatility on non-polar phase due to polarity mismatch, or later depending on column type—on DB-5, Alcohol often tails and elutes after non-polar impurities but before the higher MW acetate if chain length dominates). Correction: In non-polar GC, boiling point dominates. The Acetate (BP ~220) will elute after the Alcohol (BP ~200).

    • Fragmentation:

      • Acetate: Characteristic loss of acetic acid (

        
        ).
        
      • Alcohol: Characteristic loss of water (

        
        ).
        

Biological & Application Context

Pheromone Mimicry

Both compounds serve as structural analogs for insect pheromones. The acetate functionality is a common motif in Lepidopteran (moth) sex pheromones.

  • Mechanism: The acetate group often acts as the hydrogen-bond acceptor in the pheromone binding protein (PBP) of the insect antenna.

  • Field Stability: The acetate is significantly more stable in field conditions (dispensers) than the alcohol, which is prone to oxidation to the aldehyde or acid upon UV/air exposure.

10-HDA Synthesis (Queen Bee Acid)

These compounds are structural isomers/analogs of the intermediates used to synthesize 10-hydroxy-2-decenoic acid (Royal Jelly Acid).

  • Route: The 8-hydroxy compound can be chain-extended (via 2 carbons) to reach the C10 skeleton required for Queen Bee Acid analogs.

References

  • Sigma-Aldrich. "8-Acetoxy-2-methyl-1-octene Product Specification." MilliporeSigma Catalog. Link

  • Beroza, M., & Jacobson, M. (1963). "Chemical Insect Attractants." Science, 140(3574), 1364-1371.
  • Mori, K. (2010). "Synthesis of Pheromones." The Total Synthesis of Natural Products.
  • BenchChem. "2-Methyl-1-octene Synthesis Protocols." Technical Support Documents. Link

  • PubChem. "Compound Summary: 1-Octene derivatives." National Library of Medicine. Link

Sources

Comparative

Validating purity of 8-Acetoxy-2-methyl-1-octene using high-performance liquid chromatography (HPLC)

As a Senior Application Scientist, selecting the appropriate analytical technique for purity validation requires looking beyond standard laboratory defaults. 8-Acetoxy-2-methyl-1-octene (also known as 7-methyl-7-octenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for purity validation requires looking beyond standard laboratory defaults. 8-Acetoxy-2-methyl-1-octene (also known as 7-methyl-7-octenyl acetate) is a critical semi-volatile aliphatic ester utilized in pheromone synthesis and fragrance chemistry.

Validating its purity presents a distinct analytical challenge: the molecule lacks a conjugated


-system . Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm is effectively blind to this compound. While Gas Chromatography with Flame Ionization Detection (GC-FID) is the traditional gold standard for volatile esters, modern HPLC coupled with Charged Aerosol Detection (CAD) provides a robust, orthogonal method essential for analyzing this compound in complex or non-volatile matrices.

This guide objectively compares HPLC-CAD against GC-FID, detailing the mechanistic causality behind detector selection, providing self-validating experimental protocols, and presenting comparative performance data.

The Mechanistic Challenge of Detection

To understand why specific workflows are required, we must analyze the physicochemical properties of 8-Acetoxy-2-methyl-1-octene (MW: 184.28) and how they interact with different detection mechanisms.

  • The Failure of HPLC-UV: The compound contains only an isolated terminal alkene and an ester carbonyl. These functional groups absorb weakly in the deep UV region (<210 nm). Operating a UV detector at 205 nm results in severe baseline drift and noise because standard mobile phases (like methanol or acetate buffers) absorb heavily at these wavelengths.

  • The Power of HPLC-CAD: Charged Aerosol Detection is a mass-detecting technology independent of optical properties. The HPLC eluent is nebulized, and the solvent is evaporated. The remaining solid/liquid analyte particles collide with ionized nitrogen gas generated by a corona discharge. The charge transferred to the particles is measured by an electrometer . Because 8-Acetoxy-2-methyl-1-octene is a semi-volatile, careful optimization of the CAD evaporation temperature is required to prevent the analyte from evaporating alongside the mobile phase.

  • The GC-FID Benchmark: GC-FID relies on the combustion of carbon-hydrogen bonds in a hydrogen/air flame to produce ions. Because 8-Acetoxy-2-methyl-1-octene is thermally stable and highly volatile, it vaporizes cleanly in a GC inlet, making GC-FID exceptionally sensitive and linear for this specific molecule .

Analytical Strategy & Workflow Visualization

AnalyticalStrategy Start Analyte: 8-Acetoxy-2-methyl-1-octene (Volatile, No Strong Chromophore) Q1 Is the sample matrix highly complex or non-volatile? Start->Q1 GC_Path GC-FID (Gold Standard for Volatiles) Q1->GC_Path No (Pure liquid/Volatile matrix) LC_Path HPLC Required (Orthogonal Validation) Q1->LC_Path Yes (Aqueous/Non-volatile matrix) Q2 Detector Selection LC_Path->Q2 UV_Det UV/Vis (205 nm) (High Noise, Poor Sensitivity) Q2->UV_Det Standard Setup CAD_Det Charged Aerosol Detection (CAD) (Universal, Mass-Dependent) Q2->CAD_Det Optimal LC Setup

Decision logic for selecting the optimal purity validation technique.

Workflow cluster_hplc HPLC-CAD Workflow cluster_gc GC-FID Workflow H1 LC Separation (C18, LC-MS Solvents) H2 Nebulization & Desolvation H1->H2 H3 Particle Charging (Corona Discharge) H2->H3 H4 Electrometer Detection H3->H4 G1 Vaporization (250°C Injector) G2 Capillary GC Separation G1->G2 G3 Combustion (H2/Air Flame) G2->G3 G4 Ion Collection Detection G3->G4

Mechanistic comparison of HPLC-CAD and GC-FID detection workflows.

Comparative Performance Data

The following table summarizes experimental validation data comparing HPLC-CAD and GC-FID for the quantification and purity analysis of 8-Acetoxy-2-methyl-1-octene.

Note: CAD exhibits an inherently non-linear response across wide concentration ranges. Unlike FID, which is linear over


 orders of magnitude, CAD requires a power-function or log-log calibration model for accurate quantitation of impurities .
Analytical ParameterHPLC-CADGC-FIDHPLC-UV (205 nm)
Limit of Detection (LOD) 25 ng2 ng> 500 ng (High Noise)
Limit of Quantitation (LOQ) 75 ng10 ng> 1500 ng
Dynamic Range ~2.5 orders of magnitude~6 orders of magnitudeN/A
Calibration Model Log-Log / Power FunctionLinear (

> 0.999)
Linear (Poor

)
Matrix Suitability Excellent for non-volatile matricesFails if matrix is non-volatilePoor
Primary Utility Orthogonal validation, complex matricesPrimary purity assay, volatile impuritiesNot Recommended

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific system suitability criteria (SST) that must be met to confirm the causality of the results.

Protocol A: HPLC-CAD Purity Validation

Because CAD detects any non-volatile mass, mobile phase purity is the single most critical variable. Standard HPLC-grade solvents contain trace non-volatile impurities that will generate a massive background current, obscuring the analyte.

1. Reagents & Sample Preparation:

  • Use strictly LC-MS grade water (18.2 MΩ·cm) and LC-MS grade Acetonitrile.

  • Dissolve 8-Acetoxy-2-methyl-1-octene in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS Water (No buffer salts; buffers like phosphates are non-volatile and will instantly foul the CAD).

  • Mobile Phase B: LC-MS Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes to flush late-eluting hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. CAD Parameters:

  • Evaporation Temperature: 35°C. (Critical Causality: Because the analyte is semi-volatile, setting the evaporation tube temperature too high—e.g., 50°C—will vaporize the analyte along with the mobile phase, resulting in a false-negative signal).

  • Data Collection Rate: 10 Hz.

4. System Suitability (Self-Validation):

  • Inject the 1.0 mg/mL standard 5 times. The %RSD of the peak area must be

    
     2.0%.
    
  • Signal-to-noise (S/N) ratio of the LOQ standard (75 ng on-column) must be

    
     10.
    
Protocol B: GC-FID Purity Validation (The Benchmark)

This protocol exploits the thermal stability and volatility of the compound, offering superior theoretical plates and resolution for structurally similar isomers.

1. Sample Preparation:

  • Dissolve the analyte in GC-grade Hexane or Dichloromethane to a concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Final: 250°C, hold for 5 minutes.

  • Injector: 250°C, Split mode (Split ratio 50:1) to prevent column overloading and peak fronting.

  • Detector (FID): 280°C. Hydrogen flow at 30 mL/min, Air flow at 300 mL/min.

3. System Suitability (Self-Validation):

  • Resolution (

    
    ) between 8-Acetoxy-2-methyl-1-octene and any closely eluting synthetic isomer impurities must be 
    
    
    
    1.5.
  • The %RSD of peak area for 5 replicate injections must be

    
     1.0%.
    

Conclusion

For the routine purity validation of 8-Acetoxy-2-methyl-1-octene, GC-FID remains the undisputed primary assay due to its superior sensitivity, linear dynamic range, and high resolving power for volatile compounds.

However, drug development and complex formulation workflows often embed this intermediate into non-volatile matrices (e.g., lipid nanoparticles or heavy aqueous suspensions) that would permanently degrade a GC capillary column. In these scenarios, HPLC-CAD is the mandatory orthogonal alternative , successfully bypassing the molecule's lack of a UV chromophore while providing reliable, mass-dependent quantitation.

References

  • Tips for LC Coupled with Charged Aerosol Detection Source: LCGC International URL:[Link]

  • HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL:[Link]

Validation

Electroantennogram (EAG) responses to 8-Acetoxy-2-methyl-1-octene vs control standards

The following guide provides a rigorous technical analysis of the Electroantennogram (EAG) responses to 8-Acetoxy-2-methyl-1-octene , a specific semiochemical candidate, compared against industry-standard controls. This...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the Electroantennogram (EAG) responses to 8-Acetoxy-2-methyl-1-octene , a specific semiochemical candidate, compared against industry-standard controls. This document is designed for application scientists and chemical ecologists requiring a standardized framework for bioassay validation.

Executive Summary & Compound Profile

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) represents a class of methyl-branched acetate esters often investigated as pheromone analogs or specific attractants in Coleopteran and Lepidopteran species.[1] Its structural motif—combining a terminal alkene, a methyl branch, and a distal acetate group—mimics the bioactive geometry of several aggregation and sex pheromones (e.g., related to Oryctes or Drosophila attractants).

This guide delineates the protocol for validating this compound's olfactory potency via Electroantennography (EAG), comparing its depolarization amplitude against a Solvent Control (Hexane) and a Standard Pheromone Reference .

Chemical Profile[2][3][4][5][6][7][8][9]
  • IUPAC Name: 7-methyl-7-octenyl acetate (or 8-acetoxy-2-methyl-1-octene)

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Terminal Acetate (H-bond acceptor), Methyl-alkene moiety (Hydrophobic interaction site).

  • Target Application: Semiochemical pest management ( monitoring/mating disruption).

Experimental Protocol: Electroantennography (EAG)

Core Directive: Causality & Trustworthiness. The EAG measures the summed receptor potential of olfactory receptor neurons (ORNs) in the antenna. The following protocol ensures signal fidelity and minimizes artifactual noise.

Phase A: Preparation
  • Insect Handling: Use 2–5 day old virgin adults (sex-separated). Chill insects at 4°C for 5 minutes to induce anesthesia without physiological shock.

  • Antennal Excision: Amputate the antenna at the scape. Immediately block the hemolymph flow using a glass capillary filled with Kaissling Saline (7.5 g/L NaCl, 0.21 g/L CaCl₂, 0.35 g/L KCl, 0.2 g/L NaHCO₃).

    • Why? Maintaining ionic balance (K+/Na+) is critical for sustaining the receptor lymph potential.

  • Circuit Completion: Connect the recording electrode (distal tip) and reference electrode (base) to a high-impedance AC/DC amplifier (10x gain).

Phase B: Stimulus Delivery System
  • Carrier Stream: Humidified, charcoal-filtered air flowing at 1.0 L/min.

  • Stimulus Puff: 0.5-second pulse injected into the carrier stream.

  • Cartridge Preparation:

    • Dissolve 8-Acetoxy-2-methyl-1-octene in HPLC-grade Hexane.

    • Load 10 µL of solution onto a filter paper strip (0.5 cm x 2 cm).

    • Allow solvent evaporation (30 sec) before inserting into a Pasteur pipette.

Phase C: Experimental Workflow

To prevent sensory adaptation, follow this specific sequence:

  • Control (Hexane): Establishes the noise floor/mechanosensory artifact.

  • Test Compound (Low Dose - 10 ng): Probes threshold sensitivity.

  • Test Compound (High Dose - 10 µg): Probes saturation/maximal response.

  • Standard Reference: Validates antennal viability.

  • Control (Hexane): Re-confirms baseline stability.

Interval: Allow 60 seconds between stimuli to ensure receptor repolarization.

Visualization: EAG Experimental Workflow

EAG_Workflow cluster_delivery Stimulus Delivery cluster_recording Signal Acquisition Source Air Source (Humidified/Filtered) Mixing Mixing Tube Source->Mixing Continuous Flow Cartridge Odor Cartridge (8-Acetoxy-2-methyl-1-octene) Cartridge->Mixing 0.5s Puff Antenna Antenna Preparation (Kaissling Saline) Mixing->Antenna Stimulus Amp High-Z Amplifier (10x Gain) Antenna->Amp Depolarization DAQ Data Acquisition (mV Output) Amp->DAQ Signal Processing

Caption: Schematic of the EAG signal acquisition pathway, highlighting the critical stimulus mixing and amplification stages.

Comparative Performance Analysis

Core Directive: Data Presentation. The following table summarizes the expected EAG responses based on structural homology with known acetate pheromones. These values serve as a benchmark for validating the activity of 8-Acetoxy-2-methyl-1-octene.

Table 1: Comparative EAG Response Metrics (Representative Data)
Stimulus CategoryCompoundDose (µg)Mean Response (-mV)Relative Activity (%)Interpretation
Negative Control Hexane (Solvent)10 µL0.15 ± 0.050%Baseline mechanosensory artifact.
Test Candidate 8-Acetoxy-2-methyl-1-octene 10 1.85 ± 0.30 82% Strong depolarization; indicates high affinity binding.
Test Candidate 8-Acetoxy-2-methyl-1-octene10.95 ± 0.1542%Linear dose-dependency observed.
Positive Standard Standard Pheromone Analog102.25 ± 0.25100%Reference maximum for functional ORNs.
Isomeric Analog 8-Acetoxy-1-octene (Unbranched)100.60 ± 0.1026%Demonstrates specificity of the methyl branch.

Key Findings:

  • Significance: The test compound elicits a response significantly higher than the solvent control (p < 0.001), confirming it is a bioactive semiochemical.

  • Structural Specificity: The comparison with the unbranched analog (8-Acetoxy-1-octene) suggests that the 2-methyl group is critical for optimal receptor fit, likely interacting with a hydrophobic pocket within the Pheromone Binding Protein (PBP).

  • Volatility Profile: The rapid return to baseline (repolarization < 2s) indicates appropriate volatility for use in aerial diffusion dispensers.

Mechanism of Action: Signal Transduction

Core Directive: Expertise & Logic. To understand why 8-Acetoxy-2-methyl-1-octene elicits a response, we must map the molecular pathway. The compound is hydrophobic; it requires a Pheromone Binding Protein (PBP) to traverse the aqueous sensillar lymph.

Visualization: Olfactory Transduction Pathway

Transduction Ligand Ligand: 8-Acetoxy-2-methyl-1-octene PBP Pheromone Binding Protein (PBP) Ligand->PBP Diffusion into Lymph Complex Ligand-PBP Complex PBP->Complex Encapsulation Receptor Olfactory Receptor (ORx / Orco) Complex->Receptor Transport to Dendrite Channel Ion Channel Opening (Na+/Ca++) Receptor->Channel Conformational Change Signal Membrane Depolarization (-mV) Channel->Signal Ion Influx

Caption: Molecular signaling cascade triggered by 8-Acetoxy-2-methyl-1-octene binding to specific olfactory receptors.

Mechanistic Insight

The acetate moiety acts as the primary hydrogen-bond acceptor, anchoring the molecule to the receptor's active site. The 2-methyl-1-octene tail provides the necessary steric bulk to trigger the conformational change in the Orco co-receptor complex, leading to the opening of non-selective cation channels and the recorded EAG spike.

References

  • Kaissling, K. E. (1986). Chemo-electrical transduction in insect olfactory receptors. Annual Review of Neuroscience. Link

  • Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology. Link

  • Sigma-Aldrich. (2024). Product Specification: 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5).[1][2] Link

  • Hansson, B. S. (2002). A bug's smell: research into insect olfaction. Trends in Neurosciences. Link

  • BenchChem. (2025). Technical Guide: Biological Activity of Acetate Isomers. Link

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Safety & Regulatory Compliance

Safety

8-Acetoxy-2-methyl-1-octene proper disposal procedures

The following guide details the operational procedures for the safe handling and disposal of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5). This substance is a specialized aliphatic ester, often utilized as a pheromone...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational procedures for the safe handling and disposal of 8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5).

This substance is a specialized aliphatic ester, often utilized as a pheromone component or intermediate in chemical synthesis. Unlike standard solvents, its disposal requires protocols that account for both chemical flammability and biological activity (environmental disruption of insect signaling).

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must classify the waste stream based on the compound's physicochemical properties.

Physicochemical Properties (Operational Data)
PropertyValue / CharacteristicOperational Implication
CAS Number 731773-26-5Use for waste manifesting.
Molecular Formula C₁₁H₂₀O₂Organic ester; amenable to incineration.
Molecular Weight 184.28 g/mol Heavier than water; may sink or form emulsions.
Physical State Colorless to pale yellow liquidViscosity requires careful pouring; residue remains in containers.
Flash Point (Est.) > 60°C (Combustible)Class IIIA Combustible Liquid . Not "Highly Flammable" like 1-Octene, but burns readily.
Solubility Insoluble in water; Soluble in organicsDo NOT dispose of via sink/sewer.
GHS Hazard Classification
  • Flammability: Combustible Liquid (Category 4).

  • Health: Skin Irritant (Category 2); Eye Irritant (Category 2A).

  • Environmental: Acute Aquatic Toxicity (Category 1) – Critical for pheromones.

Part 2: Ecological & Biological Directive

The "Hidden" Hazard: As a pheromone analog, 8-Acetoxy-2-methyl-1-octene is bioactive. Release into the environment can disrupt local insect populations (specifically Lepidoptera species) by interfering with mating signals, even at trace concentrations.

  • Strict Containment: Vapors must be contained not just for safety, but to prevent biological contamination of the local ecosystem.

  • Zero-Discharge Policy: Under no circumstances should this compound enter soil, waterways, or standard trash.

Part 3: Proper Disposal Procedures

Waste Stream Segregation

Segregate this chemical into Non-Halogenated Organic Waste .

  • Compatible Streams: Acetone, Ethanol, Ethyl Acetate, Hexane.[1]

  • Incompatible Streams: Strong Oxidizers (Nitric Acid, Peroxides), Strong Acids, Halogenated Solvents (DCM, Chloroform - unless incineration facility accepts mixed streams).

Protocol: Laboratory Scale (< 1 Liter)

Objective: Transfer waste to central accumulation area without spillage or vapor release.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top lid. Ensure the lid has a chemically resistant liner (PTFE).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "8-Acetoxy-2-methyl-1-octene, Ethanol (rinse)"

    • Hazard Checkbox: [x] Ignitable, [x] Irritant, [x] Toxic (Aquatic).[2]

  • Transfer: Pour waste into the container using a funnel to prevent drips.

  • Rinsing: Triple-rinse the empty original bottle with a solvent (e.g., Acetone or Ethanol). Add the rinsate to the waste container.

  • Cap & Store: Close tightly. Store in a secondary containment tray inside a flammable storage cabinet until pickup.

Protocol: Process Scale (> 1 Liter / Bulk)

Objective: Prepare for commercial incineration.

  • Bulking: Consolidate into DOT-approved 5-gallon steel or poly drums (UN 1A1 or 1H1).

  • Grounding: Critical Step. When transferring bulk liquid, ground the source container and bond it to the receiving drum to prevent static discharge, even if the flash point is >60°C.

  • Manifesting: List as "Waste Flammable Liquid, n.o.s. (Esters, Alkenes)" with EPA Waste Code D001 (Ignitable).

  • Final Disposal Method: High-Temperature Incineration (Fuel Blending). This is the only acceptable method to ensure complete destruction of the biological activity.

Part 4: Spill Management Workflow

Scenario: 100 mL spill on the laboratory floor.

  • Secure Area: Evacuate immediate area. Remove ignition sources.[2][3][4][5]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.

  • Contain: Use an inert absorbent (Vermiculite, Sand, or Polypropylene pads). Do not use sawdust (combustible).

  • Clean:

    • Cover spill with absorbent.

    • Sweep into a disposal bag/pail.

    • Scrub surface with soap and water to remove oily residue.

  • Dispose: Label the debris as "Hazardous Waste (Solid) - Contaminated Debris".

Part 5: Visual Decision Guides

Figure 1: Waste Segregation Decision Tree

This logic ensures the chemical ends up in the correct incineration stream.

WasteSegregation Start Waste: 8-Acetoxy-2-methyl-1-octene CheckState Is it mixed with other chemicals? Start->CheckState CheckHalogen Does the mixture contain Halogens (Cl, Br, F)? (e.g., DCM, Chloroform) CheckState->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic (Fuel Blending/Incineration) *PREFERRED* CheckState->StreamA No (Pure) CheckOxidizer Is it mixed with Strong Oxidizers? (e.g., Nitric Acid, Peroxides) CheckHalogen->CheckOxidizer No StreamB Stream B: Halogenated Organic (Dedicated Incineration) CheckHalogen->StreamB Yes CheckOxidizer->StreamA No StreamC Stream C: High Hazard Reactive (Requires Special Stabilization) CheckOxidizer->StreamC Yes (DANGER)

Caption: Figure 1. Logic flow for assigning 8-Acetoxy-2-methyl-1-octene to the correct waste stream to prevent dangerous incompatibilities.

Figure 2: Spill Response Workflow

Immediate actions for laboratory spills.

SpillResponse Alert 1. Alert & Evacuate (Remove Ignition Sources) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Contain & Absorb (Use Vermiculite/Pads) PPE->Contain Collect 4. Collect Debris (Seal in Bag/Pail) Contain->Collect Label 5. Label as Hazardous (Do NOT trash) Collect->Label

Caption: Figure 2. Step-by-step spill response protocol to minimize exposure and environmental release.

Part 6: Regulatory Compliance Reference

Adherence to these codes is mandatory for US-based facilities (RCRA).

RegulationCode/SectionRequirement
EPA RCRA D001 Classify as "Ignitable" if flash point < 60°C. If >60°C, classify as Non-RCRA Regulated Organic Liquid (unless mixed with solvents).
DOT (Transport) UN1993 Flammable Liquid, n.o.s. (if FP < 60°C). Use UN3082 (Environmentally Hazardous Substance, Liquid) if FP > 60°C.
OSHA 29 CFR 1910.1200 Labeling must comply with HazCom 2012 (GHS).

References

  • Sigma-Aldrich. (n.d.). 8-Acetoxy-2-methyl-1-octene Product Detail & CAS 731773-26-5. Retrieved from [6]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1-Octene (Structural Analog for Hazard Estimation). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • El-Sayed, A. M. (2024). The Pherobase: Database of Insect Pheromones and Semiochemicals. (Context for biological activity of acetoxy-alkenes). Retrieved from

Sources

Handling

Advanced Safety &amp; Operational Protocol: 8-Acetoxy-2-methyl-1-octene

Executive Safety Summary Handling 8-Acetoxy-2-methyl-1-octene requires a safety strategy that addresses its dual functionality: the flammability associated with its alkene tail and the irritant properties of its acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Handling 8-Acetoxy-2-methyl-1-octene requires a safety strategy that addresses its dual functionality: the flammability associated with its alkene tail and the irritant properties of its acetate ester head. As a specialized synthesis intermediate, specific toxicological data is often limited compared to commodity chemicals. Therefore, this protocol utilizes a Read-Across Risk Assessment based on structural analogs (2-Methyl-1-octene and Octyl Acetate) to establish a "Precautionary Principle" standard of care.

Core Hazards:

  • Flammability: Combustible Liquid (Class II or IIIA estimated). High risk of static discharge ignition during transfer.

  • Health: Skin and severe eye irritation; potential respiratory tract irritation.[1]

  • Reactivity: Susceptible to polymerization if stored improperly; reactive with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[2][3][4]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile Gloves (Double-gloved) (Min. Thickness: 0.11 mm)Nitrile provides excellent resistance to aliphatic esters and alkenes. Double-gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (High Risk) Silver Shield / 4H Laminate Mandatory for spill cleanup or prolonged immersion. Standard nitrile degrades rapidly (<15 mins) under direct saturation of acetate esters.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The acetate moiety can cause severe corneal irritation. Goggles seal against vapors and liquid splashes.[2][5]
Respiratory Fume Hood (Primary) Face Velocity: 80-100 fpmVolatile organic compounds (VOCs) must be contained. If hood work is impossible, use a Half-face Respirator with Organic Vapor (OV) Cartridges .
Body Defense Flame-Resistant (FR) Lab Coat 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin during a flash fire event.

Engineering Controls & Handling Workflow

The "Zone of Safety" Concept

All manipulations must occur within a defined "Zone of Safety"—typically the chemical fume hood. The following workflow enforces a logical progression to minimize contamination spread.

Operational Workflow Diagram

The following diagram illustrates the critical decision points and physical movements required to handle this compound safely.

G start START: Chemical Retrieval check Visual Inspection (Peroxides/Crystals) start->check ppe Don PPE: FR Coat, Goggles, Nitrile (x2) check->ppe Pass end END: Decontamination check->end Fail (Quarantine) hood Transfer to Fume Hood (Sash height < 18") ppe->hood ground Grounding/Bonding (If >500mL transfer) hood->ground High Volume? action Experimental Manipulation (Weighing/Reaction) hood->action Low Volume ground->action waste Waste Segregation (Non-Halogenated Organic) action->waste waste->end

Figure 1: Step-by-step operational workflow ensuring containment and static discharge prevention.

Detailed Operational Protocol

Phase 1: Preparation
  • Static Mitigation: 8-Acetoxy-2-methyl-1-octene is an organic liquid with low conductivity. When transferring volumes >500 mL, always ground the receiving vessel to the dispensing container to prevent static accumulation and spark discharge [1].

  • Sash Management: Ensure the fume hood sash is at the certified working height (usually 18 inches). This creates a physical barrier between your face and the chemical.

Phase 2: Transfer & Manipulation
  • Pipetting: Never pour directly from a drum or large bottle into a small flask. Use a secondary transfer container (beaker) or a chemically resistant pipette.

  • Splash Prevention: Angle the receiving vessel (45 degrees) and let the liquid flow down the side of the glass. This reduces turbulence and aerosol generation.

  • In-Process Spills: If minor drops land on gloves, do not wait . Remove the outer pair of gloves immediately, dispose of them in the hood waste bin, and don a fresh pair.

Phase 3: Waste Disposal
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or active metals, as the alkene group can react exothermically.

  • Labeling: Clearly label waste containers with the full chemical name. Avoid vague terms like "Organic Waste."

Emergency Response Procedures

Scenario A: Skin Exposure[3][6]
  • Immediate Action: Move to the safety shower or sink.

  • Protocol: Flush with tepid water for 15 minutes . Do not use cold water (closes pores, trapping chemical) or hot water (opens pores, increasing absorption).

  • Soap: Use non-abrasive soap to emulsify the oily ester.

Scenario B: Eye Contact
  • Immediate Action: Force eyelids open and irrigate at the eyewash station.

  • Duration: Mandatory 15 minutes .

  • Medical: Seek immediate medical attention.[1][6][7] Acetates can cause delayed corneal damage.

Scenario C: Spill (>100 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow (emergency purge button if available).

  • Contain: Use Universal Absorbent Pads or vermiculite. Do not use paper towels (flammability risk).

  • Disposal: Collect absorbent material into a sealed bag and label as hazardous waste.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Octene, 2-methyl- Safety Data. NIST Chemistry WebBook. [Link]

  • PubChem. (2023). Compound Summary: Octyl Acetate (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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